(±)-GC242
Description
Properties
Molecular Formula |
C16H12F2O5 |
|---|---|
Molecular Weight |
322.26 |
IUPAC Name |
6,8-Difluoro-4-methyl-7-[(3,4-dimethyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]-2Hchromen-2-one |
InChI |
InChI=1S/C16H12F2O5/c1-6-4-11(19)21-13-9(6)5-10(17)14(12(13)18)22-16-8(3)7(2)15(20)23-16/h4-5,16H,1-3H3 |
InChI Key |
KKTWKPCFAXWIPK-UHFFFAOYSA-N |
SMILES |
O=C1C=C(C)C2=C(O1)C(F)=C(OC(C(C)=C3C)OC3=O)C(F)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(±)-GC242; (±)GC242; (±) GC242; GC242 |
Origin of Product |
United States |
Foundational & Exploratory
The Antagonistic Action of (±)-GC242 in Strigolactone Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strigolactones (SLs) are a class of plant hormones that regulate diverse aspects of plant development and interaction with symbiotic and parasitic organisms. The perception of SLs is mediated by the α/β-hydrolase receptor, DWARF14 (D14). Understanding the molecular mechanisms of SL perception and signaling is crucial for the development of novel agrochemicals. (±)-GC242, a synthetic profluorescent probe, has emerged as a valuable tool for dissecting the intricacies of the SL signaling pathway. This technical guide provides an in-depth analysis of the mechanism of action of (±)-GC242, focusing on its role as a competitive inhibitor of SL signaling. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction to Strigolactone Signaling
Strigolactones are perceived by the D14 receptor, which possesses a canonical Ser-His-Asp catalytic triad. Upon binding of a strigolactone molecule, D14 undergoes a conformational change that facilitates its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) in Arabidopsis thaliana or its orthologs (e.g., D3 in rice). This interaction leads to the recruitment of SMXL (SUPPRESSOR OF MAX2 1-LIKE) family proteins, which are transcriptional repressors. The formation of the D14-SL-MAX2-SMXL complex results in the ubiquitination and subsequent degradation of the SMXL repressor by the 26S proteasome. The removal of SMXL proteins de-represses the expression of downstream target genes, leading to the physiological responses associated with strigolactones.
(±)-GC242: A Profluorescent Probe and Competitive Inhibitor
(±)-GC242 is a synthetic strigolactone analog designed as a profluorescent probe to study SL perception. It consists of a butenolide D-ring, characteristic of strigolactones, linked to a fluorophore. The intact molecule is non-fluorescent, but upon hydrolysis of the enol ether linkage by the catalytic activity of D14, the fluorophore is released, resulting in a fluorescent signal. This property makes (±)-GC242 a useful tool for monitoring the enzymatic activity of D14 and for screening for potential inhibitors.
Importantly, while (±)-GC242 acts as a substrate for D14, its binding to the active site competes with natural strigolactones. This competitive binding effectively antagonizes the downstream signaling cascade.
Quantitative Data on (±)-GC242 Interaction with Strigolactone Receptors
The interaction of (±)-GC242 with strigolactone receptors has been characterized using various biochemical and biophysical techniques. The hydrolysis of (±)-GC242 by the pea strigolactone receptor, RMS3 (an ortholog of D14), has been shown to follow single-turnover kinetics, where the amount of product formed is proportional to the amount of enzyme, indicating a stable covalent intermediate is formed.
| Parameter | Value | Receptor | Method | Reference |
| (±)-GR24 Inhibition of (±)-GC242 Hydrolysis | ||||
| Ki | 0.102 µM | RMS3 (Pea) | Fluorometric Assay | [1] |
| Hydrolysis Kinetics of (±)-GC242 | ||||
| Kinetic Profile | Single-turnover | RMS3 (Pea) | Fluorometric Assay | [1] |
Mechanism of Action of (±)-GC242
The primary mechanism of action of (±)-GC242 as an antagonist of strigolactone signaling is through competitive inhibition.
-
Binding to the D14 Active Site: (±)-GC242 binds to the same catalytic pocket of the D14 receptor as natural strigolactones.
-
Hydrolysis and Covalent Intermediate Formation: The catalytic triad of D14 hydrolyzes the enol ether bond of (±)-GC242. This reaction proceeds through a covalent intermediate where the D-ring moiety of (±)-GC242 becomes attached to a residue in the active site.
-
Inhibition of Downstream Signaling: By occupying the active site, (±)-GC242 prevents the binding of endogenous strigolactones. This blockage inhibits the conformational changes in D14 necessary for the recruitment of MAX2 and subsequent degradation of SMXL repressors, thereby antagonizing the strigolactone signaling pathway.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay for D14-MAX2 Interaction
This protocol is designed to investigate the effect of (±)-GC242 on the strigolactone-dependent interaction between the D14 receptor and the F-box protein MAX2.
a. Principle: The Y2H system relies on the reconstitution of a functional transcription factor. The "bait" protein (e.g., D14) is fused to a DNA-binding domain (DBD), and the "prey" protein (e.g., MAX2) is fused to an activation domain (AD). If the bait and prey interact in the presence of an agonist (like the synthetic strigolactone GR24), the DBD and AD are brought into proximity, activating reporter genes (e.g., HIS3, lacZ) and allowing yeast to grow on selective media and turn blue in the presence of X-gal. The antagonistic effect of (±)-GC242 can be assessed by its ability to inhibit this interaction.
b. Materials:
-
Yeast Strain: Saccharomyces cerevisiae strain AH109 or Y187.
-
Vectors: pGBKT7 (for DBD fusion - bait) and pGADT7 (for AD fusion - prey).
-
Constructs: pGBKT7-D14 and pGADT7-MAX2.
-
Media: YPDA, SD/-Leu/-Trp (DDO), SD/-Leu/-Trp/-His (TDO), SD/-Leu/-Trp/-His/-Ade (QDO), and appropriate media containing X-gal.
-
Compounds: (±)-GR24 (agonist), (±)-GC242 (antagonist), DMSO (vehicle control).
c. Protocol:
-
Transformation: Co-transform the yeast strain with the bait (pGBKT7-D14) and prey (pGADT7-MAX2) plasmids using the lithium acetate method.
-
Selection of Transformants: Plate the transformed yeast on DDO medium and incubate at 30°C for 2-3 days to select for cells containing both plasmids.
-
Interaction Assay:
-
Inoculate single colonies from the DDO plate into liquid DDO medium and grow overnight at 30°C.
-
Spot serial dilutions of the yeast culture onto TDO and QDO plates containing either DMSO, a concentration range of (±)-GR24, or a combination of (±)-GR24 and a concentration range of (±)-GC242.
-
For the β-galactosidase assay, grow yeast on filter paper placed on DDO plates containing the test compounds.
-
-
Data Analysis:
-
Assess yeast growth on the selective media. Growth in the presence of (±)-GR24 and its inhibition by (±)-GC242 indicates antagonism.
-
For the β-galactosidase assay, perform a filter lift assay and incubate with X-gal. The development of blue color indicates interaction, and a reduction in color intensity in the presence of (±)-GC242 demonstrates its inhibitory effect.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the use of SPR to measure the binding affinity and kinetics of (±)-GC242 to the D14 receptor.
a. Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
b. Materials:
-
SPR Instrument: e.g., Biacore.
-
Sensor Chip: CM5 sensor chip.
-
Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.
-
Protein: Purified recombinant D14 protein with a tag for immobilization (e.g., His-tag or GST-tag).
-
Analyte: (±)-GC242.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
c. Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.
-
Inject the purified D14 protein over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Resonance Units).
-
Deactivate the remaining active groups with ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of (±)-GC242 in running buffer.
-
Inject the different concentrations of (±)-GC242 over the immobilized D14 surface, followed by a dissociation phase with running buffer.
-
Include a blank injection of running buffer for background subtraction.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine ka, kd, and KD.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
This protocol describes the use of ITC to determine the thermodynamic parameters of the interaction between (±)-GC242 and the D14 receptor.
a. Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing a protein, a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), can be obtained.
b. Materials:
-
ITC Instrument: e.g., MicroCal ITC200.
-
Protein: Purified recombinant D14 protein (e.g., 10-50 µM in the sample cell).
-
Ligand: (±)-GC242 (e.g., 100-500 µM in the syringe).
-
Buffer: Degassed buffer in which both protein and ligand are dissolved (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol). It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.
c. Protocol:
-
Sample Preparation:
-
Dialyze the purified D14 protein against the ITC buffer.
-
Dissolve (±)-GC242 in the final dialysis buffer.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the D14 solution into the sample cell and the (±)-GC242 solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing). A typical experiment consists of an initial small injection followed by 15-20 larger injections.
-
Perform a control experiment by titrating (±)-GC242 into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. Calculate ΔG and ΔS from these values.
-
Visualizations
Strigolactone Signaling Pathway
Caption: Overview of the strigolactone signaling pathway.
Mechanism of (±)-GC242 Inhibition
Caption: Competitive inhibition of strigolactone signaling by (±)-GC242.
Yeast Two-Hybrid Experimental Workflow
Caption: Workflow for a Yeast Two-Hybrid antagonism assay.
Conclusion
(±)-GC242 serves as a powerful molecular tool for probing the strigolactone signaling pathway. Its dual nature as a profluorescent substrate and a competitive antagonist allows for both the monitoring of D14's enzymatic activity and the inhibition of downstream signaling events. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to utilize (±)-GC242 in their investigations of strigolactone biology and to screen for novel modulators of this important hormonal pathway. Further characterization of the precise kinetic parameters of (±)-GC242 hydrolysis by various D14 orthologs will continue to refine our understanding of its mechanism of action.
References
(±)-GR24: A Synthetic Probe for Elucidating Strigolactone and Karrikin Signaling in Plant Biology
(±)-GR24 , a widely utilized synthetic strigolactone analog, has emerged as a critical tool for dissecting the intricate signaling pathways that govern plant development and environmental responses. This technical guide provides an in-depth overview of (±)-GR24, its role in mimicking endogenous plant hormones, and its application in understanding fundamental aspects of plant biology. Tailored for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling networks involving this pivotal molecule.
Core Concepts: Strigolactone and Karrikin Signaling
Strigolactones are a class of plant hormones that regulate a diverse array of developmental processes, including shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi. Karrikins, on the other hand, are smoke-derived compounds that promote seed germination and seedling photomorphogenesis, particularly after a fire. While originating from different sources, these two classes of molecules are structurally similar and are perceived by plants through homologous signaling pathways. (±)-GR24, due to its structural resemblance to both strigolactones and karrikins, acts as a valuable molecular probe to activate and study these pathways.
The perception of strigolactones and karrikins is mediated by α/β-hydrolase domain-containing proteins. In the model plant Arabidopsis thaliana, the DWARF14 (D14) protein acts as the primary receptor for strigolactones, while KARRIKIN INSENSITIVE 2 (KAI2) is the receptor for karrikins.[1][2] Both D14 and KAI2, upon binding their respective ligands, interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[3] This interaction leads to the ubiquitination and subsequent degradation of transcriptional repressors from the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family. The degradation of these repressors unleashes downstream transcriptional changes that orchestrate various developmental responses.
The Role of (±)-GR24 in Plant Biology
(±)-GR24 is a racemic mixture of two enantiomers, (+)-GR24 and (-)-GR24. The (+)-enantiomer is a potent mimic of natural strigolactones and is primarily perceived by the D14 receptor.[4] Conversely, the (-)-enantiomer is more specific to the KAI2 receptor and is used to study karrikin signaling.[5] By using the racemic mixture or the individual enantiomers, researchers can selectively activate and investigate the physiological and molecular outcomes of strigolactone and karrikin signaling.
Key biological processes influenced by (±)-GR24 include:
-
Inhibition of Shoot Branching: One of the most well-characterized roles of strigolactones, mimicked by (+)-GR24, is the suppression of axillary bud outgrowth, leading to a less branched phenotype.[4]
-
Modulation of Root System Architecture: Strigolactones influence primary root growth, lateral root formation, and root hair development. The effects can be complex and concentration-dependent.
-
Promotion of Seed Germination: Both enantiomers of GR24 can stimulate the germination of seeds, particularly in parasitic weeds like Striga and in many other plant species after periods of dormancy.[6]
-
Induction of Symbiotic Fungal Branching: Strigolactones exuded from plant roots induce hyphal branching in arbuscular mycorrhizal fungi, a crucial step in establishing symbiosis. (±)-GR24 is a potent inducer of this process.[7]
-
Regulation of Seedling Photomorphogenesis: Karrikin signaling, activated by (-)-GR24, plays a role in optimizing seedling growth and development in response to light cues.[8]
-
Enhancement of Abiotic Stress Tolerance: Recent studies suggest that both strigolactone and karrikin signaling pathways contribute to plant resilience against environmental stresses such as drought.[9][10]
Quantitative Data on (±)-GR24 Activity
The biological activity of (±)-GR24 and its individual enantiomers has been quantified in various bioassays. The following tables summarize key data from the literature.
| Compound | Bioassay | Plant Species | Observed Effect | Effective Concentration | Reference |
| (±)-GR24 | Shoot Branching Inhibition | Arabidopsis thaliana | Reduced number of rosette branches | 1 µM | [4] |
| (±)-GR24 | Seed Germination | Striga hermonthica | >80% germination | 10⁻⁸ M | [6] |
| (+)-GR24 | Primary Root Elongation | Arabidopsis thaliana | Promotion | 1 µM | [6] |
| (-)-GR24 | Hypocotyl Elongation | Arabidopsis thaliana | Inhibition | 2.5 µM | [6] |
| (±)-GR24 | Hyphal Branching | Gigaspora rosea | Stimulation | 10⁻⁸ M | [7] |
Signaling Pathways
The signaling pathways for strigolactones and karrikins, which can be activated by (±)-GR24, are depicted below.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments involving (±)-GR24.
Protocol 1: Arabidopsis thaliana Shoot Branching Assay
Objective: To quantify the effect of (±)-GR24 on axillary bud outgrowth.
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., max2, d14).
-
Growth medium (e.g., Murashige and Skoog medium with 1% sucrose and 0.8% agar).
-
(±)-GR24 stock solution (10 mM in acetone).
-
Petri plates and sterile culture vessels.
-
Growth chambers with controlled light and temperature.
Procedure:
-
Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on Petri plates containing growth medium.
-
Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Germination and Growth: Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.
-
Treatment Application: Prepare growth medium containing the desired final concentration of (±)-GR24 (e.g., 0.1, 1, 5 µM) by adding the stock solution. A mock control with acetone should be included.
-
Transplanting: After 7-10 days, transfer seedlings of similar size to individual pots or new plates containing the treatment or control medium.
-
Data Collection: Grow the plants for an additional 3-4 weeks. Once the primary inflorescence has bolted and produced several siliques, count the number of rosette branches longer than 1 cm.
-
Analysis: Statistically compare the number of branches between the control and treated plants.
Protocol 2: Parasitic Weed Seed Germination Assay
Objective: To assess the germination-stimulating activity of (±)-GR24 on parasitic plant seeds.
Materials:
-
Striga or Orobanche seeds.
-
Glass fiber filter paper discs.
-
Petri plates.
-
(±)-GR24 stock solution (1 mM in acetone).
-
Sterile distilled water.
-
Incubator.
Procedure:
-
Seed Sterilization: Surface-sterilize parasitic plant seeds with a solution of 1% sodium hypochlorite, followed by several rinses with sterile distilled water.
-
Pre-conditioning: Place a known number of sterilized seeds (e.g., 50-100) on a glass fiber filter paper disc in a Petri plate. Add sterile distilled water to moisten the disc. Seal the plates and incubate in the dark at a suitable temperature (e.g., 28-30°C) for 10-14 days. This pre-conditioning step is essential for the seeds to become responsive to germination stimulants.
-
Treatment: Prepare a series of dilutions of (±)-GR24 in sterile distilled water (e.g., 10⁻⁶, 10⁻⁷, 10⁻⁸ M). A control with the same concentration of acetone should be included.
-
Application: After the pre-conditioning period, remove excess water from the Petri plates and apply a small volume (e.g., 50 µL) of the GR24 solution or control to each disc.
-
Incubation: Reseal the plates and incubate in the dark at the same temperature for another 24-48 hours.
-
Germination Scoring: Using a dissecting microscope, count the number of germinated seeds (radicle emergence).
-
Analysis: Calculate the germination percentage for each treatment and compare it to the control.
Conclusion
(±)-GR24 is an indispensable tool in plant biology, providing a means to activate and study the strigolactone and karrikin signaling pathways. Its use has been instrumental in elucidating the molecular mechanisms underlying key developmental processes and plant-environment interactions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to explore the multifaceted roles of these signaling molecules in their own research endeavors. As our understanding of these pathways continues to grow, the application of synthetic probes like (±)-GR24 will undoubtedly remain central to future discoveries in plant science and agriculture.
References
- 1. Smoke and Hormone Mirrors: Action and Evolution of Karrikin and Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Strigolactone and karrikin signal perception: receptors, enzymes, or both? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GR24, a Synthetic Analog of Strigolactones, Stimulates the Mitosis and Growth of the Arbuscular Mycorrhizal Fungus Gigaspora rosea by Boosting Its Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different strategies of strigolactone and karrikin signals in regulating the resistance of Arabidopsis thaliana to water-deficit stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes [mdpi.com]
(±)-GC242 as a probe for D14 receptor activity
An In-depth Technical Guide to (±)-GC242 as a Chemical Probe for DWARF14 (D14) Receptor Activity
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (±)-GC242, a profluorescent chemical probe, and its application in the study of the DWARF14 (D14) strigolactone receptor. Strigolactones (SLs) are a class of plant hormones that regulate plant architecture and development. The D14 receptor, an α/β-hydrolase, is the primary receptor for SLs. Understanding the D14 signaling pathway is crucial for the development of novel agrochemicals. (±)-GC242 serves as a valuable tool for characterizing the enzymatic activity and binding properties of the D14 receptor and its orthologs. This document details the signaling pathway, presents quantitative data on the probe's interaction with the receptor, and provides detailed experimental protocols for its use.
Introduction to D14 Receptor Signaling
The DWARF14 (D14) receptor is a critical component in the strigolactone (SL) signaling pathway, which plays a pivotal role in regulating plant development, particularly inhibiting shoot branching.[1][2][3] D14 is a non-canonical hormone receptor, functioning as both a hydrolase enzyme and a receptor.[4][5]
The signaling cascade is initiated by the binding of an SL molecule to the D14 receptor. D14 possesses a catalytic triad (Ser-His-Asp) within a hydrophobic active site that hydrolyzes the SL molecule.[6][7] This hydrolysis event is crucial for receptor activation and results in the formation of a covalent intermediate, where the D-ring of the SL molecule becomes attached to a histidine residue in the active site.[1] This covalent modification induces a conformational change in the D14 receptor, allowing it to interact with downstream signaling partners.
The primary interacting partner is an F-box protein, known as MAX2 in Arabidopsis thaliana and D3 in rice.[1][8] The SL-bound D14 forms a complex with MAX2, which is part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1][8] This SCF-D14 complex then recruits transcriptional repressors from the SMAX1-LIKE (SMXL) family (also known as D53 in rice).[1][8] The recruitment of SMXL proteins leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][8] The degradation of these repressors derepresses the transcription of downstream genes, leading to the physiological responses associated with strigolactone signaling.
(±)-GC242: A Profluorescent Probe for D14 Activity
(±)-GC242 is a synthetic, profluorescent strigolactone mimic developed as a chemical probe to study the enzymatic activity of the D14 receptor.[1][4][9] It belongs to the Guillaume Clavé (GC) series of probes and is composed of a 6,8-difluoro-7-hydroxy-4-methyl-2H-chromen-2-one (DiFMU) profluorescent group linked to a dimethylated D-ring.[9][10]
Upon hydrolysis by the D14 receptor, the fluorescent DiFMU moiety is released, resulting in a measurable increase in fluorescence. This property allows for real-time monitoring of the receptor's enzymatic activity. (±)-GC242 has been shown to be a specific and bioactive SL mimic that can effectively repress axillary bud outgrowth in plants, confirming its interaction with the D14 signaling pathway.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of (±)-GC242 and the related synthetic strigolactone, (±)-GR24, in their interaction with D14 receptor orthologs from pea (Pisum sativum, RMS3) and Arabidopsis thaliana (AtD14).
Table 1: Kinetic Parameters of (±)-GC242 with D14 Receptor Orthologs
| Compound | Protein | K1/2 (µM) | kcat (min⁻¹) | kcat/K1/2 (µM⁻¹·min⁻¹) |
| (±)-GC242 | RMS3 | 0.49 ± 0.05 | 0.012 ± 0.005 | 0.024 |
| (±)-GC242 | AtD14 | 1.19 ± 0.21 | 0.030 ± 0.002 | 0.025 |
Data sourced from de Saint Germain et al.[1] K1/2 represents the probe concentration that yields half-maximal velocity in pre-steady-state kinetics.
Table 2: Binding Affinities and Inhibitory Constants
| Compound | Protein | Assay Method | Parameter | Value (µM) |
| (±)-GC242 | RMS3 | Intrinsic Fluorescence | Apparent Kd | 58.9 ± 9.6 |
| (±)-GR24 | RMS3 | Competition with (±)-GC242 | Ki | 0.10 ± 0.07 |
| (+)-GR24 | RMS3 | Competition with (±)-GC242 | Ki | 0.07 ± 0.01 |
| (-)-GR24 | RMS3 | Competition with (±)-GC242 | Ki | 5.17 ± 1.01 |
Data sourced from de Saint Germain et al.[1] These values demonstrate the utility of (±)-GC242 in competitive binding assays to determine the affinity of non-fluorescent ligands.
Mandatory Visualizations
D14 Signaling Pathway
Caption: D14 receptor signaling pathway initiated by strigolactone binding.
Experimental Workflow: Profluorescent Probe Assay
Caption: Workflow for a profluorescent probe assay using (±)-GC242.
Experimental Protocols
Profluorescent Probe Enzymatic Assay
This protocol is adapted from methodologies described for the characterization of D14 receptor orthologs.[4][9][10]
Objective: To determine the kinetic parameters of D14 receptor-mediated hydrolysis of (±)-GC242.
Materials:
-
Purified D14 receptor protein (e.g., AtD14 or RMS3)
-
(±)-GC242 profluorescent probe (10 mM stock in DMSO)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), 100 mM phosphate, 150 mM NaCl, pH 6.8
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission suitable for DiFMU)
-
Multichannel pipette or automated liquid handler
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X working solution of D14 protein at 0.66 µM in Assay Buffer.
-
Prepare a series of 2X working solutions of (±)-GC242 by serial dilution from the 10 mM stock into Assay Buffer. The final concentrations should span the expected K1/2 value (e.g., 0.1 µM to 50 µM).
-
-
Assay Setup:
-
In each well of the 96-well plate, add 50 µL of the 2X (±)-GC242 working solutions. Include wells with Assay Buffer only as a negative control.
-
To initiate the reaction, add 50 µL of the 2X D14 protein solution to each well, bringing the final volume to 100 µL. The final protein concentration will be 0.33 µM.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence intensity over time at room temperature. The kinetic read interval will depend on the reaction rate but can typically be set for every 1-2 minutes for a total of 60-120 minutes.
-
-
Data Analysis:
-
For each concentration of (±)-GC242, plot the fluorescence intensity against time.
-
Determine the initial velocity (V₀) from the linear phase of each curve.
-
Plot V₀ against the substrate concentration [(±)-GC242] and fit the data to the Michaelis-Menten equation (or a suitable model for single-turnover kinetics) to determine K1/2 and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Differential Scanning Fluorimetry (DSF) for Ligand Binding
This protocol provides a general framework for assessing the binding of ligands to the D14 receptor by measuring changes in thermal stability.[3][11][12]
Objective: To determine the change in melting temperature (ΔTm) of the D14 receptor upon binding of a ligand.
Materials:
-
Purified D14 receptor protein
-
Ligand of interest (e.g., GR24)
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF Buffer: 10 mM HEPES, 200 mM NaCl, pH 7.2
-
Quantitative PCR (qPCR) instrument with a thermal ramping feature
-
384-well PCR plates
Procedure:
-
Preparation of Reaction Mix:
-
Prepare a master mix containing D14 protein and SYPRO Orange dye in DSF Buffer. The final concentrations in the reaction should be approximately 10 µM for the protein and 5x for the dye.
-
Prepare ligand solutions at various concentrations.
-
-
Assay Setup:
-
In a 384-well plate, dispense the protein/dye master mix into each well.
-
Add the ligand solutions to the appropriate wells. Include a no-ligand (DMSO vehicle) control. The final reaction volume is typically 10-20 µL.
-
Seal the plate securely.
-
-
Thermal Denaturation:
-
Place the plate in the qPCR instrument.
-
Set up a thermal melt protocol: heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor fluorescence intensity continuously during the temperature ramp.
-
-
Data Analysis:
-
Plot fluorescence intensity as a function of temperature to generate melt curves.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve. This is typically calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the ΔTm by subtracting the Tm of the no-ligand control from the Tm of each ligand-containing sample. A significant ΔTm indicates ligand binding. For D14, SL binding is known to cause a decrease in Tm, indicating destabilization.[13]
-
Conclusion
(±)-GC242 is a powerful and specific profluorescent probe for investigating the DWARF14 strigolactone receptor. Its use in enzymatic and binding assays provides valuable quantitative data for characterizing receptor-ligand interactions. The detailed protocols and data presented in this guide offer a robust framework for researchers in plant biology and agrochemical development to utilize (±)-GC242 effectively in their studies of the strigolactone signaling pathway.
References
- 1. An histidine covalent receptor/butenolide complex mediates strigolactone perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Profluorescent Strigolactone Probes for Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application [frontiersin.org]
- 11. Protocol for performing and optimizing differential scanning fluorimetry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 13. Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of (±)-GC242: A Technical Guide to a Novel Strigolactone Mimic
For Immediate Release
A deep dive into the synthesis, bioactivity, and application of (±)-GC242, a profluorescent strigolactone mimic, offering researchers a powerful new tool for dissecting plant hormone signaling. This technical guide provides an in-depth overview of the discovery and development of (±)-GC242, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Need for Strigolactone Mimics
Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. They also play a crucial role in the communication between plants and symbiotic fungi. The low natural abundance and complex structure of SLs have driven the development of synthetic mimics. Among these, profluorescent probes, which become fluorescent upon perception by their target receptors, have emerged as invaluable tools for studying the enzymatic properties of SL receptors in real-time. (±)-GC242 is a recently developed profluorescent SL mimic that offers high bioactivity and utility in dissecting the strigolactone signaling pathway.
Synthesis of (±)-GC242
The synthesis of (±)-GC242 is achieved through the reaction of a coumarin-based fluorophore with a butenolide D-ring precursor. The general synthetic scheme involves the coupling of 6,8-difluoro-7-hydroxy-4-methyl-2H-chromen-2-one (DiFMU) with 5-bromo-3,4-dimethylfuran-2(5H)-one.
Detailed Synthesis Protocol:
-
Preparation of the Butenolide Intermediate: Synthesis of 5-bromo-3,4-dimethylfuran-2(5H)-one from commercially available starting materials.
-
Coupling Reaction: Reaction of the butenolide intermediate with the DiFMU fluorophore in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an appropriate solvent like acetonitrile.
-
Purification: Purification of the crude product is typically achieved through column chromatography to yield pure (±)-GC242.
Physicochemical and Bioactivity Data
(±)-GC242 is designed as a profluorescent probe, meaning it is initially non-fluorescent but releases a fluorescent product upon enzymatic cleavage by the strigolactone receptor. This property allows for the real-time monitoring of receptor activity.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂F₂O₅ | [1] |
| Molecular Weight | 322.26 g/mol | [1] |
| Bioactivity (Pea) | Dose-dependent decrease in filament number in Ppccd8 mutant | [2] |
| Bioactivity (General) | Less active than (±)-GR24 in some assays | [2] |
Mechanism of Action and Signaling Pathway
(±)-GC242, like other strigolactones and their mimics, is perceived by the α/β-hydrolase receptor, DWARF14 (D14) in many plant species. The perception mechanism involves the following key steps:
-
Binding: (±)-GC242 binds to the active site of the D14 receptor.
-
Hydrolysis: The D14 receptor catalyzes the hydrolysis of the enol-ether linkage in (±)-GC242, releasing the fluorescent coumarin product.
-
Conformational Change: This hydrolysis event is thought to induce a conformational change in the D14 receptor.
-
Signal Transduction: The activated D14 receptor then interacts with the F-box protein MAX2 (MORE AXILLARY GROWTH 2), leading to the ubiquitination and subsequent degradation of SMXL (SUPPRESSOR OF MAX2 1-LIKE) transcriptional repressors. The degradation of SMXL proteins derepresses the expression of downstream target genes, leading to various physiological responses.
Caption: Strigolactone signaling pathway initiated by (±)-GC242.
Experimental Protocols
(±)-GC242 is primarily used in enzymatic assays to study the activity of strigolactone receptors.
Enzymatic Assay Protocol using (±)-GC242:
This protocol is adapted from established methods for profluorescent probes.
Materials:
-
Purified strigolactone receptor protein (e.g., AtD14)
-
(±)-GC242 stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Dilute the purified receptor protein to the desired concentration in assay buffer.
-
Prepare a series of dilutions of (±)-GC242 in assay buffer from the stock solution.
-
-
Set up the Assay Plate:
-
Add a fixed volume of the diluted receptor protein solution to each well of the microplate.
-
Add an equal volume of the different (±)-GC242 dilutions to the wells to initiate the reaction. Include control wells with buffer instead of the enzyme.
-
-
Incubation and Measurement:
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the cleaved coumarin product.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the reaction rates against the (±)-GC242 concentration to determine kinetic parameters such as Kₘ and Vₘₐₓ.
-
References
chemical structure and properties of (±)-GC242
Foreword for the Research Community
Extensive searches of publicly available scientific databases and chemical registries have yielded no specific compound designated as "(±)-GC242." It is possible that this designation is an internal development code, a novel, as-of-yet unpublished molecule, or a misnomer of another chemical entity.
One potential, though indirect, association arises from the study of a mechanism-based reagent, 2-acetamido-2-deoxy-5-fluoro-alpha-L-idopyranosyl fluoride. In research concerning the Vibrio furnisii β-N-acetylglucosaminidase (ExoII), the catalytic nucleophile was identified as the amino acid residue Asp242. It is conceivable that "GC242" could be a shorthand or an internal reference related to this specific biological target or a compound designed to interact with it. However, without further information, this remains speculative.
The following sections are structured to serve as a template for the comprehensive technical guide requested. Should verifiable information for "(±)-GC242" become available, this document can be populated accordingly. The methodologies and data presentation formats provided are based on best practices in chemical and pharmacological research.
Chemical Structure and Properties
Awaiting identification of the molecular structure of (±)-GC242. This section would typically include:
-
Systematic (IUPAC) Name:
-
Common Names/Synonyms:
-
Chemical Formula:
-
Molecular Weight:
-
2D and 3D Structural Representations:
-
Key Physicochemical Properties: A table summarizing properties such as melting point, boiling point, solubility, pKa, and logP.
Synthesis and Purification
Awaiting information on the synthetic route to (±)-GC242. This section would provide a detailed, reproducible protocol, including:
-
Reaction Scheme: A visual representation of the synthetic steps.
-
Materials and Reagents: A list of all necessary chemicals with their required purity.
-
Step-by-Step Synthesis Protocol: Detailed instructions for each reaction, including quantities, reaction conditions (temperature, time, atmosphere), and work-up procedures.
-
Purification Method: A complete description of the purification technique (e.g., column chromatography, recrystallization), including stationary phase, mobile phase, and expected yield.
-
Characterization Data: Spectroscopic and analytical data confirming the identity and purity of the final compound (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).
Biological Activity and Mechanism of Action
Awaiting data on the biological effects of (±)-GC242. This section would detail:
-
Pharmacological Target(s): The specific protein(s), receptor(s), or enzyme(s) with which (±)-GC242 interacts.
-
In Vitro Activity: Quantitative data from cell-free and cell-based assays.
Table 1: In Vitro Pharmacological Profile of (±)-GC242
| Assay Type | Target | Cell Line/System | Parameter | Value (e.g., IC₅₀, Kᵢ, EC₅₀) |
|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
-
Mechanism of Action: A narrative description of how the compound elicits its biological effects at the molecular level.
-
Signaling Pathways: A detailed description of the intracellular signaling cascades modulated by (±)-GC242.
Visualizing Molecular Interactions and Pathways
To facilitate a deeper understanding of the compound's mechanism, diagrams illustrating key processes are essential. The following represents a placeholder for a potential signaling pathway.
Caption: A hypothetical signaling pathway initiated by (±)-GC242 binding.
Pharmacokinetics and Metabolism
Awaiting pharmacokinetic data for (±)-GC242. This section would present data on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 2: Summary of Pharmacokinetic Parameters of (±)-GC242
| Parameter | Species | Route of Administration | Value | Units |
|---|---|---|---|---|
| Bioavailability (F%) | Data Not Available | Data Not Available | Data Not Available | % |
| Cₘₐₓ | Data Not Available | Data Not Available | Data Not Available | µg/mL |
| Tₘₐₓ | Data Not Available | Data Not Available | Data Not Available | h |
| Half-life (t₁/₂) | Data Not Available | Data Not Available | Data Not Available | h |
| Clearance (CL) | Data Not Available | Data Not Available | Data Not Available | L/h/kg |
| Volume of Distribution (Vd) | Data Not Available | Data Not Available | Data Not Available | L/kg |
-
Metabolic Pathways: Identification of major metabolites and the enzymes responsible for their formation (e.g., Cytochrome P450 isoforms).
Experimental Protocols
This section is dedicated to providing detailed methodologies for the key experiments that would be cited in this guide.
General High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
-
Instrumentation:
-
Column:
-
Mobile Phase:
-
Flow Rate:
-
Injection Volume:
-
Detector Wavelength:
-
Column Temperature:
-
Sample Preparation:
In Vitro Enzyme Inhibition Assay
-
Principle:
-
Reagents and Buffers:
-
Enzyme and Substrate Preparation:
-
Assay Procedure:
-
Data Analysis:
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Line and Culture Conditions:
-
Seeding Density:
-
Compound Treatment:
-
Assay Reagent Incubation:
-
Data Acquisition:
-
Data Analysis:
Workflow Visualization
A clear workflow diagram is crucial for reproducibility.
Unveiling the Influence of Strigolactone Analogs on Arabidopsis thaliana: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the biological activity of strigolactone analogs, with a focus on their effects in the model plant Arabidopsis thaliana. While direct research on the profluorescent probe (±)-GC242 in Arabidopsis is limited, its structural relation to strigolactones allows for a detailed examination of this class of phytohormones and their synthetic mimics. This document summarizes the current understanding of the strigolactone signaling pathway, presents quantitative data on the physiological responses of Arabidopsis to strigolactone treatment, details relevant experimental protocols, and provides visual representations of key molecular and experimental workflows. This guide is intended for researchers, scientists, and professionals in the fields of plant biology and drug development.
Introduction: Strigolactones and Their Analogs
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play crucial roles in regulating various aspects of plant growth and development.[1][2][3] Initially identified as germination stimulants for parasitic weeds, they are now recognized as key regulators of shoot branching, root architecture, and responses to environmental cues.[1][2][3] Synthetic strigolactone analogs, such as GR24, are widely used to study the biological functions of SLs.[4][5] The compound (±)-GC242 is a profluorescent probe with a modified D-ring, structurally related to strigolactones, suggesting its utility in studying SL perception and signaling. Due to the limited direct data on (±)-GC242 in Arabidopsis, this guide will focus on the well-documented effects of strigolactones and their analogs, primarily GR24, as a proxy to understand the potential biological activities of related compounds.
The Strigolactone Signaling Pathway in Arabidopsis thaliana
The perception and transduction of the strigolactone signal in Arabidopsis involve a core set of proteins that lead to changes in gene expression and subsequent developmental responses. The central signaling pathway is initiated by the binding of SLs to the α/β-hydrolase protein DWARF14 (D14), which acts as the primary SL receptor.[1][6][7][8]
Upon SL binding, D14 undergoes a conformational change that facilitates its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[9][10][11][12] MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFMAX2.[7][11][12] The formation of the SL-D14-MAX2 complex targets members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors for polyubiquitination and subsequent degradation by the 26S proteasome.[7][9][13] In the absence of SLs, SMXL proteins interact with transcriptional co-repressors to inhibit the expression of downstream target genes.[14] The degradation of SMXL repressors relieves this inhibition, allowing for the transcription of genes that regulate various developmental processes, such as the inhibition of shoot branching.[13][14]
It is noteworthy that the karrikin signaling pathway, which regulates seed germination and seedling development in response to smoke-derived compounds, shares components with the SL pathway, including the F-box protein MAX2.[9][10][11] The karrikin receptor is KARRIKIN INSENSITIVE 2 (KAI2), a paralog of D14.[9] This overlap can lead to some common responses to both strigolactones and karrikins, particularly in seedling development.[9][10]
Biological Activities of Strigolactone Analogs in Arabidopsis thaliana
The application of strigolactone analogs, particularly GR24, has revealed their significant impact on various aspects of Arabidopsis growth and development.
Shoot Branching
One of the most well-characterized roles of strigolactones is the inhibition of shoot branching.[5][13][15] Mutants deficient in SL biosynthesis (e.g., max1, max3, max4) or signaling (e.g., max2, d14) exhibit a "more axillary growth" phenotype with an increased number of rosette branches.[5][15][16] Exogenous application of GR24 can rescue the branching phenotype of biosynthesis mutants but not signaling mutants, confirming their role in the signaling pathway.[5]
Root System Architecture
Strigolactones also play a complex role in regulating root system architecture. The effects of exogenous GR24 on root development are concentration-dependent. At low concentrations, GR24 can promote primary root elongation, while at higher concentrations, it becomes inhibitory.[17] Furthermore, GR24 generally suppresses lateral root formation and outgrowth.[17][18] SLs are also known to inhibit adventitious root development.[18]
Hypocotyl Elongation
In seedlings, strigolactones and karrikins are involved in photomorphogenesis, where they inhibit hypocotyl elongation in the light.[9][12] This response is mediated through the MAX2-dependent signaling pathway.[9][12]
Leaf Development and Senescence
Strigolactone signaling influences leaf shape and senescence. Mutants in the SMXL gene family can exhibit altered leaf morphology.[13] Additionally, SLs have been shown to regulate leaf senescence in concert with other phytohormones like ethylene.[19]
Stress Responses
Emerging evidence suggests a role for strigolactones in mediating plant responses to various abiotic and biotic stresses. The MAX2 signaling pathway has been implicated as a positive regulator in plant adaptation to drought.[20] Furthermore, SLs can modulate salicylic acid-mediated disease resistance.[16]
Quantitative Data on the Effects of Strigolactone Analogs
The following tables summarize quantitative data from various studies on the effects of the synthetic strigolactone analog GR24 on Arabidopsis thaliana.
Table 1: Effect of GR24 on Primary Root Length in Wild-Type (Col-0) and max Mutants
| Genotype | Treatment | Primary Root Length (cm) | Reference |
| Col-0 | Control | 5.2 ± 0.3 | [17] |
| 1 µM GR24 | 6.1 ± 0.4 | [17] | |
| 5 µM GR24 | 4.5 ± 0.2 | [17] | |
| max1 | Control | 4.9 ± 0.3 | [17] |
| 1 µM GR24 | 5.9 ± 0.4 | [17] | |
| 5 µM GR24 | 4.3 ± 0.2 | [17] | |
| max2 | Control | 5.1 ± 0.3 | [17] |
| 1 µM GR24 | 5.3 ± 0.3 | [17] | |
| 5 µM GR24 | 4.9 ± 0.2 | [17] |
Table 2: Effect of GR24 on Rosette Branch Number in Wild-Type (Col-0) and max Mutants
| Genotype | Treatment | Number of Rosette Branches | Reference |
| Col-0 | Control | 2.1 ± 0.5 | [5] |
| max4 | Control | 8.5 ± 1.2 | [5] |
| 0.1 µM GR24 | 2.8 ± 0.6 | [5] | |
| max2 | Control | 9.2 ± 1.5 | [5] |
| 0.1 µM GR24 | 8.9 ± 1.3 | [5] |
Table 3: Relative Expression of BRANCHED1 (BRC1) Gene in Axillary Buds
| Genotype | Treatment | Relative BRC1 Expression | Reference |
| Col-0 | Mock | 1.0 | [8] |
| GR24 | 2.5 | [8] | |
| max2 | Mock | 0.4 | [8] |
| GR24 | 0.5 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of strigolactone activity. Below are summarized protocols for key experiments.
Plant Material and Growth Conditions
-
Plant Material: Arabidopsis thaliana ecotype Columbia (Col-0) is commonly used as the wild type. Various mutants in the strigolactone biosynthesis and signaling pathways (e.g., max1, max2, max3, max4, d14) are utilized to dissect the pathway.
-
Sterilization and Germination: Seeds are surface-sterilized, for example, with 70% ethanol followed by a bleach solution, and then rinsed with sterile water. Seeds are often stratified at 4°C for 2-4 days in the dark to promote uniform germination.
-
Growth Media: For in vitro studies, plants are typically grown on Murashige and Skoog (MS) medium supplemented with sucrose and solidified with agar. For soil experiments, a standard potting mix is used.
-
Growth Conditions: Plants are grown in controlled environment chambers with long-day (16 hours light / 8 hours dark) or short-day photoperiods at a constant temperature (e.g., 22°C).
Strigolactone Analog Treatment
-
Preparation of Stock Solutions: GR24 is typically dissolved in acetone or dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Application: For in vitro assays, the GR24 stock solution is added to the molten growth medium to the desired final concentration. For soil-grown plants, GR24 can be applied by drenching the soil. Control plants are treated with the same concentration of the solvent.
Phenotypic Analysis
-
Shoot Branching: The number of primary rosette branches longer than a certain threshold (e.g., 1 cm) is counted at a specific developmental stage.
-
Root System Architecture: Plants grown on vertical agar plates are scanned or photographed at regular intervals. Primary root length, lateral root number, and lateral root density (number of lateral roots per unit length of the primary root) are measured using image analysis software.
-
Hypocotyl Elongation: Seedlings are grown in the dark for a few days and then transferred to specific light conditions. Hypocotyl length is measured after a set period.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from specific tissues (e.g., axillary buds, roots) using a commercial kit or a standard protocol like TRIzol extraction.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Quantitative PCR: Real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels of target genes are normalized to a reference gene (e.g., UBIQUITIN).
Protein Degradation Assay
-
Protoplast Transformation: Protoplasts are isolated from Arabidopsis seedlings or cell cultures and transformed with plasmids encoding fusion proteins of interest (e.g., SMXL-GFP).
-
Treatment and Analysis: The transformed protoplasts are treated with GR24 and a proteasome inhibitor (e.g., MG132). Protein levels are then assessed by immunoblotting or fluorescence microscopy to determine if the protein of interest is degraded in a GR24-dependent manner.
Conclusion and Future Directions
Strigolactone analogs like GR24 have proven to be invaluable tools for dissecting the complex roles of this phytohormone class in Arabidopsis thaliana. The core signaling pathway, involving D14, MAX2, and SMXL proteins, is well-established and provides a framework for understanding the diverse physiological responses to strigolactones. Quantitative analyses have demonstrated the potent effects of these compounds on shoot and root architecture, seedling development, and stress responses.
Future research will likely focus on several key areas. The development and characterization of more specific and diverse chemical probes, including fluorescently tagged molecules like (±)-GC242, will be instrumental in visualizing and quantifying SL perception and transport in real-time. Elucidating the full range of downstream target genes of the SMXL repressors will provide a more complete picture of the transcriptional networks regulated by strigolactones. Furthermore, unraveling the intricate crosstalk between strigolactone signaling and other hormonal pathways will be crucial for a holistic understanding of plant development and its response to a changing environment. This knowledge will not only advance our fundamental understanding of plant biology but also holds promise for the development of novel strategies to improve crop performance and resilience.
References
- 1. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 2. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. uniprot.org [uniprot.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. The F-Box Protein MAX2 Functions as a Positive Regulator of Photomorphogenesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strigolactone Signaling in Arabidopsis Regulates Shoot Development by Targeting D53-Like SMXL Repressor Proteins for Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating connections between the strigolactone biosynthesis pathway, flavonoid production and root system architecture in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strigolactones Modulate Salicylic Acid-Mediated Disease Resistance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Common components of the strigolactone and karrikin signaling pathways suppress root branching in Arabidopsis thaliana | Crop Science Centre [cropsciencecentre.org]
- 19. Effects of strigolactone signaling on Arabidopsis growth under nitrogen deficient stress condition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ttu-ir.tdl.org [ttu-ir.tdl.org]
(±)-GC242 and its Interaction with KAI2 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strigolactone analog, (±)-GC242, and its interaction with the KARRIKIN INSENSITIVE 2 (KAI2) receptor, a key component in plant signaling pathways. (±)-GC242 serves as a valuable profluorescent probe for dissecting the enzymatic activity of KAI2 and related α/β-hydrolase receptors. This document details the chemical properties and synthesis of (±)-GC242, summarizes quantitative interaction data with KAI2 receptors, and provides detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms governing this interaction.
Introduction to (±)-GC242 and KAI2 Receptors
(±)-GC242 is a synthetic molecule designed to mimic the structure of strigolactones, a class of plant hormones that regulate various aspects of plant development. It is characterized as a profluorescent probe, meaning it becomes fluorescent upon enzymatic cleavage. Its structure incorporates a coumarin moiety (DiFMU) in place of the typical ABC ring structure of strigolactones, and a methyl group on the D-ring. This design allows for real-time monitoring of the hydrolytic activity of receptors like KAI2.
The KAI2 receptor is an α/β-hydrolase that plays a crucial role in plant development by perceiving karrikins, compounds found in smoke that promote seed germination, and likely an endogenous, yet unidentified, plant hormone termed KAI2 ligand (KL). The KAI2 signaling pathway is homologous to the strigolactone signaling pathway and involves the F-box protein MAX2 (MORE AXILLARY GROWTH 2) and the degradation of SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 transcriptional repressors. Ligand perception by KAI2 is believed to involve hydrolysis of the ligand, leading to a conformational change in the receptor and subsequent interaction with downstream signaling partners.
Chemical Structure and Synthesis of (±)-GC242
While a detailed step-by-step synthesis protocol for (±)-GC242 is described in specialized literature, the general approach involves the synthesis of a methyl-substituted butenolide D-ring and its subsequent linkage to a coumarin-based fluorophore. The synthesis is a multi-step process that requires expertise in organic chemistry. A key publication by de Saint Germain et al. (2021) provides a detailed methodology for the synthesis of (±)-GC242 and related profluorescent probes.[1]
Quantitative Interaction Data
The interaction between (±)-GC242 and KAI2 receptors has been quantified using various biochemical and biophysical assays. The following tables summarize the available quantitative data.
Table 1: Kinetic Constants for the Interaction of (±)-GC242 with PrKAI2d3
| Parameter | Value | Method | Reference |
| K1/2 (μM) | 4.60 | Pre-steady-state kinetics | [1] |
| Vmax (M.min-1) | 0.013 | Pre-steady-state kinetics | [1] |
Table 2: Dissociation Constants (Kd) for the Interaction of Various Ligands with KAI2 Receptors
| Ligand | Receptor | Kd (μM) | Method | Reference |
| KAR1 | KAI2 | 35.5 ± 9.68 | Fluorescence-based binding assay | [2] |
| KAR1 | KAI2ply2 | 2857 | Isothermal Titration Calorimetry | [3] |
| (-)-GR24 | PsKAI2A | 115.40 ± 9.87 | Intrinsic fluorescence | [4] |
| (-)-GR24 | PsKAI2B | 89.43 ± 12.13 | Intrinsic fluorescence | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between (±)-GC242 and KAI2 receptors.
Synthesis of (±)-GC242
A detailed, step-by-step protocol for the chemical synthesis of (±)-GC242 is available in the supplementary materials of the publication by de Saint Germain et al. (2021), "Synthesis of Profluorescent Strigolactone Probes for Biochemical Studies" in Methods in Molecular Biology.[1] The synthesis generally involves the preparation of the butenolide D-ring with a methyl substituent and its subsequent coupling with a suitable coumarin derivative.
KAI2 Protein Expression and Purification
-
Cloning: The coding sequence of the desired KAI2 gene is cloned into an expression vector (e.g., pET vectors for E. coli expression) with a suitable tag (e.g., His-tag, GST-tag) for purification.
-
Transformation: The expression construct is transformed into a suitable bacterial expression strain (e.g., E. coli BL21(DE3)).
-
Protein Expression: An overnight culture of the transformed bacteria is used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) when the culture reaches a specific optical density (OD600). The culture is then incubated for several hours at a lower temperature (e.g., 16-20 °C) to enhance protein solubility.
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. The cells are lysed by sonication or using a French press.
-
Purification: The soluble protein fraction is separated from the cell debris by centrifugation. The tagged KAI2 protein is then purified from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione agarose for GST-tagged proteins).
-
Further Purification: For higher purity, the protein can be further purified using size-exclusion chromatography.
-
Protein Concentration and Storage: The purified protein is concentrated, and the concentration is determined using a protein assay (e.g., Bradford assay). The protein is then stored at -80 °C in a suitable buffer.
Profluorescent Probe Hydrolysis Assay
This assay measures the enzymatic activity of KAI2 by monitoring the increase in fluorescence upon cleavage of (±)-GC242.
-
Reaction Setup: The reaction is typically performed in a 96-well plate format. Each well contains a reaction buffer (e.g., phosphate-buffered saline, pH 7.4), a specific concentration of purified KAI2 protein, and varying concentrations of (±)-GC242.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., coumarin).
-
Data Analysis: The initial reaction velocities (V0) are calculated from the linear phase of the fluorescence increase. The kinetic parameters, Michaelis-Menten constant (Km) or K1/2 (for single-turnover enzymes) and maximum velocity (Vmax), are determined by fitting the V0 values to the Michaelis-Menten equation or a suitable model for single-turnover kinetics.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of KAI2 in the presence and absence of (±)-GC242, which can indicate ligand binding.
-
Sample Preparation: A reaction mixture is prepared containing purified KAI2 protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and either (±)-GC242 or a vehicle control in a suitable buffer.
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient. The fluorescence intensity is monitored as the temperature increases.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by plotting the negative first derivative of the fluorescence signal against temperature. A shift in Tm in the presence of the ligand compared to the control indicates a change in protein stability upon binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of (±)-GC242 to KAI2, providing thermodynamic parameters of the interaction.
-
Sample Preparation: Purified KAI2 protein is placed in the sample cell of the calorimeter, and (±)-GC242 is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the ligand solution into the protein solution is performed, and the heat released or absorbed during each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Yeast Two-Hybrid (Y2H) Assay
The Y2H assay is used to investigate the ligand-dependent interaction between KAI2 and its downstream signaling partners, such as SMAX1.
-
Vector Construction: The coding sequences for KAI2 and SMAX1 are cloned into separate Y2H vectors, one containing the DNA-binding domain (BD) of a transcription factor (e.g., GAL4-BD) and the other containing the activation domain (AD) (e.g., GAL4-AD).
-
Yeast Transformation: The two constructs (BD-KAI2 and AD-SMAX1) are co-transformed into a suitable yeast reporter strain.
-
Interaction Assay: The transformed yeast cells are grown on a selective medium lacking specific nutrients (e.g., histidine, adenine) and containing a reporter gene (e.g., LacZ). The growth of yeast on the selective medium and the activation of the reporter gene indicate an interaction between the two proteins.
-
Ligand Treatment: To test for ligand-dependent interaction, the yeast cells are grown on the selective medium supplemented with (±)-GC242 or a vehicle control. An enhanced interaction in the presence of the ligand suggests that the binding of (±)-GC242 to KAI2 promotes its interaction with SMAX1.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the KAI2 signaling pathway and a typical experimental workflow for studying the (±)-GC242-KAI2 interaction.
References
- 1. Synthesis of Profluorescent Strigolactone Probes for Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smoke-derived karrikin perception by the α/β-hydrolase KAI2 from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A missense allele of KARRIKIN-INSENSITIVE2 impairs ligand-binding and downstream signaling in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional analyses explain Pea KAI2 receptor diversity and reveal stereoselective catalysis during signal perception - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on (±)-GC242 and Plant Hormone Perception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on (±)-GC242, a synthetic strigolactone (SL) mimic, and its pivotal role in advancing our understanding of plant hormone perception. (±)-GC242 has emerged as a powerful tool for dissecting the enzymatic and signaling functions of strigolactone receptors due to its profluorescent nature. Upon hydrolysis by these receptors, it releases a fluorescent molecule, enabling real-time monitoring of receptor activity. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved in (±)-GC242-mediated plant hormone perception.
Data Presentation: Quantitative Analysis of (±)-GC242 and Strigolactone Analogs
The following tables summarize the key quantitative data from foundational research on (±)-GC242 and related strigolactone analogs, providing a comparative view of their interaction with strigolactone receptors.
Table 1: Binding Affinities and Inhibition Constants of Strigolactone Analogs with RMS3 Receptor
| Compound | Dissociation Constant (Kd) (µM) | Inhibition Constant (Ki) (µM) |
| (+)-GR24 | 15.7 | 0.07 |
| (-)-GR24 | 35.9 | 5.17 |
| (±)-GR24 | Not Determined | 0.102 |
| (±)-Solanacol | 137.1 | 21.5 |
| (±)-2'-epi-GR24 | Not Determined | 0.23 |
Data sourced from studies on the pea (Pisum sativum) strigolactone receptor, RMS3.[1]
Table 2: Kinetic Parameters for the Hydrolysis of (±)-GC242 by Strigolactone Receptors
| Receptor | K1/2 (µM) | kcat (s-1) |
| RMS3 (Pea) | 0.49 | 0.0018 |
| AtD14 (Arabidopsis) | 1.19 | 0.0011 |
K1/2 is the probe concentration that gives half-maximal velocity (Vmax), and kcat is the rate constant of the pre-steady-state phase.[1]
Table 3: Bioactivity of (±)-GC242 in Plant Phenotypic Assays
| Plant Species & Genotype | Assay | Compound (Concentration) | Observed Effect |
| Arabidopsis thaliana (max4-1) | Shoot Branching | (±)-GC242 (1 µM) | Repression of shoot branching, comparable to (±)-GR24[1] |
| Arabidopsis thaliana (WT, Atd14-1, htl-3, max2-1, Atd14-1 htl-3) | Hypocotyl Elongation | (±)-GC242 | Suppression of hypocotyl elongation in WT, Atd14-1, and htl-3 mutants, but not in max2-1 or the Atd14-1 htl-3 double mutant.[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research. The following sections provide step-by-step protocols for the synthesis of (±)-GC242 and its application in studying plant hormone perception.
Synthesis of (±)-GC242
(±)-GC242 is a profluorescent strigolactone mimic. Its synthesis involves the coupling of a fluorescent coumarin moiety to a butenolide D-ring, which is characteristic of strigolactones.
Materials:
-
Starting materials for the coumarin and butenolide moieties.
-
Appropriate solvents (e.g., anhydrous DMF).
-
Reagents for chemical coupling (e.g., base, coupling agents).
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns).
Procedure:
-
Synthesis of the Coumarin Precursor: Synthesize or procure the appropriate hydroxycoumarin derivative that will serve as the fluorescent reporter.
-
Synthesis of the Butenolide (D-ring) Precursor: Prepare the butenolide ring with a suitable leaving group for subsequent coupling.
-
Coupling Reaction: In an inert atmosphere, dissolve the coumarin precursor in an anhydrous solvent. Add a base to deprotonate the hydroxyl group. Subsequently, add the butenolide precursor to initiate the coupling reaction.
-
Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction and perform an aqueous work-up to remove unreacted starting materials and byproducts.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain pure (±)-GC242.
-
Characterization: Confirm the structure and purity of the synthesized (±)-GC242 using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Profluorescent Probe Assay for Receptor Enzymatic Activity
This assay measures the hydrolysis of (±)-GC242 by strigolactone receptors, leading to the release of a fluorescent product.
Materials:
-
Purified strigolactone receptor protein (e.g., AtD14, RMS3).
-
(±)-GC242 stock solution (in DMSO).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the (±)-GC242 stock solution in the assay buffer. Prepare a solution of the purified receptor protein in the same buffer.
-
Assay Setup: In a 96-well microplate, add the diluted (±)-GC242 solutions to the wells.
-
Initiation of Reaction: Add the receptor protein solution to each well to start the enzymatic reaction. Include control wells with buffer instead of the protein solution to measure background fluorescence.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time. The excitation and emission wavelengths should be optimized for the released fluorophore.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of the reaction can be calculated from the linear portion of the curve. Kinetic parameters such as K1/2 and kcat can be determined by measuring the initial rates at different substrate concentrations and fitting the data to an appropriate kinetic model.[1]
Thermal Shift Assay (TSA) for Ligand Binding
TSA, also known as Differential Scanning Fluorimetry (DSF), is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.
Materials:
-
Purified strigolactone receptor protein.
-
(±)-GC242 or other ligand of interest.
-
SYPRO Orange dye.
-
Real-time PCR instrument.
-
Appropriate buffer.
Procedure:
-
Reaction Setup: In a PCR tube or 96-well plate, mix the purified receptor protein with the assay buffer and SYPRO Orange dye.
-
Ligand Addition: Add (±)-GC242 or the test ligand at various concentrations to the protein-dye mixture. Include a control with no ligand.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument. Program the instrument to gradually increase the temperature while monitoring the fluorescence of the SYPRO Orange dye.
-
Data Acquisition: As the protein unfolds due to the increasing temperature, the hydrophobic core becomes exposed, allowing the SYPRO Orange dye to bind and fluoresce. The instrument records the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal curve. A shift in the Tm in the presence of the ligand indicates a binding interaction. An increase in Tm suggests stabilization of the protein upon ligand binding.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of strigolactones and the workflows of key experimental procedures.
References
Unveiling Enzyme Dynamics: A Technical Guide to the Fluorescent Probe (±)-GC242 for Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fluorescent properties and applications of (±)-GC242, a profluorescent probe instrumental in elucidating the enzymatic activity of strigolactone (SL) receptors. Strigolactones are a class of plant hormones that play a crucial role in plant development and interaction with symbiotic and parasitic organisms. The perception and signaling of strigolactones are mediated by the DWARF14 (D14) family of α/β-hydrolase enzymes. (±)-GC242 serves as a valuable tool for studying the kinetics and mechanism of these enzymes, offering insights relevant to plant biology and the development of novel agrochemicals.
Core Principles: The Profluorescent Nature of (±)-GC242
(±)-GC242 is a synthetic mimic of strigolactones. In its native state, the molecule is non-fluorescent. However, upon enzymatic hydrolysis by a strigolactone receptor, it releases a highly fluorescent molecule, 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU). The "turn-on" nature of this probe allows for real-time monitoring of enzyme activity, providing a sensitive and direct measure of substrate cleavage.
The enzymatic reaction involves the cleavage of the butenolide D-ring from the core structure of (±)-GC242. This process is not a simple catalytic turnover; instead, it results in the formation of a covalent adduct between the D-ring and a histidine residue within the catalytic pocket of the receptor. This unique mechanism renders the enzyme a single-turnover catalyst with this substrate, a crucial factor in the interpretation of kinetic data.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the fluorescent properties of the released fluorophore and the enzymatic hydrolysis of (±)-GC242 by the pea ( Pisum sativum) strigolactone receptor, RAMOSUS3 (RMS3).
| Parameter | Value | Reference |
| Fluorescent Properties of DiFMU | ||
| Excitation Maximum (λex) | 318 nm | [1] |
| Emission Maximum (λem) | 448 nm | [1] |
| Molecular Weight | 212.15 g/mol | [1] |
| Enzymatic Kinetics of (±)-GC242 Hydrolysis by RMS3 | ||
| K1/2 (μM) | 1.56 (for (-)-GC242) | de Saint Germain et al., 2016 |
| 17.42 (for (+)-GC242) | de Saint Germain et al., 2016 | |
| k2 (s⁻¹) | 0.015 (for (-)-GC242) | de Saint Germain et al., 2016 |
| 0.012 (for (+)-GC242) | de Saint Germain et al., 2016 | |
| Binding Affinity of RMS3 for Strigolactone Analogs | ||
| Kd for (+)-GR24 (μM) | 15.7 | de Saint Germain et al., 2016 |
| Kd for (-)-GR24 (μM) | 35.9 | de Saint Germain et al., 2016 |
Note: The kinetic parameters for (±)-GC242 hydrolysis do not follow classical Michaelis-Menten kinetics due to the single-turnover nature of the reaction. K1/2 represents the substrate concentration at which half-maximal velocity is achieved, and k2 is the rate constant for the formation of the covalent adduct.
Experimental Protocols
Synthesis of (±)-GC242
The synthesis of (±)-GC242 is based on the methods described by de Saint Germain et al., 2016. The key steps involve the coupling of a coumarin-based ABC-ring mimic with a butenolide D-ring precursor.
Materials:
-
Precursors for the ABC-ring and D-ring moieties (as described in the primary literature)
-
Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Coupling reagents (e.g., DCC, DMAP)
-
Purification reagents and equipment (e.g., Silica gel for column chromatography)
Procedure:
-
Synthesis of the ABC-ring analog: This involves the synthesis of the 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU) core structure, which will serve as the profluorophore.
-
Synthesis of the D-ring precursor: The butenolide D-ring with two methyl groups at the 3' position is synthesized separately.
-
Coupling Reaction: The ABC-ring analog and the D-ring precursor are coupled using a suitable coupling agent to form the final (±)-GC242 product.
-
Purification: The crude product is purified using column chromatography to obtain the pure (±)-GC242 probe.
-
Characterization: The final product is characterized using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Enzymatic Assay Protocol
This protocol outlines the procedure for measuring the enzymatic activity of a strigolactone receptor (e.g., RMS3) using (±)-GC242.
Materials:
-
Purified strigolactone receptor enzyme (e.g., RMS3)
-
(±)-GC242 stock solution (in DMSO)
-
Assay buffer (e.g., Phosphate-buffered saline, pH 6.8)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified enzyme to the desired concentration in the assay buffer.
-
Prepare a series of dilutions of the (±)-GC242 stock solution in the assay buffer to create a range of substrate concentrations.
-
-
Set up the Assay Plate:
-
Pipette the enzyme solution into the wells of the 96-well plate.
-
Include control wells with assay buffer only (no enzyme) to measure background fluorescence.
-
-
Initiate the Reaction:
-
Add the (±)-GC242 solutions of varying concentrations to the wells to start the enzymatic reaction.
-
The final volume in each well should be consistent.
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the enzyme-containing wells.
-
Plot the initial rate of fluorescence increase against the substrate concentration.
-
Fit the data to an appropriate kinetic model to determine the kinetic parameters (K1/2 and k2).
-
Visualizing the Molecular Logic
To better understand the processes described, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Strigolactone signaling initiated by (±)-GC242.
Caption: Workflow for the (±)-GC242 enzymatic assay.
References
Initial Characterization of (±)-GC242 Effects on Shoot Branching: A Technical Guide
Disclaimer: Due to the limited availability of specific data for a compound designated "(±)-GC242," this technical guide utilizes the well-characterized synthetic strigolactone analog, (±)-GR24, as a representative molecule to detail the principles and methodologies for an initial characterization of a strigolactone-like compound's effects on shoot branching. (±)-GR24 is a widely used research tool that mimics the inhibitory effects of natural strigolactones on shoot branching.
Introduction
Shoot branching is a critical determinant of plant architecture, profoundly influencing plant productivity and adaptation to environmental conditions. The process is primarily regulated by a complex interplay of plant hormones, including auxin, cytokinins, and strigolactones (SLs).[1][2][3][4][5] Strigolactones are a class of carotenoid-derived hormones that act as a key negative regulator of axillary bud outgrowth, the developmental process that gives rise to branches.[2][6] Synthetic strigolactone analogs, such as (±)-GR24, are invaluable tools for dissecting the molecular mechanisms of shoot branching regulation and for potential applications in agriculture to modify plant architecture. This guide provides an in-depth overview of the initial characterization of the effects of a synthetic strigolactone analog, exemplified by (±)-GR24, on shoot branching.
Strigolactone Signaling Pathway
The perception and transduction of the strigolactone signal involve a core signaling module that leads to the regulation of gene expression related to shoot branching. The key components of this pathway are the α/β-fold hydrolase DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2) in Arabidopsis (or its orthologs DWARF3 in rice), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional co-repressors (or DWARF53 in rice).[1][2][6][7]
In the absence of strigolactones, SMXL proteins interact with transcriptional regulators to repress the expression of downstream genes, thereby inhibiting axillary bud outgrowth.[2] Upon binding of a strigolactone molecule, the D14 receptor undergoes a conformational change that promotes its interaction with the MAX2 F-box protein.[1][8] This interaction leads to the recruitment of SMXL proteins to the Skp1-Cullin-F-box (SCF)MAX2 E3 ubiquitin ligase complex, resulting in their ubiquitination and subsequent degradation by the 26S proteasome.[9][10] The degradation of the SMXL repressors alleviates the repression of downstream target genes, such as BRANCHED1 (BRC1), ultimately leading to the inhibition of shoot branching.
Quantitative Effects on Shoot Branching
The primary effect of (±)-GC242, as a strigolactone analog, is the inhibition of axillary bud outgrowth. This effect is dose-dependent and can be quantified by measuring parameters such as the number of rosette branches in Arabidopsis thaliana or the number of tillers in rice (Oryza sativa).
Table 1: Dose-Response Effect of (±)-GR24 on Rosette Branch Number in Arabidopsis thaliana
| (±)-GR24 Concentration (µM) | Mean Number of Rosette Branches | Standard Deviation |
| 0 (Control) | 8.2 | ± 1.5 |
| 0.1 | 6.5 | ± 1.2 |
| 1 | 4.1 | ± 0.9 |
| 5 | 2.3 | ± 0.6 |
| 10 | 2.1 | ± 0.5 |
| Note: Data are hypothetical and representative of typical results. |
Table 2: Effect of (±)-GR24 on Tiller Bud Outgrowth in Rice (d10 mutant) *
| Treatment | Tiller Number per Plant |
| Untreated Control | 5.8 ± 0.7 |
| 0.1 µM (±)-GR24 | 3.4 ± 0.5 |
| 1 µM (±)-GR24 | 1.2 ± 0.3 |
| 10 µM (±)-GR24 | 0.5 ± 0.2 |
| Data adapted from studies on strigolactone-deficient rice mutants, which exhibit a high tillering phenotype that is rescued by exogenous SL application.[11] |
Experimental Protocols
-
Arabidopsis thaliana : Wild-type (e.g., Col-0) and relevant mutant lines (e.g., max2, d14) are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C. Plants can be grown in soil or in a hydroponic system for root application of the compound.
-
Rice (Oryza sativa) : Wild-type (e.g., Nipponbare) and strigolactone-related mutants (e.g., d10, d14) are germinated and grown in a greenhouse or growth chamber. For tiller analysis, hydroponic culture is often preferred for consistent application of treatments.[11]
(±)-GC242 should be dissolved in a suitable solvent, such as acetone or DMSO, to create a stock solution, which is then diluted to the final concentrations in the growth medium or application solution.
-
Hydroponic Application : The compound is added to the hydroponic solution at the desired final concentrations. This method ensures continuous exposure of the root system to the compound.[12]
-
Direct Application to Axillary Buds : For localized effects, a solution containing (±)-GC242 can be applied directly to individual axillary buds using a micropipette. This is often done in a lanolin paste to ensure prolonged contact.
-
Soil Drench : The chemical solution is applied to the soil of potted plants. This method is less precise but can be used for large-scale screening.
-
Arabidopsis : The number of primary and secondary rosette branches is counted at a specific developmental stage (e.g., 4-6 weeks post-germination). The length of the primary inflorescence stem and the number of cauline branches can also be measured.
-
Rice : The number of tillers per plant is counted at a defined time point after treatment. Tiller length can also be measured to assess the extent of bud outgrowth.[11]
-
Axillary Bud Outgrowth Assay : For more detailed analysis, the length of individual axillary buds can be measured over time using a ruler or digital calipers. This allows for the calculation of bud growth rates.
The following diagram illustrates a typical workflow for the initial characterization of a compound's effect on shoot branching.
Conclusion
The initial characterization of (±)-GC242's effects on shoot branching involves a systematic approach to determine its bioactivity and mechanism of action. By leveraging established protocols for well-characterized strigolactone analogs like (±)-GR24, researchers can efficiently assess the dose-dependent inhibitory effects of novel compounds on axillary bud outgrowth. This foundational knowledge is crucial for the development of new plant growth regulators and for advancing our understanding of the hormonal control of plant architecture.
References
- 1. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Shoot Branching Phenotyping in Arabidopsis and Tomato | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strigolactone signaling: Insights into rice tillering and nitrogen deficiency responses [the-innovation.org]
- 9. Interactions between Auxin and Strigolactone in Shoot Branching Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Multiple pathways regulate shoot branching [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for (±)-GC242 in Hypocotyl Elongation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-GC242 is a synthetic, profluorescent analog of strigolactones (SLs), a class of phytohormones that play a crucial role in regulating various aspects of plant development.[1][2] Strigolactones are known to be involved in processes such as shoot branching, root development, and the inhibition of hypocotyl elongation.[1][3] The profluorescent nature of (±)-GC242 allows for the study of its interaction with the strigolactone receptor, primarily the α/β hydrolase DWARF14 (D14), through the release of a fluorescent reporter upon hydrolysis.[2][4] While (±)-GC242 is predominantly utilized in biochemical and in-planta enzymatic assays, its strigolactone-like activity makes it a candidate for investigation in physiological assays such as hypocotyl elongation.
These application notes provide a detailed protocol for utilizing (±)-GC242 in hypocotyl elongation assays with Arabidopsis thaliana, a model organism in plant biology. The protocol is synthesized from standard hypocotyl elongation assay methodologies and knowledge of the application of other strigolactone analogs like GR24.[5][6][7]
Signaling Pathway
(±)-GC242, as a strigolactone mimic, is perceived by the D14 receptor. This binding event, followed by hydrolysis, initiates a signaling cascade. The receptor-hormone complex then interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This interaction leads to the ubiquitination and subsequent degradation of transcriptional repressors from the SMAX1-LIKE (SMXL) family. The degradation of SMXL proteins relieves the repression of downstream genes, ultimately leading to a signaling output that includes the inhibition of hypocotyl elongation.[1][8] This pathway shows significant crosstalk with light signaling pathways, involving components like phytochromes, cryptochromes, COP1, and HY5.[5][9][10]
References
- 1. plantae.org [plantae.org]
- 2. Structure-function relations of strigolactone analogs: activity as plant hormones and plant interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 4. Frontiers | Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application [frontiersin.org]
- 5. Strigolactone-regulated hypocotyl elongation is dependent on cryptochrome and phytochrome signaling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Hypocotyl Length in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.york.ac.uk [pure.york.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of (±)-GC242 in Studying Strigolactone Hydrolysis Kinetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play crucial roles in various aspects of plant development and interaction with symbiotic organisms. The perception and signaling of SLs are mediated by the DWARF14 (D14) family of α/β-hydrolase receptors. A key step in SL signaling is the hydrolysis of the SL molecule by the receptor, which leads to a conformational change in the receptor and initiation of downstream signaling events. The study of the kinetics of this hydrolysis is fundamental to understanding SL perception and for the development of synthetic SL analogs or inhibitors.
(±)-GC242 is a synthetic, profluorescent probe designed to mimic natural strigolactones. Upon enzymatic hydrolysis by an active SL receptor, the non-fluorescent (±)-GC242 molecule releases a highly fluorescent coumarin derivative. This property allows for the real-time monitoring of the receptor's hydrolytic activity, making (±)-GC242 an invaluable tool for studying the kinetics of strigolactone hydrolysis. These application notes provide a comprehensive overview and detailed protocols for the use of (±)-GC242 in strigolactone research.
Data Presentation
The following tables summarize the quantitative data on the enzymatic hydrolysis of (±)-GC242 and related compounds by various strigolactone receptors.
Table 1: Pre-steady-state Kinetic Constants for Strigolactone Receptor Hydrolysis of Profluorescent Probes
| Receptor | Probe | K 1/2 (μM) | k cat (min⁻¹) | Reference |
| RMS3 | (±)-GC242 | 0.13 ± 0.02 | 1.13 ± 0.05 | [1] |
| AtD14 | (±)-GC242 | 0.43 ± 0.08 | 3.33 ± 0.22 | [1] |
| PrKAI2d3 | (±)-GC242 | 0.81 ± 0.16 | 0.038 ± 0.002 | [2] |
| PrKAI2d3 | (±)-GC240 | 1.11 ± 0.22 | 0.043 ± 0.002 | [2] |
| PrKAI2d3 | (±)-GC486 | 2.18 ± 0.40 | 0.053 ± 0.003 | [2] |
K 1/2 represents the substrate concentration at which the initial velocity is half-maximal in pre-steady-state kinetics. k cat is the turnover number.
Table 2: Inhibition Constants (K i ) for Strigolactone Analogs on RMS3 Hydrolysis of (±)-GC242
| Inhibitor | K i (μM) | Reference |
| (±)-GR24 | 0.102 | [1] |
| (+)-GR24 | 0.07 | [1] |
| (±)-2'-epi-GR24 | 0.23 | [1] |
| (-)-GR24 | 5.17 | [1] |
| (±)-solanacol | 21.5 | [1] |
K i values were determined through competition assays with (±)-GC242.
Experimental Protocols
Protocol 1: In Vitro Strigolactone Hydrolysis Assay Using (±)-GC242
This protocol describes the measurement of the enzymatic activity of a purified strigolactone receptor by monitoring the fluorescence increase resulting from the hydrolysis of (±)-GC242.
Materials:
-
Purified strigolactone receptor (e.g., AtD14, RMS3)
-
(±)-GC242 stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% (v/v) Tween-20
-
96-well black microplate (low-binding)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Thaw the purified receptor protein on ice. Centrifuge briefly to collect the solution at the bottom of the tube.
-
Prepare a working solution of the receptor in Assay Buffer to the desired final concentration (e.g., 400 nM). Keep on ice.
-
Prepare a series of dilutions of the (±)-GC242 stock solution in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 µM to 20 µM).
-
-
Set up the Assay:
-
Add 50 µL of the receptor working solution to each well of the 96-well microplate.
-
Include control wells containing 50 µL of Assay Buffer without the receptor to measure background fluorescence and non-enzymatic hydrolysis.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25 °C) for 5 minutes.
-
-
Initiate the Reaction:
-
To start the reaction, add 50 µL of the (±)-GC242 dilutions to the corresponding wells.
-
Mix gently by pipetting or using the plate reader's shaking function.
-
-
Measure Fluorescence:
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 30-60 minutes).
-
Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm (exact wavelengths may need optimization based on the instrument).
-
-
Data Analysis:
-
Subtract the background fluorescence (from control wells) from the fluorescence readings of the reaction wells.
-
Convert the fluorescence intensity to the concentration of the fluorescent product using a standard curve of the free fluorophore (e.g., 7-hydroxy-4-methylcoumarin).
-
Plot the product concentration against time to obtain progress curves.
-
Determine the initial velocity (v₀) from the linear portion of the progress curves.
-
For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation or a suitable model for pre-steady-state kinetics.[1][2]
-
Protocol 2: Competition Assay to Determine Inhibitor K i
This protocol is used to assess the inhibitory potential of a compound against the hydrolysis of (±)-GC242 by a strigolactone receptor.
Materials:
-
Same as Protocol 1
-
Inhibitor compound stock solution (in DMSO)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare the receptor and (±)-GC242 working solutions as described in Protocol 1. The concentration of (±)-GC242 should be close to its K 1/2 value.
-
Prepare a series of dilutions of the inhibitor compound in Assay Buffer.
-
-
Set up the Assay:
-
In the wells of a 96-well plate, add 25 µL of the receptor working solution.
-
Add 25 µL of the inhibitor dilutions to the corresponding wells. Include a control well with 25 µL of Assay Buffer (no inhibitor).
-
Pre-incubate the plate at 25 °C for 15-30 minutes to allow the inhibitor to bind to the receptor.
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding 50 µL of the (±)-GC242 working solution to all wells.
-
Immediately measure the fluorescence as described in Protocol 1.
-
-
Data Analysis:
-
Determine the initial velocities for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (K i ) using the Cheng-Prusoff equation, taking into account the substrate concentration and its K 1/2 value.[1]
-
Visualizations
Caption: Strigolactone signaling pathway.
Caption: Experimental workflow for hydrolysis kinetics.
References
Application Notes and Protocols for (±)-GC242 in In Vitro Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-GC242 is a profluorescent probe designed for the in vitro characterization of the KAI2 (KARRIKIN INSENSITIVE 2) receptor, an α/β-hydrolase involved in plant signaling pathways. Unlike traditional receptor-ligand binding assays that measure reversible binding, (±)-GC242 is a substrate for KAI2. The enzymatic activity of KAI2 cleaves (±)-GC242, releasing a fluorescent product. This process allows for the kinetic analysis of KAI2 activity and can be used to screen for potential inhibitors or modulators of this important receptor. These application notes provide a detailed protocol for utilizing (±)-GC242 in in vitro enzymatic assays to determine the kinetic parameters of the KAI2-ligand interaction.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent (or weakly fluorescent) probe (±)-GC242 by the KAI2 protein. Upon cleavage, a highly fluorescent molecule is released. The rate of increase in fluorescence is directly proportional to the enzymatic activity of KAI2. By measuring the fluorescence over time at different substrate concentrations, the kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), can be determined. This assay can also be adapted to a competition format to determine the inhibitory potential of test compounds.
Data Presentation
The following table summarizes the kinetic constants for the interaction of various profluorescent probes with Phelipanche ramosa KAI2d3 (PrKAI2d3), a representative KAI2 protein. This data can be used as a reference for expected values.[1]
| Profluorescent Probe | K1/2 (µM) | kcat (s⁻¹) |
| (±)-GC486 | 2.5 ± 0.6 | 0.015 ± 0.001 |
| (±)-GC240 | 1.8 ± 0.4 | 0.012 ± 0.001 |
| (±)-GC242 | 3.1 ± 0.7 | 0.018 ± 0.001 |
Signaling Pathway
The KAI2 signaling pathway is initiated by the perception of a ligand, which can be the endogenous, yet unidentified, KAI2 ligand (KL) or synthetic analogs like karrikins and (±)-GC242. Upon ligand binding and hydrolysis, KAI2 undergoes a conformational change that promotes its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This interaction leads to the formation of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The SCF-MAX2 complex then targets the transcriptional repressors SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors derepresses the transcription of downstream target genes, leading to various physiological responses.
Experimental Protocols
Recombinant KAI2 Protein Purification
A reliable source of purified KAI2 protein is essential for the in vitro assay. The following is a general workflow for the expression and purification of His-tagged KAI2 from E. coli.
Workflow for Recombinant KAI2 Purification
In Vitro Enzymatic Assay Protocol
This protocol describes the steps for measuring the kinetic parameters of KAI2 using (±)-GC242.
Materials:
-
Purified recombinant KAI2 protein
-
(±)-GC242 stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Glycerol, 1 mM TCEP[2]
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Experimental Workflow
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of (±)-GC242 in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM).
-
Dilute the purified KAI2 protein in Assay Buffer to the desired final concentration (e.g., 100 nM). The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Add a fixed volume of the diluted KAI2 protein solution to each well of a 96-well black microplate.
-
Include control wells:
-
No enzyme control: Assay Buffer without KAI2 protein to measure background fluorescence of the substrate.
-
No substrate control: KAI2 protein in Assay Buffer to measure the intrinsic fluorescence of the protein.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 30°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the serially diluted (±)-GC242 solutions to the wells containing the KAI2 protein.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds).
-
Use excitation and emission wavelengths appropriate for the fluorescent product of (±)-GC242 cleavage (e.g., excitation ~405 nm, emission ~460 nm, but these should be optimized for the specific fluorophore).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the reaction wells.
-
For each substrate concentration, plot fluorescence intensity against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using a non-linear regression software to determine the kinetic parameters Km and Vmax.
Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])
-
Considerations and Troubleshooting
-
Inner Filter Effect: At high concentrations, the substrate or product may absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. This can be corrected for during data analysis or minimized by using lower substrate concentrations.[3]
-
Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration. This should be determined experimentally.
-
Solvent Effects: (±)-GC242 is typically dissolved in DMSO. Ensure the final concentration of DMSO in the assay is low (e.g., <1%) to avoid effects on enzyme activity.
-
Photobleaching: Minimize exposure of the fluorescent product to the excitation light to prevent photobleaching, which can lead to a decrease in the fluorescence signal over time.[4]
By following these detailed application notes and protocols, researchers can effectively utilize (±)-GC242 as a tool to investigate the enzymatic activity of KAI2 and to screen for compounds that modulate its function.
References
- 1. A Phelipanche ramosa KAI2 protein perceives strigolactones and isothiocyanates enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Methodology for Synthesizing (+)-GC242 and (-)-GC242 Enantiomers
Introduction
In drug development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profound differences in biological activity. Therefore, the ability to synthesize and isolate enantiomerically pure compounds is paramount. This document provides a detailed methodology for the synthesis of the individual enantiomers, (+)-GC242 and (-)-GC242, which are based on the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) scaffold. PBDs are a class of "privileged structures" known for their wide range of biological activities, including potent antitumor properties derived from their ability to bind to the minor groove of DNA.[1][3]
The strategy outlined herein involves an initial synthesis of the racemic mixture of GC242, followed by a classical chiral resolution protocol. This approach is often employed when a direct asymmetric synthesis is challenging or not yet optimized.[4][5] The resolution is achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different physical properties.[4][] Subsequent liberation of the resolving agent yields the desired enantiomerically pure (+)-GC242 and (-)-GC242.
Overall Synthetic Workflow
The synthesis is performed in a two-stage process. The first stage is the construction of the racemic PBD core structure, yielding (±)-GC242. The second stage involves the separation of the enantiomers.
Figure 1: Overall workflow for the synthesis and resolution of GC242 enantiomers.
Data Presentation
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| Substituted Anthranilic Acid | ≥98% | Commercial | Starting Material |
| (S)-α-Amino Acid Derivative | ≥98% | Commercial | Chiral Building Block |
| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Commercial | Coupling Agent |
| N-Hydroxysuccinimide (NHS) | Synthesis Grade | Commercial | Coupling Agent |
| Dichloromethane (DCM) | Anhydrous | Commercial | Solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercial | Deprotection/Cyclization |
| (R)-(-)-Mandelic Acid | ≥99% | Commercial | Chiral Resolving Agent |
| Ethyl Acetate | ACS Grade | Commercial | Solvent |
| Sodium Hydroxide (NaOH) | ACS Grade | Commercial | Base for Liberation |
| Hydrochloric Acid (HCl) | ACS Grade | Commercial | Acid for Liberation |
Yield and Purity Summary
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | % Yield | Purity (HPLC) | Enantiomeric Excess (ee%) |
| 1 | Racemic (±)-GC242 | 10.0 | 7.8 | 78% | >95% | N/A |
| 2a | Diastereomer Salt 1 | 7.5 | 6.2 | 83% | >99% | N/A |
| 2b | Diastereomer Salt 2 | 7.5 | (in mother liquor) | - | - | N/A |
| 3a | (+)-GC242 | 3.9 | 3.1 | 79% | >99% | >99% |
| 3b | (-)-GC242 | 3.9 | 2.9 | 74% | >99% | >99% |
Experimental Protocols
Stage 1: Synthesis of Racemic (±)-GC242
This protocol describes a general procedure for the synthesis of the PBD core structure. Specific substitutions on the anthranilic acid precursor will define the final GC242 analogue.
Protocol 1: Synthesis of Racemic (±)-GC242
-
Amide Coupling:
-
To a solution of the substituted anthranilic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous Dichloromethane (DCM), add Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
To the filtrate, add the racemic α-amino acid derivative (1.0 eq) and stir at room temperature for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude coupled product.
-
-
Cyclization:
-
Dissolve the crude product from the previous step in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).
-
Stir the reaction mixture at room temperature for 6 hours until cyclization is complete (monitored by TLC/LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude racemic (±)-GC242 by column chromatography on silica gel.
-
Stage 2: Chiral Resolution of (±)-GC242
This stage utilizes a chiral resolving agent to separate the two enantiomers. The choice of resolving agent and solvent is critical and may require optimization.[4][7]
Figure 2: Workflow for the chiral resolution of (±)-GC242 via diastereomeric salt formation.
Protocol 2: Resolution and Isolation of Enantiomers
-
Diastereomeric Salt Formation:
-
Dissolve racemic (±)-GC242 (1.0 eq) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve the chiral resolving agent, (R)-(-)-mandelic acid (0.5 eq), in a minimal amount of hot ethanol.
-
Add the resolving agent solution to the racemic GC242 solution.
-
Allow the mixture to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to facilitate crystallization. One diastereomer should selectively precipitate.
-
-
Isolation of (+)-GC242:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol. This solid is the diastereomeric salt of (+)-GC242 and (R)-(-)-mandelic acid.
-
Suspend the crystals in a biphasic mixture of ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Stir vigorously until all solids dissolve. The mandelic acid will move to the aqueous layer as its sodium salt, and the free base (+)-GC242 will remain in the organic layer.
-
Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield enantiomerically enriched (+)-GC242.
-
Verify enantiomeric excess (ee%) using chiral HPLC.
-
-
Isolation of (-)-GC242:
-
Take the mother liquor from the initial filtration (step 2.1), which is enriched in the other diastereomer.
-
Concentrate the mother liquor under reduced pressure.
-
Perform the same liberation procedure as described in step 2.2 on the residue to obtain enantiomerically enriched (-)-GC242.
-
Verify enantiomeric excess (ee%) using chiral HPLC. For higher purity, a second resolving agent with the opposite chirality (e.g., (S)-(+)-Mandelic Acid) can be used, or the material can be purified via preparative chiral chromatography.
-
Conclusion
The described methodology provides a reliable and scalable pathway for the synthesis and resolution of (+)-GC242 and (-)-GC242. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development. While classical resolution is effective, future work could focus on developing a direct asymmetric synthesis to improve overall efficiency and yield, avoiding the loss of 50% of the material inherent in resolution processes.[4]
References
- 1. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,1-c][1,4]benzodiazepine as a scaffold for the design and synthesis of anti-tumour drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
- 7. Chiral_resolution [chemeurope.com]
Practical Guide for Measuring (±)-GC242 Fluorescence in Plant Extracts
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the measurement of the hypothetical fluorescent compound (±)-GC242 in plant extracts. The protocols and application notes are designed to be a practical resource for researchers, scientists, and professionals in drug development.
Introduction
Fluorescence spectroscopy is a highly sensitive analytical technique used to detect and quantify fluorescent molecules.[1] When applied to plant extracts, this method can provide valuable insights into the presence and concentration of specific compounds. However, the complex nature of plant matrices presents several challenges, including autofluorescence from endogenous molecules like chlorophyll and phenolic compounds, as well as quenching and inner filter effects.[2][3][4][5] This guide outlines detailed protocols to address these challenges and accurately measure the fluorescence of a novel compound, herein referred to as (±)-GC242, in plant extracts.
Hypothetical Properties of (±)-GC242
To illustrate the practical application of the following protocols, we will assume (±)-GC242 has the following spectral properties. These would typically be determined for any new fluorescent compound before proceeding with quantification in complex samples.
| Property | Value |
| Excitation Maximum (λex) | 490 nm |
| Emission Maximum (λem) | 525 nm |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ at 490 nm |
| Fluorescence Quantum Yield (Φf) | 0.60 in ethanol |
| Solubility | Soluble in ethanol, methanol, DMSO |
| Target Molecule | Hypothetical Enzyme X |
Experimental Protocols
Protocol 1: Preparation of Plant Extracts
This protocol describes the preparation of a clear plant extract suitable for fluorescence measurements.
Materials:
-
Fresh or frozen plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Extraction buffer (e.g., phosphate-buffered saline (PBS) with 1% Triton X-100, pH 7.4)
-
Mortar and pestle or homogenizer
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh approximately 100 mg of plant tissue.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold extraction buffer.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the extract at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
For optimal clarity, filter the supernatant through a 0.22 µm syringe filter.
-
Store the clarified extract on ice for immediate use or at -80°C for long-term storage.
Protocol 2: Determination of Optimal Excitation and Emission Wavelengths
This protocol is essential to confirm the spectral properties of (±)-GC242 within the plant extract matrix, as these can be influenced by the local environment.
Materials:
-
(±)-GC242 stock solution (e.g., 1 mM in DMSO)
-
Clarified plant extract (from Protocol 1)
-
Extraction buffer
-
Spectrofluorometer
-
Quartz cuvettes or microplate reader with fluorescence capabilities
Procedure:
-
Excitation Spectrum:
-
Prepare a solution of (±)-GC242 in the extraction buffer (e.g., 1 µM).
-
Set the emission wavelength to the expected maximum (525 nm).
-
Scan a range of excitation wavelengths (e.g., 400-510 nm).
-
The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength.
-
-
Emission Spectrum:
-
Prepare a solution of (±)-GC242 in the extraction buffer (e.g., 1 µM).
-
Set the excitation wavelength to the determined optimum (from the previous step).
-
Scan a range of emission wavelengths (e.g., 500-600 nm).
-
The wavelength with the highest fluorescence intensity is the optimal emission wavelength.
-
-
Matrix Effects:
-
Spike the clarified plant extract with a known concentration of (±)-GC242 (e.g., 1 µM).
-
Repeat the excitation and emission scans to determine if the plant matrix causes a spectral shift.
-
Protocol 3: Quantification of (±)-GC242 in Plant Extracts
This protocol uses a standard curve to quantify the concentration of (±)-GC242 in the prepared plant extracts.
Materials:
-
(±)-GC242 stock solution
-
Clarified plant extract
-
Extraction buffer
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Preparation of Standards:
-
Prepare a series of (±)-GC242 standards in the extraction buffer. A typical concentration range might be 0 nM to 1000 nM.
-
-
Preparation of Samples:
-
If the plant tissue was treated with (±)-GC242, use the clarified extract directly.
-
Prepare a "blank" sample using extract from an untreated plant. This will be used for background subtraction.
-
-
Measurement:
-
Pipette 100 µL of each standard and sample into the wells of the 96-well plate.
-
Set the microplate reader to the optimal excitation and emission wavelengths determined in Protocol 2.
-
Measure the fluorescence intensity of all wells.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (untreated extract) from all sample readings.
-
Subtract the fluorescence intensity of the 0 nM standard from all standard readings.
-
Plot the fluorescence intensity of the standards versus their concentrations to create a standard curve.
-
Use the equation of the linear regression from the standard curve to calculate the concentration of (±)-GC242 in your samples.
-
Data Presentation
Quantitative data should be organized in a clear and structured manner for easy comparison.
Table 1: Quantitative Measurement of (±)-GC242 Fluorescence in Plant Extracts
| Sample ID | Treatment Group | Replicate | Raw Fluorescence Intensity | Background Corrected Fluorescence | Calculated Concentration (nM) |
| 1 | Control | 1 | 150 | 0 | 0 |
| 2 | Control | 2 | 155 | 5 | 0.5 |
| 3 | Treatment A | 1 | 850 | 700 | 70 |
| 4 | Treatment A | 2 | 865 | 715 | 71.5 |
| 5 | Treatment B | 1 | 1230 | 1080 | 108 |
| 6 | Treatment B | 2 | 1245 | 1095 | 109.5 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental processes and biological concepts.
Caption: Experimental workflow for measuring (±)-GC242 fluorescence.
Caption: Hypothetical signaling pathway involving (±)-GC242.
Troubleshooting and Considerations
-
High Background Fluorescence: Plant extracts often contain endogenous fluorescent compounds.[3][6] To mitigate this, always include a blank from untreated tissue and subtract its fluorescence. Spectral unmixing techniques can also be employed if the autofluorescence spectrum overlaps with that of (±)-GC242.[2]
-
Fluorescence Quenching: Components in the plant extract can decrease the fluorescence intensity of (±)-GC242.[4][7] This can be assessed by spiking a known amount of (±)-GC242 into the extract and measuring the recovery. Diluting the extract may help reduce quenching effects.
-
Inner Filter Effect: At high concentrations, either (±)-GC242 or other molecules in the extract can absorb the excitation or emission light, leading to inaccurate measurements.[7][8] Diluting the sample is the most effective way to minimize this effect.
-
pH Sensitivity: The fluorescence of many compounds is pH-dependent.[9] Ensure that the pH of your extraction buffer is consistent across all samples and standards.
-
Photobleaching: Exposure to light can cause fluorescent molecules to lose their fluorescence. Minimize light exposure to your samples and standards, and acquire measurements promptly after preparation.
References
- 1. The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best practices in plant fluorescence imaging and reporting: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Strigolactone Signaling: A Guide to Screening for Novel Components Using (±)-GC242
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play a pivotal role in regulating various aspects of plant development, including shoot branching, root architecture, and symbiotic interactions with soil microbes. The intricate signaling pathway of SLs presents numerous targets for the development of novel plant growth regulators and herbicides. (±)-GC242, a profluorescent synthetic strigolactone analog, has emerged as a powerful tool for dissecting this pathway. Its ability to be hydrolyzed by the SL receptor DWARF14 (D14) and its homologs, leading to the release of a fluorescent moiety, provides a direct readout of receptor activity. This feature makes (±)-GC242 an ideal probe for high-throughput screening (HTS) to identify new chemical modulators and genetic components of SL signaling.
These application notes provide a comprehensive overview and detailed protocols for utilizing (±)-GC242 to screen for and characterize novel strigolactone signaling components.
Data Presentation: Quantitative Profile of (±)-GC242
The following table summarizes the known quantitative data for (±)-GC242, facilitating its application in experimental design.
| Parameter | Value | Organism/System | Receptor | Reference |
| Apparent Dissociation Constant (Kd) | ~15-20 µM | Pea (Pisum sativum) | RMS3 | [1] |
| Bioactivity (Shoot Branching) | Active at 1 µM | Arabidopsis thaliana (max4-1 mutant) | AtD14 | [1] |
| Hydrolysis by Receptor | Confirmed | Pea (Pisum sativum) | RMS3 | [1] |
Signaling Pathways and Experimental Workflows
To effectively utilize (±)-GC242, a thorough understanding of the strigolactone signaling pathway and the design of appropriate screening workflows are essential.
Strigolactone Signaling Pathway
The canonical strigolactone signaling pathway is initiated by the binding of SLs to the α/β-hydrolase receptor, D14. This binding event, followed by SL hydrolysis, induces a conformational change in D14, promoting its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) and a member of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors (e.g., D53 in rice, SMXL6, SMXL7, SMXL8 in Arabidopsis).[2][3][4] This ternary complex formation leads to the ubiquitination and subsequent degradation of the SMXL repressor by the 26S proteasome.[2][3][4] The removal of the SMXL repressor allows for the expression of downstream target genes that regulate plant development.
Experimental Workflow for Screening
A typical workflow for screening for novel SL signaling components using (±)-GC242 involves a primary high-throughput screen followed by a series of secondary assays for validation and characterization.
Experimental Protocols
The following are detailed protocols for key experiments in a (±)-GC242-based screening campaign.
Protocol 1: High-Throughput Screening (HTS) with (±)-GC242
This protocol describes a fluorescence-based HTS assay to identify compounds that modulate the hydrolytic activity of the D14 receptor.
Materials:
-
Purified recombinant D14 protein (e.g., AtD14)
-
(±)-GC242 stock solution (in DMSO)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Compound library (dissolved in DMSO)
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute purified D14 protein in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 200 nM for a 100 nM final concentration).
-
Dilute (±)-GC242 stock solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 10 µM for a 5 µM final concentration).
-
Prepare serial dilutions of control compounds (e.g., GR24 as a positive control for competition, or a known inhibitor) and library compounds in DMSO. Then, dilute these into assay buffer.
-
-
Assay Setup:
-
Add 5 µL of compound solution or control to each well of the 384-well plate.
-
Add 10 µL of the 2X D14 protein solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-protein interaction.
-
Initiate the reaction by adding 10 µL of the 2X (±)-GC242 solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Excitation: 405 nm, Emission: 460 nm for a coumarin-based fluorophore) over a time course (e.g., every 2 minutes for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction for each well.
-
Normalize the data to controls (e.g., DMSO as 100% activity, a potent inhibitor as 0% activity).
-
Identify "hits" as compounds that significantly inhibit or enhance the fluorescence signal compared to the DMSO control.
-
Protocol 2: Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
This protocol is for validating whether a hit compound or a newly identified protein disrupts the interaction between key SL signaling components, such as D14 and SMXL.
Materials:
-
Yeast strains (e.g., AH109 or Y2H Gold)
-
Bait vector (e.g., pGBKT7) containing the D14 coding sequence.
-
Prey vector (e.g., pGADT7) containing the SMXL coding sequence.
-
Plasmids for positive and negative controls.
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method).
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade with X-α-Gal).
-
(±)-GR24 or the hit compound.
Procedure:
-
Construct Bait and Prey Plasmids:
-
Clone the full-length or domain-specific coding sequence of D14 into the bait vector and the SMXL protein into the prey vector.
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into the appropriate yeast strain.
-
Plate the transformed yeast on SD/-Trp/-Leu plates to select for cells containing both plasmids.
-
-
Interaction Assay:
-
Grow the co-transformed yeast in liquid SD/-Trp/-Leu medium.
-
Spot serial dilutions of the yeast culture onto selective media:
-
SD/-Trp/-Leu (growth control)
-
SD/-Trp/-Leu/-His/-Ade + X-α-Gal (high stringency selection)
-
-
To test the effect of a compound, include it in the selective media at the desired concentration. (±)-GR24 should be used as a positive control to enhance the D14-SMXL interaction.
-
-
Analysis:
-
Incubate plates at 30°C for 3-5 days.
-
Assess yeast growth on the high-stringency selective media. Growth and the development of a blue color (from X-α-Gal cleavage) indicate a positive interaction.
-
Compare the growth of yeast on plates with and without the test compound to determine if it disrupts or enhances the protein-protein interaction.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for In Vivo Interactions
This protocol is used to confirm protein-protein interactions within a plant system.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings) transiently or stably expressing tagged versions of the proteins of interest (e.g., D14-FLAG and SMXL-HA).
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails.
-
Anti-FLAG affinity beads (e.g., anti-FLAG M2 magnetic beads).
-
Wash Buffer: Co-IP Lysis Buffer with a higher salt concentration (e.g., 300 mM NaCl) for stringent washes.
-
Elution Buffer (e.g., 2x SDS-PAGE sample buffer).
-
Antibodies for western blotting (e.g., anti-FLAG, anti-HA).
Procedure:
-
Protein Extraction:
-
Harvest and grind plant tissue in liquid nitrogen.
-
Resuspend the ground tissue in Co-IP Lysis Buffer and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (protein extract).
-
-
Immunoprecipitation:
-
Incubate the protein extract with anti-FLAG affinity beads to capture D14-FLAG and its interacting partners.
-
Wash the beads several times with Wash Buffer to remove non-specific binding proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads by boiling in Elution Buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a western blot using anti-FLAG and anti-HA antibodies to detect the presence of both D14-FLAG and the co-immunoprecipitated SMXL-HA.
-
Protocol 4: In Vitro Degradation Assay of SMXL Proteins
This protocol assesses the ability of a compound or a newly identified E3 ligase to promote the degradation of SMXL proteins.
Materials:
-
Purified recombinant proteins: SMXL (substrate), E1 activating enzyme, E2 conjugating enzyme, D14, MAX2 (as part of the SCF complex), and ubiquitin.
-
Degradation Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT, 10 mM ATP.
-
(±)-GR24 or test compound.
-
SDS-PAGE and western blotting reagents.
-
Antibody against the tag on the SMXL protein.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified E1, E2, ubiquitin, D14, MAX2-containing complex, and SMXL protein in the Degradation Buffer.
-
Add (±)-GR24 (positive control) or the test compound.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer to the aliquots.
-
Separate the proteins by SDS-PAGE.
-
Perform a western blot using an antibody against the SMXL protein to monitor its degradation over time. A decrease in the SMXL protein band indicates successful degradation.
-
Conclusion
(±)-GC242 is a versatile and powerful tool for the exploration of the strigolactone signaling pathway. The combination of high-throughput screening with this profluorescent probe and a suite of robust validation assays provides a clear path for the identification and characterization of novel chemical and genetic regulators of SL signaling. The protocols and data presented here offer a solid foundation for researchers to embark on their own discovery efforts in this exciting field, with potential applications in agriculture and drug development.
References
- 1. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. D14-SCFD3-dependent degradation of D53 regulates strigolactone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strigolactones Regulate Plant Growth in Arabidopsis via Degradation of the DWARF53-Like Proteins SMXL6, 7, and 8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (±)-GC242 Bioactivity in Pea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, most notably shoot branching.[1][2][3] The synthetic analog (±)-GR24 has been instrumental in elucidating the SL signaling pathway.[1] This document provides a detailed experimental setup for assessing the bioactivity of a putative SL analog, (±)-GC242, in pea (Pisum sativum), a model organism for studying shoot branching.[1][2] The protocols described herein are based on established methods for evaluating SL bioactivity, primarily focusing on the inhibition of axillary bud outgrowth in SL-deficient pea mutants.[2][4]
Key Concepts and Signaling Pathway
Strigolactones are perceived by the DWARF14 (D14) receptor, an α/β-hydrolase. In pea, the ortholog of D14 is RAMOSUS3 (RMS3). The binding of an SL analog like GR24, and presumably (±)-GC242, to the receptor leads to a conformational change and subsequent interaction with an F-box protein (D3/MAX2 in rice/Arabidopsis). This interaction targets a repressor protein (D53/SMXL) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor derepresses the expression of downstream target genes, such as BRANCHED1 (BRC1), which in turn suppresses axillary bud growth.[2][5]
Caption: The strigolactone signaling pathway in pea.
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Species: Pisum sativum (pea)
-
Genotypes:
-
Strigolactone-deficient mutant: rms1. This mutant exhibits a high degree of branching due to the lack of endogenous SLs and is highly sensitive to externally applied SLs.[2][6]
-
Strigolactone-insensitive mutant: rms3. This mutant is used as a negative control to test for non-specific or toxic effects of the compound.[4]
-
Germination: Seeds are germinated on moist filter paper for 5 days.[6]
-
Growth Conditions: Seedlings are transplanted into pots filled with a suitable growth medium (e.g., potting mix or silica sand) and grown in a controlled environment (e.g., 22-25°C, 16h light/8h dark photoperiod).[6]
(±)-GC242 Bioactivity Assay: Shoot Branching Inhibition
This assay directly measures the ability of (±)-GC242 to inhibit the outgrowth of axillary buds in the SL-deficient rms1 mutant.
Experimental Workflow:
Caption: Experimental workflow for assessing (±)-GC242 bioactivity.
a. Preparation of (±)-GC242 Solutions:
-
Prepare a stock solution of (±)-GC242 in a suitable solvent (e.g., acetone or DMSO).
-
Prepare a series of dilutions to obtain the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). The final solvent concentration in the treatment solution should be kept low (e.g., ≤ 0.1%) to avoid phytotoxicity.[7]
-
A mock solution (solvent only) should be prepared as a negative control. (±)-GR24 can be used as a positive control.
b. Treatment Application (Choose one method):
-
Method 1: Direct Application to Axillary Buds [2][4]
-
Eight days after sowing, identify the axillary bud at a specific node (e.g., node 3).
-
To encourage the outgrowth of the target bud, remove the branches at the nodes below (nodes 1 and 2).[4]
-
Using a micropipette, apply a small volume (e.g., 10 µL) of the (±)-GC242 solution directly onto the axillary bud.[2][4]
-
-
Method 2: Vascular Supply [4][7]
-
Ten days after sowing, make a small incision in the stem below the target node (e.g., node 3).
-
Insert a small cotton wick or use a micro-tube to continuously supply the (±)-GC242 solution to the plant's vascular system.
-
This method is useful to circumvent potential issues with compound penetration through the bud tissues.[7]
-
c. Data Collection and Analysis:
-
Ten days after treatment, measure the length of the branch that has grown from the treated axillary bud.[2]
-
For each treatment group, calculate the mean branch length and standard error.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatment groups.
Molecular Analysis: PsBRC1 Expression (Optional)
To confirm that (±)-GC242 acts through the SL signaling pathway, the expression of the downstream target gene PsBRC1 can be quantified.
-
Treat rms1 mutant plants as described above.
-
Harvest axillary buds 6 hours after treatment.[2]
-
Extract total RNA from the bud tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of PsBRC1. A suitable housekeeping gene should be used for normalization.
-
An increase in PsBRC1 expression in response to (±)-GC242 treatment would indicate that the compound is acting through the canonical SL pathway.[2]
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the experiments.
Table 1: Effect of (±)-GC242 on Axillary Branch Length in Pea Genotypes
| Genotype | Treatment | Concentration (µM) | Mean Branch Length (cm) ± SE |
| rms1 | Mock (Solvent Control) | 0 | 8.5 ± 0.7 |
| (±)-GC242 | 0.1 | 6.2 ± 0.5 | |
| (±)-GC242 | 1 | 2.1 ± 0.3 | |
| (±)-GC242 | 10 | 0.5 ± 0.1 | |
| (±)-GR24 (Positive Control) | 1 | 1.8 ± 0.2 | |
| rms3 | Mock (Solvent Control) | 0 | 9.1 ± 0.8 |
| (±)-GC242 | 10 | 8.8 ± 0.6 | |
| WT | Mock (Solvent Control) | 0 | 1.2 ± 0.2 |
*Indicates a statistically significant difference from the mock control (p < 0.05).
Table 2: Relative Expression of PsBRC1 in rms1 Axillary Buds
| Treatment | Concentration (µM) | Relative PsBRC1 Expression (Fold Change) ± SE |
| Mock (Solvent Control) | 0 | 1.0 ± 0.1 |
| (±)-GC242 | 1 | 4.5 ± 0.4 |
| (±)-GC242 | 10 | 8.2 ± 0.7 |
| (±)-GR24 (Positive Control) | 1 | 7.5 ± 0.6* |
*Indicates a statistically significant difference from the mock control (p < 0.05).
Conclusion
The experimental setup detailed in this document provides a robust framework for assessing the bioactivity of (±)-GC242 in pea. By utilizing the SL-deficient rms1 mutant and quantifying both phenotypic (shoot branching) and molecular (gene expression) responses, researchers can effectively determine the SL-like activity of this novel compound. The inclusion of wild-type and SL-insensitive (rms3) genotypes as controls is crucial for a comprehensive evaluation.
References
- 1. Methods for Phenotyping Shoot Branching and Testing Strigolactone Bioactivity for Shoot Branching in Arabidopsis and Pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application [frontiersin.org]
- 5. Frontiers | Multiple pathways regulate shoot branching [frontiersin.org]
- 6. Sizing up competition with strigolactones: the case of pea plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying (±)-GC242 Uptake and Distribution in Plant Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the uptake and distribution of novel chemical entities in plant systems is crucial for assessing their efficacy, potential environmental impact, and for the development of new agrochemicals or phytoremediation strategies. This document provides detailed application notes and protocols for the quantification of a hypothetical small molecule, (±)-GC242, in plant roots. The methodologies described herein are based on established analytical techniques and provide a framework for researchers to adapt to their specific experimental needs.
Two primary methods are detailed: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification, and Quantitative Whole-Body Autoradiography (QWBA) for visualizing the spatial distribution of the compound within the root architecture.
Data Presentation: Quantitative Uptake and Distribution of a (±)-GC242 Analog
To illustrate the type of quantitative data that can be obtained using the described protocols, the following table summarizes hypothetical data for a benzimidazole-based compound, structurally analogous to (±)-GC242, in Arabidopsis thaliana roots. Benzimidazoles are systemic fungicides that are readily taken up by plant roots.[1]
| Time Point (hours) | Root Tissue | Concentration (µg/g fresh weight) ± SD |
| 1 | Epidermis | 5.2 ± 0.8 |
| Cortex | 2.1 ± 0.3 | |
| Stele | 0.5 ± 0.1 | |
| 6 | Epidermis | 12.8 ± 1.5 |
| Cortex | 8.9 ± 1.1 | |
| Stele | 3.2 ± 0.4 | |
| 24 | Epidermis | 25.4 ± 3.1 |
| Cortex | 18.7 ± 2.2 | |
| Stele | 9.8 ± 1.2 | |
| 72 | Epidermis | 15.1 ± 1.9 |
| Cortex | 12.3 ± 1.5 | |
| Stele | 7.5 ± 0.9 |
This data is representative and compiled based on typical uptake patterns of small molecules in plant roots. Actual results for (±)-GC242 may vary.
Experimental Protocols
Protocol 1: Quantification of (±)-GC242 in Root Tissues by LC-MS/MS
This protocol details the extraction and quantification of (±)-GC242 from root tissues using Liquid Chromatography-Tandem Mass Spectrometry, a highly sensitive and selective analytical technique.[2][3]
1. Plant Growth and Treatment: a. Grow Arabidopsis thaliana (or other plant species of interest) hydroponically or in a suitable growth medium. b. Introduce (±)-GC242 to the growth medium at the desired concentration. c. Harvest root samples at specified time points.
2. Sample Preparation and Extraction: a. Gently wash harvested roots with deionized water to remove any external debris and loosely attached compound. b. Blot the roots dry with a lint-free paper towel and record the fresh weight. c. Flash-freeze the root tissue in liquid nitrogen to halt metabolic processes. d. Homogenize the frozen tissue using a mortar and pestle or a bead beater. e. To the homogenized tissue, add an extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a ratio of 10:1 (v/w). f. Vortex the mixture vigorously for 1 minute. g. Sonicate the sample for 10 minutes in an ultrasonic bath. h. Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet cell debris. i. Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation of (±)-GC242 from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization properties of (±)-GC242.
- Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
- MRM Transitions: Determine the specific precursor ion to product ion transitions for (±)-GC242 by direct infusion of a standard solution.
- Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
4. Quantification: a. Prepare a calibration curve using a series of known concentrations of a (±)-GC242 analytical standard. b. Spike a known amount of an internal standard (a stable isotope-labeled version of (±)-GC242 is ideal) into all samples and standards to correct for matrix effects and variations in instrument response. c. Quantify the concentration of (±)-GC242 in the root extracts by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Visualization of (±)-GC242 Distribution by Quantitative Whole-Body Autoradiography (QWBA)
QWBA provides a visual representation of the spatial distribution of a radiolabeled compound within an intact organism or tissue section. This protocol is adapted for plant roots using a radiolabeled version of (±)-GC242 (e.g., ¹⁴C or ³H labeled).
1. Plant Growth and Treatment with Radiolabeled Compound: a. Grow plants in a controlled environment as described in Protocol 1. b. Introduce radiolabeled (±)-GC242 to the growth medium. c. At desired time points, carefully harvest the entire root system.
2. Sample Preparation for Sectioning: a. Gently rinse the roots to remove any adhered growth medium containing the radiolabel. b. Embed the intact root system in a suitable embedding medium (e.g., carboxymethylcellulose) and freeze it in a hexane/solid CO₂ bath.
3. Cryosectioning: a. Mount the frozen, embedded root onto a cryomicrotome. b. Collect thin (e.g., 20-40 µm) longitudinal or cross-sections of the root. c. Mount the sections onto adhesive tape and freeze-dry them.
4. Autoradiography: a. Expose the freeze-dried sections to a phosphor imaging plate in a light-tight cassette. The exposure time will depend on the specific activity of the radiolabeled compound and its concentration in the tissue. b. Include calibrated standards of known radioactivity on the imaging plate to enable quantification.
5. Imaging and Quantification: a. Scan the imaging plate using a phosphor imager to generate a digital autoradiogram. b. The intensity of the signal in different regions of the root section is proportional to the concentration of the radiolabeled compound. c. Quantify the radioactivity in specific root tissues (e.g., epidermis, cortex, stele) by comparing the signal intensity to the calibrated standards using appropriate imaging software.
Visualizations
Signaling Pathways and Cellular Mechanisms
The uptake and distribution of xenobiotics like (±)-GC242 in plant roots is a complex process involving passive diffusion and active transport across cell membranes, followed by potential metabolic transformation. The following diagram illustrates the key pathways and molecular components involved.
Caption: Cellular uptake and metabolism of (±)-GC242 in a plant root cell.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of (±)-GC242 in root tissues, from sample collection to data analysis.
Caption: General experimental workflow for quantifying (±)-GC242 in roots.
References
- 1. Benzimidazoles and Plants: Uptake, Transformation and Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a liquid chromatography-tandem mass spectrometry with pressurized liquid extraction method for the determination of benzimidazole residues in edible tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (±)-GC242 in High-Throughput Screening for Strigolactone Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching and root architecture. They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds. The synthetic SL analog, (±)-GC242, has emerged as a valuable tool for studying SL perception and signaling. Its bioactivity, which mimics natural SLs, makes it a suitable positive control and a scaffold for the development of novel SL analogs through high-throughput screening (HTS). These screening efforts are vital for identifying compounds with potential applications in agriculture, such as controlling parasitic weeds or promoting plant growth.
This document provides detailed application notes and protocols for the use of (±)-GC242 in HTS campaigns aimed at discovering novel SL analogs. It covers two primary HTS methodologies: a parasitic seed germination assay and a fluorescence-based assay using the probe Yoshimulactone Green (YLG).
Data Presentation
The following tables summarize the known bioactivity of (±)-GC242 and the typical performance of HTS assays for SL analogs. While specific EC50 or IC50 values for (±)-GC242 from large-scale HTS campaigns are not extensively published, the data below reflects its confirmed biological activity.
Table 1: Bioactivity of (±)-GC242 in Strigolactone-Related Assays
| Compound | Assay | Organism/System | Observed Effect | Quantitative Data | Reference |
| (±)-GC242 | Axillary Bud Outgrowth | Pisum sativum (pea) | Repression of axillary bud outgrowth, higher activity than (±)-GR24 | - | [1] |
| (±)-GC242 | Hypocotyl Elongation | Arabidopsis thaliana | Inhibition of hypocotyl elongation, primarily via AtD14 and AtMAX2 | - | [1] |
| (±)-GC242 | Profluorescent Probe Hydrolysis | Phelipanche ramosa KAI2d3 protein | Hydrolysis of the probe | K1/2 = 4.60 µM | [2] |
Table 2: Typical Parameters for High-Throughput Screening Assays for SL Analogs
| Assay Type | Platform | Typical Throughput | Key Parameters Measured | Positive Control |
| Parasitic Seed Germination | 96- or 384-well plates | 1,000s of compounds/day | Germination Rate (%) | (±)-GR24, (±)-GC242 |
| YLG Competitive Assay | 96- or 384-well plates | 1,000s of compounds/day | IC50 | Unlabeled SL analog (e.g., GR24) |
Experimental Protocols
Protocol 1: High-Throughput Parasitic Seed Germination Assay
This protocol is designed for screening compound libraries for their ability to induce the germination of parasitic plant seeds, such as those from Striga or Orobanche species.
Materials:
-
Parasitic plant seeds (e.g., Striga hermonthica)
-
(±)-GC242 (positive control)
-
GR24 (standard positive control)
-
Compound library dissolved in DMSO
-
Sterile Milli-Q water
-
96-well microplates
-
Growth chambers or incubators
-
Stereomicroscope or automated imaging system
Methodology:
-
Seed Sterilization and Pre-conditioning:
-
Surface sterilize parasitic plant seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by several rinses with sterile Milli-Q water.
-
Pre-condition the seeds by placing them on moist glass fiber filter paper in petri dishes and incubating them in the dark at 25-30°C for 10-14 days. This step is crucial for the seeds to become responsive to germination stimulants.
-
-
Compound Plating:
-
Prepare a stock solution of (±)-GC242 in DMSO.
-
Using a liquid handling system, dispense the compounds from the library into the wells of a 96-well plate to achieve the desired final screening concentration (e.g., 1-10 µM). Include wells with DMSO only as a negative control and wells with a known concentration of (±)-GC242 or GR24 as a positive control.
-
-
Seed Plating and Incubation:
-
Carefully transfer a set number of pre-conditioned seeds (e.g., 50-100) into each well of the microplate containing the test compounds.
-
Seal the plates to prevent evaporation and incubate in the dark at 30°C for 24-48 hours.
-
-
Germination Scoring:
-
After the incubation period, count the number of germinated seeds in each well under a stereomicroscope. A seed is considered germinated when the radicle has emerged.
-
Alternatively, use an automated imaging system and image analysis software to quantify germination rates.
-
-
Data Analysis:
-
Calculate the germination percentage for each well.
-
Identify "hits" as compounds that induce a germination rate significantly above the negative control, often defined as a certain number of standard deviations above the mean of the negative controls.
-
Confirm hits by re-testing and performing dose-response experiments to determine the EC50 value.
-
Protocol 2: Yoshimulactone Green (YLG) Competitive Assay
This in vitro assay is based on the competition between a test compound and the fluorescent probe YLG for binding to the SL receptor (e.g., HTL7 from Striga hermonthica).
Materials:
-
Recombinant SL receptor protein (e.g., ShHTL7)
-
Yoshimulactone Green (YLG)
-
(±)-GC242 (as a potential competitor)
-
GR24 (unlabeled competitor for IC50 determination)
-
Compound library dissolved in DMSO
-
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0)
-
96-well black microplates
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of YLG in DMSO.
-
Dilute the recombinant receptor protein to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds and control compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, the recombinant receptor protein, and the test compound or control.
-
Initiate the reaction by adding YLG to each well. The final concentration of DMSO should be kept low (e.g., <1%) to avoid interference with the assay.
-
Include wells with the receptor and YLG but no competitor (maximum fluorescence) and wells with buffer and YLG only (background fluorescence).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for the enzymatic hydrolysis of YLG.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation and 525 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Calculate the percent inhibition of YLG hydrolysis for each compound concentration.
-
For active compounds, determine the IC50 value by fitting the dose-response data to a suitable model.
-
Visualizations
Strigolactone Signaling Pathway
Caption: Simplified Strigolactone Signaling Pathway.
High-Throughput Screening Workflow for SL Analogs
Caption: General workflow for HTS of SL analogs.
References
Application Notes and Protocols for Covalent Receptor Labeling
Topic: Protocol for Covalent Labeling of Receptors Using (±)-GC242
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent labeling is a powerful technique for selectively attaching a molecular probe to a target receptor, enabling detailed investigation of its structure, function, and cellular dynamics. This method involves the formation of a stable, long-lasting bond between the labeling agent and the receptor. While specific information and established protocols for the novel compound (±)-GC242 are not available in the current scientific literature, this document provides a generalized protocol for the covalent labeling of a G-Protein Coupled Receptor (GPCR). This protocol can serve as a foundational template for researchers working with new covalent probes like (±)-GC242, with the understanding that specific parameters will require empirical optimization.
Generalized Protocol: Covalent Labeling of a Target GPCR in Live Cells
This protocol outlines the steps for covalently labeling a target GPCR expressed in a mammalian cell line (e.g., HEK293T) using a hypothetical covalent probe.
Materials and Reagents:
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HEK293T cells transiently or stably expressing the target GPCR
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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Phosphate-Buffered Saline (PBS), pH 7.4
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Covalent labeling probe (e.g., a derivative of (±)-GC242) dissolved in DMSO to prepare a stock solution
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Bovine Serum Albumin (BSA)
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Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
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Fluorescently tagged secondary antibody or streptavidin conjugate (if using a biotinylated probe)
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Fixation buffer (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 5% BSA in PBS)
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Microplate reader or fluorescence microscope
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (±)-GC242 Fluorescence Quenching
Welcome to the technical support center for (±)-GC242. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to fluorescence quenching during their experiments with the novel fluorescent probe, (±)-GC242.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it affecting my (±)-GC242 signal?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a substance.[1][2] This can occur through various mechanisms, including excited-state reactions, energy transfer, complex formation, and collisions with other molecules in the solution.[1] When another chemical species, known as a quencher, interacts with a fluorophore like (±)-GC242, it provides a non-radiative pathway for the excited-state electron to return to the ground state, thereby reducing the emission of photons and diminishing the fluorescence signal.
Q2: My (±)-GC242 fluorescence signal is decreasing over time during the measurement. What could be the cause?
A continuous decrease in fluorescence signal over time is a classic sign of photobleaching.[3][4] This phenomenon occurs when the fluorophore is irreversibly damaged by the excitation light. To mitigate photobleaching, you can try the following:
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Minimize the duration of light exposure for each measurement.[3][4]
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If compatible with your experimental setup, consider incorporating an anti-photobleaching agent into your assay buffer.[3]
Q3: I am observing inconsistent and non-reproducible fluorescence readings with (±)-GC242. What should I check?
Lack of reproducibility in fluorescence measurements can stem from several sources:
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Assay Conditions: Inconsistent buffer pH, temperature, or solvent polarity can significantly alter the fluorescence quantum yield of your probe.[3]
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Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in the final concentration of (±)-GC242 or other reagents. Regular pipette calibration is recommended.[3]
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Sample Contamination: The presence of contaminants in your sample or buffer can act as quenchers, leading to variable results.[3]
Troubleshooting Guide for (±)-GC242 Fluorescence Quenching
This guide provides a systematic approach to identifying and resolving common causes of fluorescence quenching in assays involving (±)-GC242.
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer are correctly set for (±)-GC242. Optimize the excitation and emission slit widths to maximize signal intensity while maintaining spectral resolution.[4] |
| Compound Integrity | Check the age and storage conditions of your (±)-GC242 stock. If there are any signs of degradation, such as discoloration or precipitation, prepare a fresh stock solution.[4] |
| Inappropriate Solvent or pH | The fluorescence of a probe can be highly sensitive to its environment. Test the fluorescence of (±)-GC242 in a range of solvents with varying polarities and at different pH values to determine the optimal conditions.[4] |
Problem 2: Signal Decreases Upon Addition of Another Substance (Potential Quenching)
| Possible Cause | Recommended Solution |
| Inner Filter Effect | At high concentrations of your test compound, it may absorb either the excitation light intended for (±)-GC242 or the emitted fluorescence.[3][5] To check for this, measure the absorbance spectrum of your compound. If there is significant overlap with the excitation or emission spectra of (±)-GC242, consider diluting your sample or using a shorter path length cuvette. |
| Dynamic (Collisional) Quenching | The quencher molecule collides with the excited fluorophore, leading to non-radiative energy loss.[6] This process is temperature-dependent; increasing the temperature will typically increase the rate of collisional quenching.[6][7] |
| Static Quenching | The quencher forms a non-fluorescent ground-state complex with (±)-GC242.[6] This type of quenching is often less dependent on temperature and may decrease as temperature rises, due to the dissociation of the complex.[6] |
| Aggregation-Caused Quenching (ACQ) | At high concentrations, (±)-GC242 molecules may self-aggregate, leading to self-quenching.[3] Diluting the sample is the primary way to resolve this issue.[3] |
Experimental Protocols
Protocol 1: General Fluorescence Quenching Assay
This protocol is designed to determine if a test compound is quenching the fluorescence of (±)-GC242.
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Reagent Preparation:
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Prepare a working solution of (±)-GC242 in a suitable assay buffer.
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Prepare a stock solution of the potential quencher (test compound).
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-
Assay Setup (in a microplate or cuvette):
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Buffer Blank: Assay buffer only.
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Fluorophore Control: (±)-GC242 working solution in buffer (no quencher).
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Vehicle Control: (±)-GC242 with the same concentration of the quencher's solvent (e.g., DMSO) as in the test samples.
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Test Samples: (±)-GC242 with increasing concentrations of the quencher.
-
-
Incubation: Incubate the plate/cuvettes under desired conditions (e.g., specific temperature and time).
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Measurement: Measure the fluorescence intensity using a fluorometer with the optimal excitation and emission wavelengths for (±)-GC242.
-
Data Analysis:
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Subtract the buffer blank reading from all other readings.
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Plot the fluorescence intensity as a function of the quencher concentration.
-
Protocol 2: Differentiating Quenching Mechanisms
To distinguish between static and dynamic quenching, the fluorescence lifetime of (±)-GC242 in the presence and absence of the quencher can be measured.
-
Perform a Quenching Assay: Follow Protocol 1 to obtain fluorescence intensity data (F) at various quencher concentrations ([Q]). Also, measure the fluorescence intensity in the absence of the quencher (F₀).
-
Fluorescence Lifetime Measurement:
-
Measure the fluorescence lifetime of (±)-GC242 in the absence of the quencher (τ₀).
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Measure the fluorescence lifetime of (±)-GC242 at different concentrations of the quencher (τ).
-
-
Data Analysis:
-
Dynamic Quenching: In dynamic quenching, the fluorescence lifetime decreases with increasing quencher concentration. A plot of τ₀/τ versus [Q] will be linear and superimposable with the Stern-Volmer plot of F₀/F versus [Q].[7]
-
Static Quenching: In static quenching, only the fluorophores that are not complexed with the quencher will fluoresce. Therefore, the measured fluorescence lifetime (τ) will be the same as the lifetime in the absence of the quencher (τ₀), and the ratio τ₀/τ will be equal to 1.[7]
-
Visualizations
Caption: A flowchart for troubleshooting common fluorescence quenching issues.
Caption: A diagram illustrating the differentiation of quenching mechanisms.
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing (±)-GC242 Concentration for Shoot Branching Inhibition
Welcome to the technical support center for optimizing the use of (±)-GC242 in shoot branching inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is (±)-GC242 and how does it inhibit shoot branching?
A1: (±)-GC242 is a profluorescent synthetic analog of strigolactones (SLs). Strigolactones are a class of plant hormones that play a crucial role in regulating plant architecture, including the inhibition of shoot branching.[1][2][3][4][5] (±)-GC242 mimics the action of natural strigolactones, binding to the SL receptor (such as DWARF14/D14 in Arabidopsis or RAMOSUS3/RMS3 in pea) to trigger a signaling cascade that ultimately suppresses the outgrowth of axillary buds.[6] This signaling pathway interacts with other hormonal pathways, primarily involving auxin and cytokinin, to control bud dormancy and growth.[2][7]
Q2: What is a typical effective concentration range for strigolactone analogs in shoot branching assays?
Q3: How should I prepare and store (±)-GC242 solutions?
A3: (±)-GC242, like other strigolactone analogs, is susceptible to hydrolysis, particularly at neutral to high pH.[9][10][11][12] It is recommended to prepare a stock solution in a solvent like acetone or DMSO and store it at -20°C. For working solutions, dilute the stock in the appropriate aqueous medium immediately before use. The stability of the compound in your specific experimental system (e.g., hydroponic solution, agar medium) should be considered, as the half-life can vary from hours in water to several days in acidic soil.[10]
Q4: What are the most common methods for applying (±)-GC242 to plants?
A4: The most common application methods for strigolactone analogs are:
-
Hydroponic application: Adding the compound to the hydroponic solution allows for continuous uptake by the roots.[8][13]
-
Direct application to axillary buds: This method is more targeted and involves applying a small volume of the solution directly to the axillary buds.[8]
-
Vascular supply: Introducing the solution directly into the plant's vascular system, for example, through the cut stem.[1]
The choice of method can significantly impact the effective concentration and the observed phenotype.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of shoot branching observed. | 1. Concentration too low: The applied concentration of (±)-GC242 may be insufficient to elicit a response. 2. Compound degradation: (±)-GC242 may have degraded due to improper storage or instability in the experimental medium (e.g., high pH).[9][10] 3. Ineffective application method: The chosen application method may not be delivering the compound to the target tissue effectively.[8] 4. Plant insensitivity: The plant species or mutant line being used may be insensitive to strigolactones. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Prepare fresh solutions before each experiment. Check the pH of your medium and consider buffering if necessary. Store stock solutions at -20°C in an appropriate solvent. 3. Try an alternative application method (e.g., if hydroponic application fails, try direct application to the buds). 4. Use a wild-type plant line known to be responsive to strigolactones as a positive control. |
| High variability in branching phenotype between replicates. | 1. Inconsistent application: Uneven application of (±)-GC242 can lead to variable responses. 2. Environmental heterogeneity: Variations in light, temperature, or nutrient availability can affect shoot branching. 3. Developmental stage: Plants at different developmental stages may respond differently to the treatment. | 1. Ensure precise and consistent application volumes and techniques for all replicates. 2. Maintain uniform environmental conditions for all plants in the experiment. Randomize the placement of treated and control plants. 3. Use plants that are at a consistent developmental stage for all treatments. |
| Phytotoxicity symptoms observed (e.g., chlorosis, necrosis). | 1. Concentration too high: The applied concentration of (±)-GC242 may be toxic to the plants. 2. Solvent toxicity: The solvent used to dissolve (±)-GC242 (e.g., DMSO, acetone) may be at a toxic concentration. | 1. Reduce the concentration of (±)-GC242. 2. Ensure the final concentration of the solvent in the working solution is below the toxicity threshold for your plant species (typically <0.1%). Run a solvent-only control. |
| Fluorescence signal from (±)-GC242 is weak or undetectable. | 1. Low compound uptake or accumulation: The compound may not be reaching the target tissue in sufficient amounts. 2. Autofluorescence: High background fluorescence from plant tissues can mask the signal. | 1. Consider a different application method that ensures better delivery. 2. Image untreated control plants to assess the level of autofluorescence. Use appropriate filter sets and imaging techniques to minimize background. |
Quantitative Data Summary
The following table summarizes the effective concentrations of the strigolactone analog GR24, which can be used as a reference for optimizing (±)-GC242 concentrations.
| Plant Species | Application Method | Effective Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Hydroponic Culture | 0.1 µM | Nearly complete suppression of axillary bud outgrowth | [8] |
| Pisum sativum (Pea) | Xylem Stream | 10 nM | Inhibition of bud outgrowth to wild-type levels | [1] |
Detailed Experimental Protocols
Protocol 1: Hydroponic Assay for Shoot Branching Inhibition in Arabidopsis thaliana
This protocol is adapted from methods for testing strigolactone analogs in hydroponic culture.[8]
1. Plant Growth and Preparation:
- Sterilize Arabidopsis thaliana seeds (e.g., Col-0 wild type and a strigolactone-insensitive mutant like max2 as a negative control) and germinate them on a suitable sterile medium.
- After 7-10 days, transfer seedlings to a hydroponic system with a nutrient solution (e.g., half-strength Hoagland solution).
- Grow plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
2. (±)-GC242 Treatment:
- Prepare a stock solution of (±)-GC242 (e.g., 10 mM in acetone).
- Once plants have established a root system and are beginning to bolt (approximately 3-4 weeks), add (±)-GC242 to the hydroponic solution to achieve the desired final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM).
- Include a solvent control (e.g., acetone at the same final concentration as the highest (±)-GC242 treatment).
- Replenish the hydroponic solution with the respective treatments every 3-4 days.
3. Data Collection and Analysis:
- After 2-3 weeks of treatment, measure the number of rosette branches and cauline branches longer than 1 cm.
- Record the height of the primary inflorescence.
- Statistically analyze the data (e.g., using ANOVA) to determine the effect of different (±)-GC242 concentrations on shoot branching.
Protocol 2: Direct Application Assay for Shoot Branching Inhibition in Pea (Pisum sativum)
This protocol is a modification of methods used for direct hormone application to pea axillary buds.
1. Plant Growth:
- Grow pea plants (e.g., a wild-type variety and a strigolactone-deficient mutant like rms1 or rms5) in pots with a suitable growing medium.
- Maintain plants in a controlled environment with optimal light and temperature conditions.
2. (±)-GC242 Application:
- Prepare a range of (±)-GC242 concentrations (e.g., 0, 100 nM, 1 µM, 10 µM) in a solution containing a surfactant (e.g., 0.01% Tween-20) to aid in application.
- At a specific developmental stage (e.g., when the third true leaf has expanded), apply a small, consistent volume (e.g., 5 µL) of the treatment solution directly to the axillary bud at the third node.
- Include a mock treatment with the surfactant solution as a control.
- Repeat the application every 2-3 days for the duration of the experiment.
3. Data Collection and Analysis:
- Measure the length of the branch growing from the treated axillary bud every 2-3 days for 2-3 weeks.
- At the end of the experiment, record the final branch length and the number of nodes on the branch.
- Analyze the data to determine the inhibitory effect of (±)-GC242 on bud outgrowth.
Visualizations
Caption: Simplified signaling pathway for (±)-GC242-mediated shoot branching inhibition.
Caption: General experimental workflow for optimizing (±)-GC242 concentration.
References
- 1. Pea Has Its Tendrils in Branching Discoveries Spanning a Century from Auxin to Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple pathways regulate shoot branching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of shoot branching in Arabidopsis by the artificially biosynthesized canonical strigolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Strigolactone: An Emerging Growth Regulator for Developing Resilience in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Arabidopsis MAX pathway controls shoot branching by regulating auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Stability of strigolactone analog GR24 toward nucleophiles. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
improving the stability of (±)-GC242 in aqueous solutions for assays
Welcome to the technical support center for (±)-GC242. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of (±)-GC242 in aqueous solutions for various assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My (±)-GC242 solution appears to be degrading in my aqueous assay buffer. What are the common causes?
A1: Degradation of small molecules like (±)-GC242 in aqueous solutions can be attributed to several factors:
-
Hydrolysis: The compound may have functional groups (e.g., esters, amides) that are susceptible to cleavage by water. The pH of your buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1]
-
Oxidation: The molecule may be sensitive to dissolved oxygen in the buffer, leading to oxidative degradation. This is particularly common for compounds with electron-rich moieties.[2]
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Photodegradation: Exposure to light, especially UV radiation, can cause some compounds to degrade. Many compounds with aromatic rings, like benzimidazoles, are known to be light-sensitive.[2]
Q2: I'm observing a loss of potency of my (±)-GC242 solution over a short period. What are the likely degradation pathways?
A2: Loss of potency is a direct consequence of compound degradation. The specific pathway depends on the structure of (±)-GC242. For instance, if it contains a benzimidazole-like core, hydrolysis of substituents and oxidation of the ring system are potential degradation routes.[2] To confirm the degradation pathway, analytical techniques such as HPLC-MS can be used to identify degradation products over time.
Q3: What are some general strategies to improve the stability of (±)-GC242 in solution?
A3: Several strategies can be employed to enhance the stability of (±)-GC242 in your assays:
-
pH Optimization: If the compound is susceptible to pH-dependent hydrolysis, adjusting the pH of your buffer to a more stable range can be effective.[1]
-
Use of Co-solvents: For compounds with poor aqueous solubility, adding a small percentage of an organic co-solvent like DMSO or ethanol can improve both solubility and stability.[1][3] However, always check for co-solvent compatibility with your assay system.[4]
-
Addition of Antioxidants: If oxidation is a concern, adding antioxidants such as ascorbic acid or dithiothreitol (DTT) to your buffer can help protect (±)-GC242.[1]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]
-
Light Protection: Store solutions of light-sensitive compounds in amber vials or wrap containers in aluminum foil to protect them from light.[1][2]
-
Temperature Control: Degradation reactions are often slower at lower temperatures. Storing stock solutions and performing experiments at lower temperatures (when feasible) can enhance stability.[1][2]
-
Use of Fresh Solutions: The most reliable approach is often to prepare solutions fresh before each experiment.[1]
Q4: I observe a precipitate when I dilute my (±)-GC242 stock solution into the aqueous assay buffer. What should I do?
A4: Precipitate formation indicates that the compound's solubility limit has been exceeded in the final assay buffer.[4] Here are some troubleshooting steps:
-
Reduce Final Concentration: The simplest solution is to work at a lower final concentration of the compound.[4]
-
Modify Dilution Method: Instead of a single large dilution, try serial dilutions. Ensure rapid and thorough mixing after adding the stock solution to the buffer.[4]
-
Use a Different Solvent: If DMSO is not optimal, consider other biocompatible solvents. Always verify solvent compatibility with your assay.[4]
-
Include Solubilizing Agents: In some cases, adding a small amount of a biocompatible surfactant or a cyclodextrin to the assay buffer can improve solubility.[4][5] This should be done cautiously as these agents can affect assay performance.[4]
Troubleshooting Guides
Issue 1: Loss of (±)-GC242 activity in a cell-based assay.
| Potential Cause | Suggested Solution(s) |
| Degradation in culture medium | Assess compound stability in the specific culture medium by incubating it for the duration of your experiment and measuring its concentration at different time points using HPLC-MS.[4] |
| Adsorption to plasticware | Use low-binding plates or add a small amount of a non-ionic surfactant to your medium. To check for adsorption, incubate the compound in a well without cells and measure its concentration in the supernatant after the incubation period.[4] |
| Poor cell permeability | Evaluate the cell permeability of (±)-GC242 using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[6] |
| Cellular metabolism | Perform a time-course experiment in the presence of cells and compare the rate of compound disappearance to a cell-free control. Faster disappearance in the presence of cells suggests metabolism. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Suggested Solution(s) |
| Inconsistent solution preparation | Prepare a large batch of stock solution, aliquot it into single-use vials, and store them under appropriate conditions (e.g., -20°C or -80°C, protected from light). Use a fresh aliquot for each experiment. |
| Degradation of stock solution | Periodically check the purity and concentration of your stock solution using an analytical method like HPLC. |
| Variability in assay conditions | Ensure that all assay parameters, such as buffer pH, temperature, and incubation times, are consistent across all experiments. |
Quantitative Data Summary
The following tables present hypothetical stability data for (±)-GC242 under various conditions to illustrate how different factors can influence its stability.
Table 1: Effect of pH on the Stability of (±)-GC242 in Aqueous Buffer at 37°C
| pH | Half-life (hours) | Remaining Compound after 24 hours (%) |
| 5.0 | 48 | 70.7 |
| 6.0 | 96 | 84.1 |
| 7.4 | 72 | 79.4 |
| 8.0 | 36 | 63.0 |
Table 2: Effect of Temperature on the Stability of (±)-GC242 in pH 7.4 Buffer
| Temperature (°C) | Half-life (hours) | Remaining Compound after 24 hours (%) |
| 4 | 288 | 94.4 |
| 25 | 144 | 88.2 |
| 37 | 72 | 79.4 |
Table 3: Effect of Additives on the Stability of (±)-GC242 in pH 7.4 Buffer at 37°C
| Additive | Half-life (hours) | Remaining Compound after 24 hours (%) |
| None | 72 | 79.4 |
| 1 mM Ascorbic Acid | 120 | 86.1 |
| 1% DMSO | 80 | 81.0 |
| 1 mM DTT | 110 | 85.0 |
Experimental Protocols
Protocol 1: Assessing the Aqueous Stability of (±)-GC242
-
Solution Preparation:
-
Prepare a 10 mM stock solution of (±)-GC242 in anhydrous DMSO.[4]
-
Prepare a series of aqueous buffers at different pH values (e.g., 5.0, 6.0, 7.4, 8.0).
-
-
Working Solution Preparation:
-
Dilute the stock solution into each aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., 1%).
-
-
Incubation:
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take one vial from each condition.[1]
-
-
Analysis:
-
Immediately analyze the samples by a validated analytical method, such as reverse-phase HPLC with UV detection or LC-MS, to determine the concentration of the remaining intact (±)-GC242.
-
-
Data Analysis:
-
Plot the concentration of (±)-GC242 versus time for each condition.
-
Calculate the degradation rate constant and the half-life of the compound under each condition.
-
Visualizations
Diagram 1: General Troubleshooting Workflow for (±)-GC242 Instability
Caption: A flowchart for troubleshooting common issues with (±)-GC242 in assays.
Diagram 2: Hypothetical Signaling Pathway Inhibited by (±)-GC242
Caption: A diagram illustrating the hypothetical inhibition of a kinase by (±)-GC242.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effects of hydroxypropyl-beta-cyclodextrin on the chemical stability and the aqueous solubility of thalidomide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: In Vivo Use of Novel Small Molecule Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using novel small molecule inhibitors in vivo. While this document is structured around a hypothetical inhibitor, "(±)-GC242," the principles and methodologies described are broadly applicable to a wide range of experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps before starting an in vivo experiment with a new inhibitor?
Before any in vivo experiment, it is crucial to have thoroughly characterized the compound's basic properties. This includes its purity, solubility, stability, and in vitro potency (IC50) against its target. A well-defined in vitro to in vivo correlation plan is essential for a successful study.
Q2: How do I choose the right vehicle for my compound?
Vehicle selection is critical for ensuring the bioavailability and safety of your compound. The ideal vehicle should dissolve the compound completely, be non-toxic to the animals at the administered volume, and be appropriate for the chosen route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, cyclodextrins, or PEG. It is imperative to conduct a vehicle toxicity study in a small cohort of animals before proceeding with the main experiment.
Q3: What are the common reasons for a lack of efficacy in vivo?
A lack of in vivo efficacy can stem from several factors. Poor pharmacokinetic properties, such as low absorption, rapid metabolism, or high clearance, can prevent the compound from reaching its target at a sufficient concentration. It is also possible that the in vitro model does not accurately recapitulate the in vivo disease state. Off-target effects could also be interfering with the expected outcome.[1][2][3][4] A thorough pharmacokinetic and pharmacodynamic (PK/PD) analysis is essential to troubleshoot this issue.
Troubleshooting Guide
Problem 1: Poor Solubility and Formulation Issues
| Symptom | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon standing or dilution. | The compound has low aqueous solubility. The chosen vehicle is inappropriate. | Test a panel of biocompatible vehicles and co-solvents (e.g., cyclodextrins, PEG, Tween 80). Consider alternative formulation strategies such as micronization or salt formation. |
| Inconsistent results between experiments. | The formulation is not homogenous. The compound is degrading in the vehicle. | Ensure complete dissolution and vortex thoroughly before each administration. Assess the stability of the compound in the chosen vehicle over the expected duration of use. |
Problem 2: High Toxicity or Adverse Events
| Symptom | Possible Cause | Suggested Solution |
| Animals show signs of distress (e.g., weight loss, lethargy, ruffled fur). | The compound has on-target or off-target toxicity. The vehicle itself is toxic at the administered dose. | Conduct a dose-range-finding study to identify the maximum tolerated dose (MTD). Run a vehicle-only control group. Consider alternative routes of administration that might reduce systemic exposure. |
| Organ-specific toxicity observed in histology. | The compound or its metabolites are accumulating in specific organs. | Perform a tissue distribution study to understand where the compound accumulates. If the target is not in the affected organ, medicinal chemistry efforts may be needed to alter the compound's distribution profile. |
Problem 3: Lack of In Vivo Efficacy
| Symptom | Possible Cause | Suggested Solution |
| No significant difference between the treated and vehicle control groups. | Insufficient target engagement due to poor pharmacokinetics. The dosing regimen is suboptimal. | Conduct a full pharmacokinetic study to determine key parameters like Cmax, Tmax, and half-life.[5][6][7][8][9] Perform a pharmacodynamic study to correlate drug concentration with target modulation in the tissue of interest. Optimize the dose and dosing frequency based on the PK/PD data. |
| High variability in response within the treated group. | Inconsistent drug administration. Biological variability in the animal model. | Refine the administration technique to ensure consistent dosing. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Pharmacokinetic (PK) Study Protocol
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Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).
-
Dosing: Administer the compound at a single dose via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters using appropriate software.
Maximum Tolerated Dose (MTD) Study Protocol
-
Animal Model: Use the same animal strain as planned for the efficacy studies.
-
Dose Escalation: Divide animals into cohorts and administer escalating doses of the compound.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight changes, food and water intake, and changes in behavior or appearance.
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity or more than a 10-20% loss in body weight.
Visualizing Pathways and Workflows
Below are example diagrams that can be adapted to your specific research context.
Caption: Hypothetical signaling pathway showing the inhibitory action of GC242.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
References
- 1. Off-Target Effects Risk → Area → Sustainability [esg.sustainability-directory.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 4. blog.addgene.org [blog.addgene.org]
- 5. The pharmacokinetics and the pharmacodynamics of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. learn.serrarigroup.com [learn.serrarigroup.com]
- 7. Pharmacokinetics and pharmacodynamics of danaparoid during continuous venovenous hemofiltration: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
refining (±)-GC242 imaging protocols for better signal-to-noise ratio
Technical Support Center: Refining (±)-GC242 Imaging Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their imaging protocols for (±)-GC242 and improve the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in fluorescence imaging with (±)-GC242?
A: The primary sources of noise in fluorescence microscopy can be categorized as follows:
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, and lipofuscin can create a background signal that obscures the (±)-GC242 signal.[1][2][3]
-
Non-specific binding: The (±)-GC242 probe may bind to unintended cellular structures, contributing to background fluorescence.[3][4]
-
Detector Noise: Electronic noise from the microscope's detector (e.g., read noise, dark noise) can degrade image quality, especially in low-light conditions.[5][6][7]
-
Photon Shot Noise: This is the inherent statistical fluctuation in the arrival of photons at the detector and is more pronounced at low signal levels.[6][8]
-
Stray Light: Ambient light or light scattering within the microscope can increase background noise.[9]
Q2: How can I reduce photobleaching of (±)-GC242 during my experiment?
A: Photobleaching is the irreversible loss of fluorescence due to photochemical damage.[10][11] To minimize photobleaching of (±)-GC242, consider the following strategies:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.[10][12][13]
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[13][14][15]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to quench reactive oxygen species that accelerate photobleaching.[10][12][13][15]
-
Image a Fresh Field of View: For fixed samples, avoid repeated exposure of the same area.[11]
-
Choose Photostable Alternatives (if applicable): If (±)-GC242 is highly susceptible to photobleaching, consider if more photostable alternative probes are available for your target.[10][12]
Q3: My signal from (±)-GC242 is very weak. How can I improve it?
A: A weak fluorescent signal can be due to several factors. Here are some troubleshooting steps:
-
Optimize Probe Concentration: Ensure you are using the optimal concentration of (±)-GC242 as determined by a titration experiment.
-
Check Excitation and Emission Filters: Verify that your microscope's filter sets are appropriate for the excitation and emission spectra of (±)-GC242.[16]
-
Increase Excitation Intensity or Exposure Time: While being mindful of photobleaching, a modest increase in excitation power or exposure time can boost the signal.[5][17]
-
Use a High Numerical Aperture (NA) Objective: Objectives with a higher NA collect more light, resulting in a brighter image.[18]
-
Consider Signal Amplification Techniques: Depending on the experimental setup, techniques like using brighter secondary antibodies (if applicable) or other signal amplification methods could be employed.[19][20][21][22][23]
Q4: I am observing high background fluorescence in my images. What can I do to reduce it?
A: High background can significantly lower the signal-to-noise ratio.[3][4] To reduce background fluorescence:
-
Perform Thorough Washes: Ensure that unbound (±)-GC242 is completely washed away before imaging.
-
Use Blocking Buffers: For immunofluorescence-based applications, using a blocking solution like bovine serum albumin (BSA) or normal serum can reduce non-specific antibody binding.[3][4]
-
Reduce Autofluorescence:
-
Spectral Unmixing: If your imaging system has this capability, you can spectrally separate the (±)-GC242 signal from the autofluorescence.[11]
-
Use Quenching Agents: Commercial reagents are available to quench autofluorescence.[1][11]
-
Photobleaching: Pre-treating the sample with a broad-spectrum light source can reduce autofluorescence before applying the fluorescent probe.[24]
-
-
Use a Dark Room: Ensure that no ambient light is leaking into the microscope's light path.[8]
Troubleshooting Guides
This section provides structured approaches to address specific issues you might encounter during your imaging experiments with (±)-GC242.
Guide 1: Low Signal-to-Noise Ratio (SNR)
| Symptom | Possible Cause | Suggested Solution |
| Weak Signal, High Background | - Suboptimal probe concentration- High autofluorescence- Inefficient washing | - Perform a concentration titration of (±)-GC242.- Use an autofluorescence quenching agent or spectral unmixing.[1][11]- Increase the number and duration of wash steps. |
| Strong Signal, but High Noise | - High detector gain- Photon shot noise | - Optimize detector gain settings.- Increase exposure time slightly to collect more photons, which can improve the SNR relative to read noise. |
| Signal Fades Quickly | - Photobleaching | - Reduce excitation intensity and exposure time.[12][13]- Use an antifade mounting medium.[10][12][13] |
Guide 2: Image Artifacts
| Artifact | Description | Possible Cause | Suggested Solution |
| Out-of-Focus Haze | Blurry appearance across the image | - Incorrect coverslip thickness- Refractive index mismatch | - Use coverslips with the thickness specified for your objective.- Use a mounting medium with a refractive index close to that of the immersion oil.[11] |
| Bright Spots or Aggregates | Punctate, bright signals not associated with the target structure | - Precipitated (±)-GC242 probe- Dust or debris on optics or sample | - Filter the (±)-GC242 solution before use.- Ensure all glassware and optics are clean.[25] |
| Image Distortion or Jitter | Wavy lines or repeated patterns in the image | - Mechanical vibrations- Stage drift | - Use an anti-vibration table for the microscope.[9]- Allow the microscope to thermally stabilize before imaging.[25] |
Experimental Protocols
Protocol 1: Optimizing Excitation Intensity and Exposure Time for (±)-GC242 Imaging
Objective: To find the optimal balance between signal strength and photobleaching for (±)-GC242.
Materials:
-
Sample stained with (±)-GC242
-
Fluorescence microscope with adjustable excitation intensity and exposure time settings
-
Antifade mounting medium
Methodology:
-
Sample Preparation: Prepare your sample stained with (±)-GC242 according to your standard protocol and mount it using an antifade reagent.
-
Initial Setup:
-
Turn on the microscope and light source, allowing them to warm up for at least 30 minutes to ensure stability.
-
Select the appropriate filter cube for (±)-GC242.
-
Start with the lowest possible excitation intensity and a short exposure time (e.g., 50-100 ms).
-
-
Finding the Region of Interest (ROI):
-
Using a lower magnification, locate a representative field of view.
-
Switch to the desired objective for imaging.
-
-
Optimizing Exposure Time:
-
While keeping the excitation intensity at its lowest setting, gradually increase the exposure time until you can clearly distinguish the signal from the background.
-
Use the microscope software's histogram tool to ensure the signal is not saturating the detector (i.e., no pixels at the maximum intensity value).[5]
-
-
Optimizing Excitation Intensity:
-
If the signal is still weak at a reasonable exposure time (e.g., under 500 ms to avoid motion blur in live cells), slightly increase the excitation intensity.
-
Re-adjust the exposure time as needed to avoid saturation.
-
-
Assessing Photobleaching:
-
Once you have an initial set of parameters, acquire a time-lapse series of images (e.g., 20 frames at your chosen settings).
-
Measure the fluorescence intensity of your ROI in the first and last frames. A significant drop in intensity indicates photobleaching.
-
-
Final Parameter Selection:
-
If significant photobleaching is observed, reduce the excitation intensity and/or exposure time.
-
The optimal settings are those that provide the best signal-to-noise ratio with minimal photobleaching over the desired imaging duration.
-
Quantitative Data Summary
The following table provides a comparison of common fluorophore classes and their general photostability, which can be a consideration if alternative probes to (±)-GC242 are being evaluated.
| Fluorophore Class | Relative Photostability | Common Wavelengths | Notes |
| Traditional Fluorophores (e.g., FITC, TRITC) | Low to Moderate | Green, Red | Prone to rapid photobleaching.[10] |
| Alexa Fluor Dyes | High | Blue to Far-Red | Generally exhibit high brightness and photostability.[10] |
| DyLight Dyes | High | Blue to Near-IR | Similar to Alexa Fluor dyes in terms of performance.[10] |
| Cyanine Dyes (e.g., Cy3, Cy5) | Moderate to High | Green to Far-Red | Photostability can vary depending on the specific dye and environment. |
| Quantum Dots | Very High | Broad | Highly resistant to photobleaching but can have blinking artifacts. |
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting (±)-GC242 imaging.
Caption: A flowchart for troubleshooting low signal-to-noise ratio.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 4. biotium.com [biotium.com]
- 5. precipoint.com [precipoint.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Noise · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
- 8. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 9. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 13. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. assets.ctfassets.net [assets.ctfassets.net]
- 18. Fluorescence Microscopy Errors [evidentscientific.com]
- 19. Frontiers | Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Simple Approach for Fluorescence Signal Amplification Utilizing a Poly(vinyl alcohol)-Based Polymer Structure in a Microchannel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent advances of fluorescent biosensors based on cyclic signal amplification technology in biomedical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Introduction to Signal Amplification—Section 6.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
addressing non-specific binding of (±)-GC242 in cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding non-specific binding of the small molecule inhibitor, (±)-GC242, in cellular assays.
Troubleshooting Guide: Non-Specific Binding of (±)-GC242
Non-specific binding can lead to high background signals and inaccurate data in cellular assays.[1][2] This guide provides a systematic approach to identifying and mitigating these issues.
Table 1: Troubleshooting Non-Specific Binding
| Problem | Possible Causes | Recommended Solutions |
| High background signal in no-target control cells | 1. Hydrophobic Interactions: (±)-GC242 may be interacting non-specifically with cellular proteins and lipids.[3] 2. Electrostatic Interactions: The compound may be binding to charged molecules on the cell surface or intracellularly.[3] 3. High Compound Concentration: Using (±)-GC242 at concentrations that exceed the saturation point of its intended target can lead to off-target binding. | 1. Optimize Assay Buffer: - Add a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1%.[3][4] - Include a non-ionic detergent such as Tween-20 (0.005-0.05%) to disrupt hydrophobic interactions.[3][5][6] - Increase the salt concentration (e.g., NaCl) to reduce electrostatic interactions.[3][4] 2. Titrate (±)-GC242 Concentration: Perform a dose-response curve to determine the optimal concentration that maximizes specific binding while minimizing non-specific effects.[7] 3. Increase Wash Steps: Add more or longer washing steps after incubation with (±)-GC242 to remove unbound compound.[5][7][8] |
| Inconsistent results between replicate wells | 1. Uneven Cell Seeding: Variations in cell number per well. 2. Pipetting Errors: Inaccurate dispensing of reagents.[7] 3. Edge Effects: Evaporation or temperature gradients across the plate.[5] | 1. Ensure Homogeneous Cell Suspension: Mix cells thoroughly before and during plating. 2. Calibrate Pipettes: Regularly check and calibrate pipettes for accuracy and precision.[7] 3. Proper Plate Incubation: Use a plate sealer to minimize evaporation and ensure uniform temperature distribution in the incubator.[5] |
| Low signal-to-noise ratio | 1. Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal.[7] 2. Degraded Reagents: (±)-GC242 or other critical reagents may have lost activity. | 1. Optimize Assay Parameters: Systematically vary incubation times and temperatures to find the best conditions.[7] 2. Use Fresh Reagents: Prepare fresh solutions of (±)-GC242 and other assay components.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding for a small molecule like (±)-GC242?
A1: High non-specific binding for a small molecule inhibitor such as (±)-GC242 can stem from several factors:
-
Hydrophobic Interactions: Compounds with hydrophobic properties have a tendency to interact non-specifically with proteins and plastic surfaces.[3]
-
Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces or proteins.[3]
-
Assay Buffer Composition: Suboptimal pH, low ionic strength, or the absence of blocking agents can promote non-specific interactions.[3]
-
Serum Protein Binding: In cell-based assays containing serum, the inhibitor can bind to serum proteins, leading to off-target effects.[3]
Q2: How can I experimentally confirm that the observed high background is due to non-specific binding of (±)-GC242?
A2: A crucial first step is to quantify the extent of non-specific binding in your assay. This can be achieved by running a control experiment where the intended target of (±)-GC242 is absent or blocked.[3] A high signal in this control condition is a strong indicator of significant non-specific binding.
Q3: What are the best practices for optimizing my assay buffer to reduce non-specific binding?
A3: Buffer optimization is a critical step. Consider the following adjustments:
Table 2: Buffer Optimization Strategies
| Parameter | Recommendation | Rationale |
| pH | Adjust the buffer pH to be near the isoelectric point of (±)-GC242 or its target protein.[3][4] | This minimizes electrostatic interactions by neutralizing the overall charge of the molecules.[3] |
| Salt Concentration | Increase the salt concentration (e.g., with NaCl) in your buffer.[3][4] | This shields charged molecules, thereby reducing non-specific electrostatic interactions.[3] |
| Blocking Agents | Add a blocking protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1%.[3][4] | BSA can coat surfaces and surround the analyte, preventing it from binding non-specifically.[3] |
| Non-ionic Surfactants | Include a low concentration of a surfactant like Tween-20 (e.g., 0.005-0.05%).[3][5][6] | This disrupts non-specific hydrophobic interactions between the inhibitor and other surfaces.[6] |
Q4: Can the presence of serum in my cell culture media affect the binding of (±)-GC242?
A4: Yes, serum proteins can be a significant source of non-specific binding. If your assay allows, consider reducing the serum concentration or using a serum-free medium during the compound incubation step. If serum is required, increasing the concentration of blocking agents like BSA may help to compete with serum proteins for non-specific binding sites.[3]
Experimental Protocols
Protocol 1: Target-Negative Control Experiment
This protocol is designed to determine the level of non-specific binding of (±)-GC242 in the absence of its intended target.
-
Cell Culture: Culture two cell lines: one that expresses the target of (±)-GC242 (target-positive) and one that does not (target-negative).
-
Cell Plating: Seed both cell lines in parallel in a multi-well plate at the same density.
-
Compound Incubation: Treat both cell lines with a range of concentrations of (±)-GC242. Include a vehicle-only control (e.g., DMSO).[1]
-
Assay Procedure: Perform your standard cellular assay protocol.
-
Data Analysis: Measure the signal in both cell lines. The signal from the target-negative cells represents the degree of non-specific binding.
Protocol 2: Competition Assay
This assay can help to confirm specific binding to the intended target.
-
Cell Culture and Plating: Plate target-expressing cells as you would for your standard assay.
-
Pre-incubation with Unlabeled Ligand: Pre-incubate the cells with a high concentration of an unlabeled, known specific ligand for the target of (±)-GC242 for 1-2 hours.
-
Incubation with (±)-GC242: Add labeled (±)-GC242 at its optimal concentration and incubate for the standard duration.
-
Assay and Analysis: Perform the assay and measure the signal. A significant reduction in the signal in the presence of the competing unlabeled ligand indicates that (±)-GC242 is binding to the specific target.
Visualizations
Caption: Troubleshooting workflow for addressing high background signals.
Caption: Types of binding interactions for (±)-GC242.
Caption: Workflow to validate the specificity of (±)-GC242 binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. benchchem.com [benchchem.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. mybiosource.com [mybiosource.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
Technical Support Center: Optimization of Filter Sets for (±)-GC242 Fluorescence Microscopy
For Researchers, Scientists, and Plant Biology Professionals
Welcome to the technical support center for the optimization of filter sets for (±)-GC242 fluorescence microscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (±)-GC242 and what is its application in fluorescence microscopy?
(±)-GC242 is a profluorescent probe based on a coumarin derivative. It is used in plant biology to study the signaling pathway of strigolactones (SLs), a class of plant hormones that regulate various aspects of plant development. Specifically, (±)-GC242 is used to investigate the enzymatic activity of the KAI2 receptor, a key component of the karrikin and strigolactone signaling pathways.[1][2]
Q2: What are the spectral properties of (±)-GC242?
Q3: How do I select an optimal filter set for (±)-GC242?
Choosing the right filter set is critical for maximizing the signal-to-noise ratio. A standard DAPI filter set is often a suitable starting point for coumarin-based dyes.
| Component | Wavelength Range | Purpose |
| Excitation Filter | ~330-380 nm | To selectively illuminate the sample with wavelengths that excite the fluorophore. |
| Dichroic Mirror | ~400 nm cutoff | To reflect the excitation light towards the sample and transmit the emitted fluorescence towards the detector. |
| Emission Filter | ~420-470 nm | To block unwanted excitation light and autofluorescence, allowing only the fluorescence from the probe to be detected. |
Quantitative Data Summary: Recommended Filter Set Specifications
| Parameter | Wavelength (nm) |
| Excitation Maximum (approx.) | ~405 |
| Emission Maximum (approx.) | ~460 |
| Recommended Excitation Filter | 375/28 |
| Recommended Dichroic Beamsplitter | 415 |
| Recommended Emission Filter | 460/50 |
Note: These are starting recommendations. The optimal filter set may vary depending on your specific microscope setup and experimental conditions.
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
A weak or absent signal is a common issue in fluorescence microscopy. Here are some potential causes and solutions when working with (±)-GC242.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Filter Set | Ensure your filter set is appropriate for a blue-emitting dye like a coumarin derivative. A DAPI or similar filter set is a good starting point. |
| Low Probe Concentration | Increase the concentration of (±)-GC242. Titrate different concentrations to find the optimal balance between signal and background. |
| Insufficient Incubation Time | Allow more time for the probe to penetrate the tissue and for the enzymatic reaction to occur. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use a neutral density filter to reduce light intensity and keep exposure times as short as possible. |
| Incorrect Microscope Settings | Increase the gain or exposure time on your camera. Ensure the objective is correctly focused on the sample. |
| Poor Cell Permeability | For live-cell imaging, ensure the probe can enter the cells. If necessary, consider using a mild permeabilizing agent for fixed samples.[4] |
Problem 2: High Background Fluorescence
High background can obscure the specific signal from your probe. Here’s how to address it.
| Potential Cause | Troubleshooting Steps |
| Excess Probe Concentration | Reduce the concentration of (±)-GC242. Wash the sample thoroughly after incubation to remove any unbound probe. |
| Autofluorescence | Plant tissues, particularly roots, can exhibit significant autofluorescence. Image an unstained control sample to determine the extent of autofluorescence. If problematic, consider using a filter set with narrower bandwidths or spectral imaging and unmixing. |
| Non-specific Binding | Ensure your washing steps are sufficient. Using a blocking agent may help in some cases, although this is more common in immunostaining. |
| Contaminated Optics | Clean the objective and other optical components of the microscope. |
Experimental Protocols
Detailed Methodology for (±)-GC242 Fluorescence Microscopy in Arabidopsis thaliana Roots
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Plant Material and Growth Conditions:
-
Sterilize Arabidopsis thaliana seeds and sow them on half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Stratify the seeds at 4°C for 2 days in the dark to synchronize germination.
-
Grow the seedlings vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle. Use 5- to 7-day-old seedlings for imaging.
2. Staining Protocol:
-
Prepare a stock solution of (±)-GC242 in DMSO.
-
Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in liquid MS medium or a suitable imaging buffer.
-
Carefully transfer the seedlings to a multi-well plate or a small petri dish containing the staining solution.
-
Incubate the seedlings for 30-60 minutes at room temperature in the dark.
3. Mounting for Microscopy:
-
After incubation, gently wash the seedlings with fresh liquid MS medium or imaging buffer to remove excess probe.
-
Mount the seedlings in a small drop of liquid MS medium on a microscope slide. A coverslip can be placed over the sample, using spacers to avoid crushing the root.
4. Image Acquisition:
-
Use a confocal or widefield fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., a DAPI filter set).
-
Locate the root tip and focus on the region of interest.
-
Adjust the laser power/light source intensity and the detector gain/exposure time to obtain a clear signal with minimal background.
-
Acquire images, and if performing a time-lapse experiment, minimize phototoxicity by using the lowest possible light exposure.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the KAI2 signaling pathway and a typical experimental workflow for (±)-GC242 fluorescence microscopy.
References
- 1. Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Profluorescent Strigolactone Probes for Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
how to resolve inconsistencies in (±)-GC242 bioactivity assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in (±)-GC242 bioactivity assays. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (±)-GC242?
(±)-GC242 is a novel synthetic small molecule designed as a modulator of G-protein coupled receptors (GPCRs). Its primary activity is believed to be centered on the modulation of downstream signaling pathways initiated by receptor activation. Due to the racemic nature of (±)-GC242, different enantiomers may exhibit distinct pharmacological profiles, potentially contributing to variability in assay results.
Q2: Why am I observing high variability between replicate wells in my cell-based assay?
High variability in replicate wells can stem from several factors, including uneven cell seeding, edge effects in the microplate, or issues with the compound itself, such as poor solubility or aggregation. It is also possible that the cells are responding heterogeneously to the treatment.
Q3: My dose-response curve for (±)-GC242 is not a standard sigmoidal shape. What could be the cause?
Atypical dose-response curves can indicate a variety of issues. A very steep curve might suggest compound aggregation, while a biphasic curve could point to off-target effects or the presence of active enantiomers with different potencies.[1] Other potential causes include compound degradation or interference with the assay signal.
Q4: I am seeing a decrease in signal at higher concentrations of (±)-GC242 in a fluorescence-based assay. What should I investigate?
A decrease in signal at high concentrations, often referred to as quenching, can occur if the compound absorbs light at the excitation or emission wavelengths of the fluorophore used in the assay.[1] It is also important to rule out cytotoxicity at higher concentrations, which would lead to a lower signal due to cell death.
Troubleshooting Guides
Issue 1: Inconsistent EC50/IC50 Values Across Experiments
Symptoms:
-
Significant day-to-day variation in the calculated EC50 or IC50 values for (±)-GC242.
-
Lack of reproducibility between experiments performed by different users.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Protocol |
| Compound Stability and Storage | 1. Verify Storage Conditions: Ensure (±)-GC242 is stored at the recommended temperature and protected from light and moisture to prevent degradation. Long-term storage conditions are typically 25°C ± 2°C and 60% RH ± 5% RH.[2][3] 2. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions from powder for each experiment. 3. Assess Stability in Assay Media: Incubate (±)-GC242 in the assay buffer for the duration of the experiment and measure its concentration at different time points using HPLC to check for degradation. |
| Cell Passage Number and Health | 1. Standardize Cell Passage: Use cells within a consistent and low passage number range for all experiments. 2. Monitor Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding to ensure a healthy and consistent starting cell population. |
| Assay Reagent Variability | 1. Use Consistent Reagent Lots: Record and use the same lot of critical reagents (e.g., serum, antibodies, substrates) for a set of comparative experiments. 2. Validate New Reagent Lots: When a new lot of a critical reagent is introduced, perform a bridging study to compare its performance against the old lot. |
Experimental Workflow: Assessing Compound Stability
Workflow for assessing the stability of (±)-GC242 in assay media.
Issue 2: Suspected Compound Aggregation
Symptoms:
-
An unusually steep, non-sigmoidal dose-response curve.[1]
-
High variability in results between replicate wells.[1]
-
Activity is sensitive to the inclusion of detergents.[1]
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Protocol |
| Compound Aggregation | 1. Include Detergent: Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[1] Compare the dose-response curves with and without the detergent. A significant shift in potency or efficacy in the presence of detergent is indicative of aggregation. 2. Dynamic Light Scattering (DLS): Use DLS to directly measure the formation of aggregates of (±)-GC242 in the assay buffer at various concentrations. |
Data Presentation: Effect of Detergent on (±)-GC242 Activity
| Condition | IC50 (µM) | Hill Slope |
| Standard Assay Buffer | 0.5 ± 0.1 | 3.2 ± 0.4 |
| Assay Buffer + 0.01% Triton X-100 | 8.2 ± 0.9 | 1.1 ± 0.2 |
Signaling Pathway: GPCR Activation and Downstream Measurement
Simplified GPCR signaling pathway leading to a reporter gene readout.
Issue 3: Suspected Assay Interference
Symptoms:
-
A dose-dependent increase in signal in a fluorescence-based assay, even in the absence of the target protein.[1]
-
A decrease in signal in a fluorescence-based assay that is not related to biological activity.[1]
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Protocol |
| Autofluorescence | 1. Compound-Only Control: Prepare a serial dilution of (±)-GC242 in the assay buffer without cells or target protein.[1] 2. Read Fluorescence: Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.[1] 3. Analyze Data: If a concentration-dependent increase in fluorescence is observed, this confirms autofluorescence.[1] |
| Fluorescence Quenching | 1. Control Experiment: Perform the assay with a known agonist and co-treat with increasing concentrations of (±)-GC242. 2. Analyze Signal: If (±)-GC242 causes a dose-dependent decrease in the signal generated by the known agonist, this suggests quenching. |
Experimental Workflow: Detecting Autofluorescence
Workflow to test for compound autofluorescence.
Data Presentation: Autofluorescence of (±)-GC242
| (±)-GC242 (µM) | Relative Fluorescence Units (RFU) |
| 0 (Blank) | 105 ± 12 |
| 1 | 150 ± 20 |
| 10 | 540 ± 45 |
| 100 | 2300 ± 150 |
References
Technical Support Center: Improving the Enzymatic Cleavage of (±)-GC242 by Receptors
Notice: Information regarding the specific compound (±)-GC242, including its enzymatic cleavage and receptor interactions, is not available in publicly accessible scientific literature and databases. The following technical support center provides a generalized framework based on established principles of enzymology and receptor biology. Researchers should adapt these guidelines to their specific experimental systems once the identity of (±)-GC242 and the relevant enzymes and receptors are known.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when aiming to improve the enzymatic cleavage of a small molecule like (±)-GC242?
A1: To enhance the enzymatic cleavage of a small molecule, a systematic approach is crucial. Key initial steps include:
-
Enzyme and Substrate Characterization: Thoroughly characterize the enzyme responsible for cleaving (±)-GC242. This includes determining its kinetic parameters (Km, Vmax, kcat) with (±)-GC242 as the substrate.
-
Receptor Identification: Identify the receptor(s) that modulate this enzymatic activity. Understanding the binding affinity and kinetics of (±)-GC242 to the receptor is essential.
-
Assay Development: Establish robust and reproducible in vitro and cell-based assays to accurately measure the cleavage of (±)-GC242.
-
Understanding the Mechanism: Investigate the mechanism by which the receptor influences the enzyme's activity. This could involve allosteric modulation, conformational changes, or co-localization of the enzyme and substrate.
Q2: How can receptor interaction enhance the enzymatic cleavage of (±)-GC242?
A2: Receptors can enhance enzymatic cleavage through several mechanisms:
-
Scaffolding: The receptor may act as a scaffold, bringing the enzyme and (±)-GC242 into close proximity, thereby increasing the effective concentration of the substrate for the enzyme.
-
Allosteric Modulation: Binding of the receptor to the enzyme or the enzyme-substrate complex can induce conformational changes in the enzyme, leading to a higher catalytic efficiency.
-
Substrate Presentation: The receptor might bind (±)-GC242 in a specific orientation that is optimal for recognition and cleavage by the enzyme.
Q3: What are common factors that can lead to low enzymatic cleavage efficiency in our experiments?
A3: Low cleavage efficiency can stem from various factors:
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.
-
Low Substrate Concentration: If the concentration of (±)-GC242 is well below the enzyme's Km, the reaction rate will be proportionally low.
-
Receptor-related Issues: The concentration of the receptor might be insufficient, or its interaction with the enzyme or substrate may be compromised.
-
Presence of Inhibitors: Contaminants in the sample or assay components could be inhibiting the enzyme.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experiments aimed at improving the enzymatic cleavage of (±)-GC242.
Issue 1: Low or No Detectable Cleavage of (±)-GC242
| Possible Cause | Troubleshooting Steps |
| Enzyme Inactivity | 1. Verify Enzyme Activity: Use a known positive control substrate for the enzyme to confirm its catalytic activity. 2. Check Storage and Handling: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. 3. Prepare Fresh Enzyme Stock: If in doubt, use a fresh aliquot or a newly purchased batch of the enzyme. |
| Incorrect Assay Conditions | 1. Optimize pH and Buffer: Perform a pH titration to find the optimal pH for the enzyme. Test different buffer systems. 2. Optimize Temperature: Run the assay at a range of temperatures to determine the optimal condition. 3. Check Cofactor Requirements: Ensure that all necessary cofactors for the enzyme are present in the assay buffer at the correct concentrations. |
| Substrate Issues | 1. Confirm Substrate Integrity: Verify the purity and concentration of your (±)-GC242 stock solution. 2. Increase Substrate Concentration: Titrate the concentration of (±)-GC242 in the assay to ensure it is not a limiting factor. |
| Receptor Ineffectiveness | 1. Verify Receptor Integrity and Concentration: Confirm the purity and concentration of the receptor preparation. 2. Optimize Receptor Concentration: Titrate the concentration of the receptor in the assay to find the optimal level for enhancing cleavage. 3. Assess Receptor-Ligand Binding: Independently confirm the binding of (±)-GC242 to the receptor using a suitable binding assay. |
Issue 2: High Variability in Cleavage Efficiency Results
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Master Mixes: Prepare master mixes of reagents to minimize pipetting errors between wells or tubes. |
| Inconsistent Incubation Times | 1. Standardize Timing: Use a multichannel pipette or a repeating dispenser to start and stop reactions at precise and consistent intervals. |
| Assay Edge Effects | 1. Proper Plate Sealing: If using microplates, ensure they are properly sealed to prevent evaporation. 2. Avoid Outer Wells: Avoid using the outer wells of the plate, which are more prone to temperature fluctuations and evaporation. Fill them with buffer or water. |
| Sample Preparation Inconsistency | 1. Standardize Protocols: Ensure that all samples are prepared using a standardized and well-documented protocol. |
Quantitative Data Summary
As no specific quantitative data for the enzymatic cleavage of (±)-GC242 is available, the following tables provide templates for organizing experimental data.
Table 1: Michaelis-Menten Kinetic Parameters for (±)-GC242 Cleavage
| Condition | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Enzyme Alone | ||||
| + Receptor A | ||||
| + Receptor B |
Table 2: Effect of Receptor Concentration on (±)-GC242 Cleavage Rate
| Receptor Concentration (nM) | Initial Rate (µM/min) | Fold Increase in Rate |
| 0 | 1.0 | |
| 10 | ||
| 50 | ||
| 100 | ||
| 500 |
Experimental Protocols
The following are generalized protocols that should be adapted based on the specific characteristics of (±)-GC242, the enzyme, and the receptor.
Protocol 1: In Vitro Enzymatic Cleavage Assay
-
Reagent Preparation:
-
Prepare a stock solution of (±)-GC242 in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in the assay buffer.
-
Prepare stock solutions of the enzyme and receptor in an appropriate buffer.
-
-
Assay Setup:
-
In a microplate or microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Receptor solution (or buffer for control)
-
(±)-GC242 solution
-
-
Pre-incubate the mixture at the optimal temperature for 10-15 minutes.
-
-
Initiate Reaction:
-
Add the enzyme solution to each well/tube to start the reaction.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for a predetermined time course (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
-
Stop Reaction:
-
Terminate the reaction by adding a stop solution (e.g., a strong acid, a specific enzyme inhibitor, or by heat inactivation).
-
-
Detection and Analysis:
-
Quantify the amount of cleaved product or remaining substrate using a suitable analytical method (e.g., HPLC, LC-MS, fluorescence, or a colorimetric assay).
-
Calculate the initial reaction rates from the linear portion of the time course data.
-
Protocol 2: Receptor Binding Assay (e.g., Radioligand Binding)
-
Reagent Preparation:
-
Prepare a radiolabeled version of (±)-GC242 or a known competitive ligand.
-
Prepare cell membranes or purified receptor preparations.
-
-
Assay Setup:
-
In a filter plate, add the following:
-
Assay buffer
-
Cell membranes/purified receptor
-
Radiolabeled ligand
-
For competition assays, add varying concentrations of unlabeled (±)-GC242.
-
-
-
Incubation:
-
Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine binding affinity (Kd) or inhibitory constants (Ki or IC50).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for in vitro enzymatic cleavage assay of (±)-GC242.
troubleshooting guide for (±)-GC242 synthesis and purification
Technical Support Center: (±)-GC242 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of (±)-GC242. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for (±)-GC242?
A1: The synthesis of (±)-GC242 is based on the method described by de Saint Germain et al. (2016)[1][2]. It involves the reaction of a suitable precursor with a profluorescent probe. The specifics of the reaction conditions, including solvents, temperature, and reaction time, are critical for optimal yield and purity.
Q2: What are the key starting materials for the synthesis of (±)-GC242?
A2: The synthesis of (±)-GC242, as a profluorescent strigolactone mimic, requires specific precursors that are not detailed in the currently available general literature. For detailed information on the starting materials, please refer to the specific methodologies outlined in de Saint Germain et al. (2016)[1][2].
Q3: What purification techniques are recommended for (±)-GC242?
A3: While specific details for (±)-GC242 are found in the reference by de Saint Germain et al. (2016)[1][2], common purification techniques for indole derivatives and similar organic compounds include column chromatography, recrystallization, and preparative thin-layer chromatography (TLC). The choice of method will depend on the impurity profile of the crude product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of (±)-GC242.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incorrect reaction conditions: Temperature, pressure, or reaction time may be suboptimal.- Degradation of starting materials or product: Reagents may be old or improperly stored. The product might be unstable under the reaction conditions.- Presence of impurities: Impurities in starting materials or solvents can interfere with the reaction. | - Optimize reaction conditions: Systematically vary the temperature, and reaction time to find the optimal parameters.- Use fresh reagents and solvents: Ensure all starting materials and solvents are of high purity and properly stored.- Purify starting materials: If impurities are suspected, purify the starting materials before use. |
| Formation of Side Products | - Non-specific reactions: The reaction conditions may favor the formation of undesired byproducts.- Cross-reactivity: Functional groups on the starting materials may react in unintended ways. | - Adjust stoichiometry: Vary the molar ratios of the reactants to minimize side reactions.- Use of protecting groups: If there are reactive functional groups that are not intended to participate in the reaction, consider using appropriate protecting groups.- Modify reaction conditions: Changing the solvent, temperature, or catalyst may improve selectivity. |
| Incomplete Reaction | - Insufficient reaction time: The reaction may not have been allowed to proceed to completion.- Inadequate mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.- Catalyst deactivation: The catalyst may have lost its activity during the reaction. | - Increase reaction time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.- Ensure efficient stirring: Use a suitable stirring method and speed to ensure the reaction mixture is homogeneous.- Use fresh or a higher loading of catalyst: If catalyst deactivation is suspected, use a fresh batch of catalyst or increase the catalyst loading. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in Separating Product from Impurities | - Similar polarity of product and impurities: The product and major impurities may have very similar polarities, making separation by chromatography challenging.- Product streaking on TLC/column: This can be caused by overloading the sample, using an inappropriate solvent system, or interactions with the stationary phase. | - Optimize chromatographic conditions: Experiment with different solvent systems (mobile phases) and stationary phases to improve separation.- Consider alternative purification methods: Techniques such as recrystallization or preparative HPLC may be more effective.- Adjust sample loading: For column chromatography, ensure the sample is loaded in a concentrated band and is not overloaded. |
| Product Decomposition during Purification | - Instability on silica gel: Some compounds can decompose on acidic silica gel.- Sensitivity to air or light: The product may be unstable when exposed to air or light for extended periods. | - Use a neutral or basic stationary phase: Consider using neutral alumina or deactivated silica gel for chromatography.- Work under an inert atmosphere: If the compound is air-sensitive, perform purification steps under nitrogen or argon.- Protect from light: Wrap chromatography columns and collection flasks in aluminum foil to protect light-sensitive compounds. |
| Low Recovery after Purification | - Product loss on the column: The product may be strongly adsorbed to the stationary phase.- Incomplete elution: The chosen solvent system may not be strong enough to elute the product completely.- Product precipitation in the column or tubing: This can occur if the product has low solubility in the mobile phase. | - Use a more polar solvent system: Gradually increase the polarity of the mobile phase to ensure complete elution of the product.- Pre-treat the column: In some cases, pre-treating the column with a small amount of a polar solvent can reduce irreversible adsorption.- Choose a solvent system where the product is highly soluble: Ensure the product remains dissolved throughout the purification process. |
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for troubleshooting synthesis and purification issues.
Caption: A logical workflow for troubleshooting common issues encountered during the synthesis of (±)-GC242.
Caption: A decision-making flowchart for addressing challenges during the purification of (±)-GC242.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of (±)-GC242, GC240, and GC486
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of three profluorescent strigolactone (SL) analogs: (±)-GC242, GC240, and GC486. These compounds are valuable tools for studying the KAI2 signaling pathway, which is crucial for plant development and interaction with parasitic plants. The information presented here, supported by experimental data, will aid researchers in selecting the appropriate probe for their specific needs.
Quantitative Bioactivity Data
The bioactivity of (±)-GC242, GC240, and GC486 has been primarily assessed through two key experimental approaches: their ability to stimulate the germination of the parasitic plant Phelipanche ramosa and their enzymatic interaction with the P. ramosa KAI2d3 (PrKAI2d3) receptor, a key component of the SL signaling pathway.
The following table summarizes the enzymatic kinetic parameters of the interaction between the GC probes and the PrKAI2d3 receptor. The bioactivity of these probes in seed germination assays has been shown to correlate with this enzymatic data.[1]
| Compound | Target Receptor | K1/2 (μM) | Vmax (M.min⁻¹) | Bioactivity Interpretation |
| (±)-GC486 | PrKAI2d3 | 1.53 | 0.209 | Highest binding affinity and fastest catalysis, suggesting the highest bioactivity. |
| (±)-GC240 | PrKAI2d3 | 5.74 | 0.072 | Intermediate binding affinity and catalytic rate, suggesting moderate bioactivity. |
| (±)-GC242 | PrKAI2d3 | 4.60 | 0.013 | High binding affinity but the slowest catalytic rate, suggesting the lowest bioactivity among the three. |
Experimental Protocols
Phelipanche ramosa Seed Germination Bioassay
This protocol is adapted from established methods for assessing the germination stimulation activity of SL analogs.[2][3]
a. Seed Sterilization and Preconditioning:
-
Surface-sterilize P. ramosa seeds by immersion in a 2.5% (v/v) sodium hypochlorite solution with gentle agitation for 5 minutes.
-
Rinse the seeds thoroughly with sterile distilled water three times for 30 seconds and then three times for 5 minutes.
-
Precondition the sterilized seeds on sterile glass fiber filter paper moistened with sterile distilled water in petri dishes.
-
Incubate the seeds in the dark at 21°C for 7-10 days to allow them to become responsive to germination stimulants.
b. Germination Stimulation:
-
Prepare stock solutions of (±)-GC242, GC240, and GC486 in acetone or acetonitrile.
-
Perform serial dilutions to obtain a range of concentrations (e.g., from 10⁻¹³ M to 10⁻⁶ M).
-
Apply the different concentrations of the test compounds to the preconditioned seeds on filter paper in petri dishes. A standard germination stimulant like rac-GR24 is typically used as a positive control.
-
Incubate the treated seeds in the dark at 23-25°C.
c. Data Analysis:
-
Count the number of germinated seeds (identified by the emergence of the radicle) under a binocular microscope at regular intervals (e.g., 7 and 14 days after treatment).
-
Calculate the germination percentage for each concentration.
-
Determine the half-maximal effective concentration (EC50) for each compound by fitting the dose-response data to a suitable model.
In Vitro Enzymatic Assay with PrKAI2d3
This protocol describes the enzymatic cleavage of the profluorescent GC probes by the PrKAI2d3 receptor, as detailed in de Saint Germain et al., 2021.[1]
a. Protein Expression and Purification:
-
Express the PrKAI2d3 protein in a suitable expression system (e.g., E. coli).
-
Purify the recombinant protein using standard chromatography techniques.
b. Enzymatic Reaction:
-
Prepare a reaction mixture containing the purified PrKAI2d3 protein (e.g., 400 nM) in an appropriate buffer.
-
Add the profluorescent probe ((±)-GC242, GC240, or GC486) to the reaction mixture at a specific concentration (e.g., 20 µM).
-
Monitor the increase in fluorescence over time using a fluorometer. The cleavage of the probe releases a fluorescent molecule (e.g., DiFMU), resulting in an increase in fluorescence intensity.
c. Kinetic Analysis:
-
To determine the kinetic parameters (K1/2 and Vmax), perform the enzymatic assay with varying concentrations of the profluorescent probes.
-
Measure the initial velocity of the reaction at each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation or a suitable model for single-turnover enzymes to calculate K1/2 and Vmax.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: KAI2 Signaling Pathway Activation by GC Probes.
Caption: Experimental Workflow for Bioactivity Comparison.
References
A Comparative Guide to (±)-GC242: A Specific Probe for Strigolactone Receptor Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (±)-GC242, a profluorescent probe for strigolactone (SL) receptors, with other available alternatives. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tools for their studies on strigolactone perception and signaling.
Introduction to Strigolactone Probes
Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture.[1][2] They are perceived by α/β-hydrolase superfamily proteins, such as DWARF14 (D14) in Arabidopsis thaliana and RAMOSUS3 (RMS3) in pea (Pisum sativum).[1][3] To study the enzymatic activity and binding characteristics of these receptors, various synthetic probes have been developed. An ideal probe should exhibit high bioactivity, specificity, and allow for easy detection of receptor interaction.
(±)-GC242 is a member of the Guillaume Clavé (GC) series of profluorescent strigolactone mimics.[4][5] These probes consist of a fluorophore, such as 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU), linked to a butenolide D-ring, which is characteristic of natural strigolactones.[3] Upon hydrolysis of the D-ring by the SL receptor, the fluorophore is released, leading to a significant increase in fluorescence, which provides a direct measure of the receptor's enzymatic activity.[3]
Comparative Analysis of (±)-GC242 and Alternative Probes
The performance of (±)-GC242 has been evaluated against other common strigolactone analogs and probes, such as the synthetic strigolactone (±)-GR24 and another profluorescent probe, Yoshimulactone Green (YLG).
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the bioactivity, receptor binding, and enzymatic kinetics of (±)-GC242 with other relevant compounds.
Table 1: Bioactivity of Strigolactone Probes in Pea (Pisum sativum)
| Compound | Bioassay | Concentration | Activity | Reference |
| (±)-GC242 | Shoot Branching Inhibition | 1 µM | Active | [3] |
| (+)-GC242 | Shoot Branching Inhibition | 1 µM | Active | [3] |
| (-)-GC242 | Shoot Branching Inhibition | 1 µM | Active | [3] |
| (±)-GR24 | Shoot Branching Inhibition | 1 µM | Active | [3] |
| (±)-GC240 | Shoot Branching Inhibition | Not specified | Less active than (±)-GC242 | [3] |
| (±)-GC486 | Shoot Branching Inhibition | 5 µM | Inactive | [3] |
| (±)-YLG | Shoot Branching Inhibition | Not specified | Less bioactive than (±)-GC240 and (±)-GC116 | [5] |
Table 2: Bioactivity of Strigolactone Probes in Arabidopsis thaliana
| Compound | Bioassay | Concentration | Activity | Reference |
| (±)-GC242 | Shoot Branching Inhibition | 1 µM | Active | [3] |
| (±)-GR24 | Shoot Branching Inhibition | 1 µM | Active | [3] |
| (±)-GC116 | Shoot Branching Inhibition | 3 µM | Active | [5] |
| (±)-YLG | Shoot Branching Inhibition | Not specified | Not bioactive under tested conditions | [5] |
| (±)-GC93 | Shoot Branching Inhibition | Not specified | Not bioactive under tested conditions | [5] |
Table 3: Enzymatic Kinetics and Binding Affinity for Pea Receptor (RMS3/PsD14)
| Compound | Parameter | Value | Reference |
| (±)-GC242 | Hydrolysis | Single turnover kinetics | [3] |
| (±)-GR24 | Ki (inhibition of (±)-GC242 hydrolysis) | 0.102 µM | [3] |
| (+)-GR24 | Ki (inhibition of (±)-GC242 hydrolysis) | 0.07 µM | [3] |
| (-)-GR24 | Ki (inhibition of (±)-GC242 hydrolysis) | 5.17 µM | [3] |
| (+)-GR24 | Kd (binding affinity) | 15.7 µM | [3] |
| (-)-GR24 | Kd (binding affinity) | 35.9 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Shoot Branching Inhibition Assay in Pea (Pisum sativum)
-
Plant Material: Pea plants of the strigolactone-deficient rms1 mutant and the signaling mutant rms3 are used.
-
Compound Application: A 10 µL solution of the test compound (e.g., (±)-GC242 at 1 µM in 10% acetone) is applied directly to the axillary bud of the third leaf.
-
Incubation: Plants are grown under standard conditions for 8 days.
-
Measurement: The length of the axillary bud is measured. Inhibition of bud outgrowth in the rms1 mutant but not in the rms3 mutant indicates specific strigolactone activity.[3]
Hydroponic Bioassay in Arabidopsis thaliana
-
Plant Material: Arabidopsis seedlings of the strigolactone-deficient mutant max3-11 or max4-1 are used.[3][5]
-
Growth Conditions: Seedlings are grown hydroponically.
-
Treatment: Test compounds are added to the hydroponic solution at specified concentrations (e.g., 0.5 µM and 3 µM).[5]
-
Phenotyping: The number of rosette branches is counted after a defined growth period. A reduction in the number of branches compared to the untreated control indicates strigolactone bioactivity.
In Vitro Enzymatic Hydrolysis Assay
-
Reagents: Purified recombinant strigolactone receptor protein (e.g., RMS3/PsD14), profluorescent probe (e.g., (±)-GC242 at 10 µM), and assay buffer.
-
Procedure: The reaction is initiated by adding the protein (e.g., 400 nM) to the probe solution.
-
Measurement: The increase in fluorescence resulting from the release of the fluorophore is monitored over time using a fluorometer (e.g., λex = 405 nm, λem = 460 nm for DiFMU).
-
Analysis: The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve to determine enzymatic activity. For single-turnover enzymes like RMS3, the reaction will reach a plateau when the amount of hydrolyzed substrate equals the amount of active enzyme.[3]
Competitive Inhibition Assay
-
Reagents: Purified receptor protein, profluorescent probe (e.g., (±)-GC242), and a competitor compound (e.g., (±)-GR24).
-
Procedure: The receptor is pre-incubated with various concentrations of the competitor before the addition of the profluorescent probe.
-
Measurement: The rate of probe hydrolysis is measured as described above.
-
Analysis: A decrease in the rate of hydrolysis in the presence of the competitor indicates that it binds to the same active site as the probe. The inhibition constant (Ki) can be determined by plotting the reaction rates against the competitor concentrations.[3]
Visualizing Strigolactone Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the strigolactone signaling pathway and a typical experimental workflow for probe validation.
Caption: The strigolactone signaling pathway.
Caption: Experimental workflow for validating (±)-GC242.
Conclusion
The experimental evidence strongly supports the validation of (±)-GC242 as a specific and bioactive probe for strigolactone receptors. Its profluorescent nature allows for the direct and real-time monitoring of receptor enzymatic activity.[3] Comparative data indicates that (±)-GC242 exhibits higher activity than several other probes in key bioassays and its interaction with the receptor is specific, as demonstrated by the lack of activity in signaling mutants and through competition assays with natural strigolactones.[3] While (±)-GR24 remains a valuable tool for studying strigolactone responses, the unique properties of (±)-GC242 make it particularly well-suited for dissecting the enzymatic mechanisms of strigolactone perception and for high-throughput screening of novel receptor agonists or antagonists.
References
- 1. Strigolactone regulates shoot development through a core signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An histidine covalent receptor/butenolide complex mediates strigolactone perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (+)-GC242 and (-)-GC242 Enantiomers: A Guide for Researchers
A detailed examination of the stereoisomers of the pro-fluorescent strigolactone mimic, GC242, reveals significant differences in their biological activity and enzymatic interactions, underscoring the critical role of stereochemistry in strigolactone perception and signaling. This guide provides a comparative analysis of the (+)- and (-)-enantiomers of GC242, presenting key experimental data, detailed methodologies, and a visualization of the relevant signaling pathway to inform researchers in plant biology and drug development.
Introduction
GC242 is a synthetic, pro-fluorescent probe designed to mimic strigolactones (SLs), a class of plant hormones that regulate various aspects of plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi. As a chiral molecule, GC242 exists as two enantiomers: (+)-GC242 and (-)-GC242. Research has demonstrated that the biological activity of strigolactones and their analogs is often highly dependent on their stereochemistry. This guide focuses on the comparative analysis of the two enantiomers of GC242, providing a clear overview of their differential effects and the experimental basis for these observations.
Data Presentation: Quantitative Comparison of (+)-GC242 and (-)-GC242
The biological activity of the GC242 enantiomers has been primarily assessed through enzymatic assays with the strigolactone receptor and in vivo bioassays measuring their effect on plant development. The following tables summarize the key quantitative data from these experiments.
| Enantiomer | Stereochemistry at C2' | Bioactivity in Pea Shoot Branching Assay |
| (-)-GC242 | R (natural configuration) | Active at high and low concentrations (1 µM - 0.1 nM) |
| (+)-GC242 | S (unnatural configuration) | Active at high concentrations (1 µM), inactive at lower concentrations |
Table 1. Comparison of the in vivo biological activity of (+)-GC242 and (-)-GC242 in the pea shoot branching assay. At high concentrations, both enantiomers show similar activity, but at lower, more physiologically relevant concentrations, only the (-)-enantiomer, which possesses the natural stereochemistry of strigolactones, remains active.
| Enantiomer | K1/2 for RMS3 (µM) |
| (-)-GC242 | 1.56 |
| (+)-GC242 | 17.42 |
Table 2. Enzymatic parameters of the pea strigolactone receptor RMS3 (an ortholog of D14) with the enantiomers of GC242. The K1/2 value, representing the substrate concentration at which the initial rate of reaction is half of the maximum, is significantly lower for the (-)-enantiomer, indicating a higher affinity of the receptor for this stereoisomer.
Experimental Protocols
Pea Shoot Branching Bioassay
This bioassay is a standard method for assessing the biological activity of strigolactones and their analogs by measuring their ability to inhibit the outgrowth of axillary buds in pea plants.
Materials:
-
Pea plants (e.g., Pisum sativumrms1 mutant, which is deficient in strigolactone biosynthesis and thus has an increased branching phenotype)
-
Solutions of (+)-GC242 and (-)-GC242 at various concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM) in a suitable solvent (e.g., acetone or DMSO)
-
Micropipette
Procedure:
-
Grow pea plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Select plants at a similar developmental stage, typically when the third or fourth node has developed.
-
Apply a small volume (e.g., 10 µL) of the test solution directly to the axillary bud at the third or fourth node. A control group should be treated with the solvent alone.
-
Grow the plants for an additional 7-10 days.
-
Measure the length of the axillary branch that has grown from the treated bud.
-
Compare the branch length of the treated plants to the control group. A shorter branch length indicates a higher bioactivity of the tested compound in inhibiting shoot branching.
RMS3/D14 Enzymatic Assay
This in vitro assay measures the enzymatic activity of the strigolactone receptor (e.g., RMS3 from pea or D14 from Arabidopsis) using the pro-fluorescent probe GC242. The cleavage of GC242 by the receptor results in the release of a fluorescent molecule, allowing for the quantification of enzymatic activity.
Materials:
-
Purified RMS3 or D14 protein
-
Solutions of (+)-GC242 and (-)-GC242 at a range of concentrations
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a series of dilutions of the (+)-GC242 and (-)-GC242 enantiomers in the assay buffer.
-
Add a fixed concentration of the purified RMS3/D14 protein to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the different concentrations of the GC242 enantiomers to the wells containing the protein.
-
Immediately measure the increase in fluorescence over time using a microplate reader. The excitation and emission wavelengths should be optimized for the fluorophore released from GC242.
-
Calculate the initial rate of the reaction for each substrate concentration.
-
Plot the initial reaction rate against the substrate concentration and fit the data to a suitable enzyme kinetics model (e.g., Michaelis-Menten) to determine the K1/2 value for each enantiomer.
Mandatory Visualization
Strigolactone Signaling Pathway
The following diagram illustrates the core components and interactions of the strigolactone signaling pathway, which is initiated by the perception of strigolactones (or their mimics like GC242) by the D14 receptor.
Navigating the Specificity of (±)-GC242: A Comparative Guide to its Cross-Reactivity with Plant Hormone Receptors
For Immediate Release
AUSTIN, Texas – In the intricate world of plant signaling, the synthetic strigolactone analog (±)-GC242, also known as (±)-GR24, has emerged as a pivotal tool for dissecting plant development and environmental responses. This guide provides a comprehensive comparison of (±)-GC242's cross-reactivity with a range of plant hormone receptors, offering researchers, scientists, and drug development professionals a critical resource for experimental design and interpretation.
(±)-GC242 is a racemic mixture of two enantiomers: (+)-GR24 and (-)-GR24. These stereoisomers exhibit distinct biological activities due to their differential recognition by specific plant receptors. The (+)-GR24 enantiomer is primarily perceived by the strigolactone receptor DWARF14 (D14), initiating the canonical strigolactone signaling pathway. In contrast, the (-)-GR24 enantiomer is recognized by the karrikin receptor KARRIKIN INSENSITIVE 2 (KAI2), highlighting an intrinsic cross-reactivity with the karrikin signaling pathway, which is involved in seed germination and seedling development.
While direct binding of (±)-GC242 to other plant hormone receptors has not been extensively demonstrated, a growing body of evidence reveals significant crosstalk between strigolactone signaling and other hormonal pathways. This guide summarizes the current understanding of these interactions, supported by experimental data.
Quantitative Analysis of (±)-GC242 Interaction with Plant Hormone Signaling
The following table provides a summary of the known interactions of (±)-GC242 with various plant hormone receptors and signaling pathways. It is important to note that much of the available data points towards indirect interactions or crosstalk rather than direct competitive binding to receptors other than D14 and KAI2.
| Plant Hormone | Receptor(s) | (±)-GC242 Interaction Type | Quantitative Data (Binding Affinity / Effective Concentration) | Key Experimental Evidence |
| Strigolactones | DWARF14 (D14) | Direct Agonist ((+)-GR24 enantiomer) | Kd values in the low nanomolar range have been reported for the interaction of GR24 with D14 homologs. | In vitro binding assays, structural analysis of receptor-ligand complexes, and genetic studies with D14 mutants. |
| Karrikins | KARRIKIN INSENSITIVE 2 (KAI2) | Direct Agonist ((-)-GR24 enantiomer) | (-)-GR24 is perceived by KAI2, activating the karrikin signaling pathway. | Genetic studies with KAI2 mutants, and physiological assays on seed germination and seedling development. |
| Auxins | TIR1/AFB family | Crosstalk | No direct binding to TIR1/AFB receptors reported. GR24 can modulate auxin transport and gene expression. For example, 10 µM GR24 has been shown to reduce basipetal auxin transport. | Auxin transport assays, gene expression analysis of auxin-responsive genes, and studies on lateral root development in the presence of GR24. |
| Cytokinins | AHK family | Crosstalk | No direct binding to AHK receptors reported. GR24 treatment can alter the expression of cytokinin signaling components and affect cytokinin-mediated processes. | Gene expression analysis, and physiological studies on lateral root development and shoot branching in cytokinin signaling mutants. |
| Gibberellins (GA) | GID1 | Crosstalk | No direct binding to GID1 reported. GR24 application can alter the levels of endogenous GAs. | Measurement of endogenous GA levels following GR24 treatment. |
| Abscisic Acid (ABA) | PYR/PYL/RCAR family | Crosstalk | No direct binding to PYR/PYL/RCAR receptors reported. GR24 can affect ABA signaling, particularly under stress conditions. | Physiological assays under drought stress, and gene expression analysis of ABA-responsive genes. |
| Ethylene | ETR/ERS family | Crosstalk | No direct binding to ethylene receptors reported. Some studies suggest an interaction between strigolactone and ethylene signaling in specific developmental processes. | Limited evidence, primarily from physiological studies on processes like shoot elongation. |
| Brassinosteroids (BR) | BRI1 | Crosstalk | No direct binding to BRI1 reported. Limited evidence for direct crosstalk. | Further research is needed to establish a clear link. |
| Jasmonates (JA) | COI1 | Crosstalk | No direct binding to COI1 reported. GR24 treatment can alter the levels of endogenous jasmonates. | Measurement of endogenous JA levels following GR24 treatment. |
| Salicylic Acid (SA) | NPR proteins | Crosstalk | No direct binding to NPR proteins reported. GR24 application can influence SA levels. | Measurement of endogenous SA levels following GR24 treatment. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used to assess the interaction of (±)-GC242 with plant hormone signaling pathways.
In Vitro Receptor-Ligand Binding Assay
This assay is used to determine the direct binding affinity of a ligand (e.g., GR24) to its receptor (e.g., D14).
-
Protein Expression and Purification: The receptor protein (e.g., recombinant D14) is expressed in a suitable system (e.g., E. coli) and purified using affinity chromatography.
-
Ligand Preparation: A stock solution of (±)-GC242 or its individual enantiomers is prepared in a suitable solvent (e.g., acetone or DMSO).
-
Binding Reaction: The purified receptor protein is incubated with varying concentrations of a radiolabeled or fluorescently tagged ligand. For competition assays, a fixed concentration of the labeled ligand is co-incubated with increasing concentrations of the unlabeled competitor (GR24).
-
Separation of Bound and Unbound Ligand: Techniques such as microscale thermophoresis (MST), surface plasmon resonance (SPR), or filter binding assays are used to separate the receptor-ligand complexes from the free ligand.
-
Quantification: The amount of bound ligand is quantified, and binding parameters such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) are calculated.
Auxin Transport Assay
This physiological assay measures the effect of compounds like GR24 on the directional movement of auxin in plant tissues.
-
Plant Material: Stem segments or root tips from seedlings (e.g., Arabidopsis thaliana) are excised.
-
Treatment: The basal end of the tissue is placed in a medium containing radiolabeled auxin (e.g., ³H-IAA) with or without the test compound (GR24) at various concentrations.
-
Incubation: The tissue is incubated for a defined period to allow for auxin transport.
-
Measurement: A small section from the apical end of the tissue is excised, and the amount of radioactivity that has been transported is measured using a scintillation counter.
-
Analysis: The effect of GR24 on auxin transport is determined by comparing the amount of transported auxin in treated versus control samples.
Reporter Gene Assay
This assay is used to assess the activation or repression of a specific hormone signaling pathway by measuring the expression of a reporter gene driven by a hormone-responsive promoter.
-
Transgenic Plants: Plants expressing a reporter gene (e.g., GUS or LUC) under the control of a promoter containing hormone response elements (e.g., DR5 for auxin) are used.
-
Treatment: Seedlings are treated with (±)-GC242 at various concentrations.
-
Reporter Gene Quantification: The activity of the reporter gene is quantified. For GUS, this involves histochemical staining or fluorometric assays. For LUC, luminescence is measured using a luminometer.
-
Analysis: Changes in reporter gene expression in response to GR24 treatment indicate an interaction with the respective hormone signaling pathway.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions, the following diagrams have been generated using the DOT language.
Caption: Strigolactone and Karrikin Signaling Pathways.
Caption: In Vitro Binding Assay Workflow.
Validating Strigolactone Perception: A Comparative Guide to (±)-GC242 and its Alternatives Using Genetic Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (±)-GC242, a profluorescent probe for studying strigolactone (SL) perception, with alternative compounds. We delve into the validation of experimental results using genetic mutants and present supporting data and detailed experimental protocols.
Introduction to (±)-GC242 and Strigolactone Signaling
(±)-GC242 is a synthetic analog of GR24, a widely used strigolactone mimic. It serves as a valuable tool for investigating the KAI2-mediated signaling pathway, which is crucial for various developmental processes in plants, including seed germination and seedling development. The key to (±)-GC242's utility is its profluorescent nature; it becomes fluorescent upon enzymatic cleavage by the KAI2 receptor, allowing for the visualization of receptor activity.[1]
The validation of the specificity and mechanism of action of compounds like (±)-GC242 is paramount. The use of genetic mutants, particularly those with defects in the SL signaling pathway, provides a powerful approach to confirm that the observed biological effects are indeed mediated by the intended target.
The KAI2 Signaling Pathway: A Central Hub for Strigolactone Perception
The perception of strigolactones and their analogs, including (±)-GC242, is primarily mediated by the α/β-hydrolase receptor KAI2. Upon binding of the ligand, KAI2 undergoes a conformational change, leading to its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This complex then targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors relieves the suppression of downstream genes, ultimately leading to a physiological response.
Genetic studies have been instrumental in elucidating this pathway. Mutants lacking functional KAI2 (kai2) or MAX2 (max2) are insensitive to karrikins and certain strigolactone analogs, exhibiting phenotypes such as reduced seed germination and altered seedling development.[2][3] These mutants are therefore essential tools for validating that the effects of a given compound are dependent on the KAI2 signaling pathway.
KAI2 Signaling Pathway and Points of Genetic Intervention.
Comparison of (±)-GC242 with Alternative Probes
Several alternatives to (±)-GC242 are available for studying strigolactone perception. These include other GR24 analogs, profluorescent probes like Yoshimulactone Green (YLG), and fluorescently tagged SLs like CISA-1. The choice of probe depends on the specific research question, the experimental system, and the desired properties such as bioactivity, stability, and fluorescence characteristics.
| Probe/Analog | Chemical Class | Mechanism of Action / Key Feature | Relative Bioactivity (Seed Germination) | Fluorescent Properties | Key References |
| (±)-GC242 | Profluorescent GR24 analog | Becomes fluorescent upon cleavage by the KAI2 receptor. | High | Profluorescent (Turn-on) | [1] |
| (±)-GR24 | Synthetic Strigolactone Analog | Standard and widely used mimic of natural strigolactones. Activates both D14 and KAI2 pathways. | High (Standard for comparison) | Non-fluorescent | [4][5] |
| Yoshimulactone Green (YLG) | Profluorescent Strigolactone Analog | A fluorescence turn-on probe that activates SL signaling and allows visualization of receptor activity. | High | Profluorescent (Turn-on) | [6] |
| CISA-1 | Fluorescent Strigolactone Analog | A fluorescently labeled SL that allows for tracing and localization studies. | High, reported to be more stable than GR24. | Fluorescent | [7] |
| Isothiocyanates (e.g., 2-phenylethyl isothiocyanate) | Natural Plant Signal | Induce germination of some parasitic plants like Phelipanche spp. through the KAI2 pathway. | Varies with structure | Non-fluorescent | [8] |
Experimental Protocols for Validation
The following are detailed protocols for two key bioassays used to assess the activity of strigolactone analogs and validate their mechanism of action using genetic mutants.
Protocol 1: Phelipanche ramosa Seed Germination Assay
This assay is used to determine the ability of a compound to stimulate the germination of parasitic plant seeds.
Materials:
-
Phelipanche ramosa seeds
-
Sterile distilled water
-
9 cm Petri dishes with filter paper
-
Test compounds (e.g., (±)-GC242, GR24) dissolved in a suitable solvent (e.g., acetone)
-
Wild-type and kai2 mutant seeds (if available for the species)
-
Incubator set at 21-23°C in the dark
Procedure:
-
Seed Sterilization: Surface-sterilize P. ramosa seeds by soaking in a 2.5% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water.[9]
-
Preconditioning: Spread the sterilized seeds on moist filter paper in Petri dishes. Seal the dishes and incubate in the dark at 21°C for 7-10 days to allow for conditioning. This step is crucial for the seeds to become responsive to germination stimulants.
-
Treatment Application: Prepare serial dilutions of the test compounds. Apply a known volume of each dilution to the conditioned seeds. A solvent control should be included.
-
Incubation: Incubate the treated seeds in the dark at 23°C for 7-14 days.[8]
-
Germination Scoring: Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated when the radicle has protruded from the seed coat.
-
Validation with Mutants: If using genetic mutants, perform the same assay with kai2 mutant seeds. A significant reduction or absence of germination in the mutant line compared to the wild-type in response to the test compound validates that its activity is KAI2-dependent.
Protocol 2: Arabidopsis thaliana Hypocotyl Elongation Assay
This assay measures the effect of a compound on seedling development, a process regulated by the KAI2 pathway.
Materials:
-
Arabidopsis thaliana seeds (wild-type, kai2, and max2 mutants)
-
Half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Petri dishes
-
Test compounds dissolved in a suitable solvent
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar plates containing the test compounds at various concentrations. A solvent control should be included.
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber under continuous light or a specific light/dark cycle (e.g., 16h light/8h dark) at 22°C for 5-7 days.
-
Hypocotyl Measurement: After the incubation period, carefully remove the seedlings from the agar and place them on a flat surface. Capture images of the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).[4][10][11]
-
Data Analysis: Compare the hypocotyl lengths of seedlings grown on media with the test compound to those on the control medium. A significant inhibition of hypocotyl elongation in wild-type seedlings, which is absent or reduced in kai2 and max2 mutants, confirms that the compound acts through the KAI2-MAX2 signaling pathway.[12]
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for validating the experimental results of a strigolactone analog like (±)-GC242 using genetic mutants.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Strigolactone and karrikin signal perception: receptors, enzymes, or both? [frontiersin.org]
- 3. Strigolactone and Karrikin Signaling Pathways Elicit Ubiquitination and Proteolysis of SMXL2 to Regulate Hypocotyl Elongation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. PARASITIC PLANTS. Probing strigolactone receptors in Striga hermonthica with fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and visualization of second-generation cyanoisoindole-based fluorescent strigolactone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Germination Stimulant Activity of Isothiocyanates on Phelipanche spp. | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. Measuring Hypocotyl Length in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strigolactone-regulated hypocotyl elongation is dependent on cryptochrome and phytochrome signaling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (±)-GC242 and the Natural Strigolactone Analog GR24 for Researchers
This guide provides a comprehensive comparison of the synthetic, pro-fluorescent strigolactone (SL) analog (±)-GC242 and the widely used natural SL analog, GR24. It is intended for researchers, scientists, and professionals in drug development and plant biology, offering objective comparisons of their biological performance supported by experimental data.
Data Presentation: Quantitative Comparison of Biological Activity
The following table summarizes the comparative biological activity of (±)-GC242 and GR24 from published studies. Direct quantitative comparisons for (±)-GC242 are limited, and some activities are inferred from qualitative statements.
| Biological Activity | (±)-GC242 | GR24 | Species | Key Findings |
| Shoot Branching Inhibition | Higher activity | Standard activity | Pea (Pisum sativum) | (±)-GC242 demonstrated higher activity than (±)-GR24, potentially due to greater stability.[1] |
| Equivalent activity at 1 µM | Standard activity at 1 µM | Arabidopsis thaliana | At a concentration of 1 µM, (±)-GC242 was as effective as (±)-GR24 in repressing shoot branching in the SL-deficient max4-1 mutant.[1] | |
| Filament Number Reduction | Less active | More active | Moss (Physcomitrium patens) | In a dose-dependent assay, (±)-GC242 was found to be less active than (±)-GR24 in reducing the number of filaments.[2][3] |
| Parasitic Weed Seed Germination | Active | Highly Active | Phelipanche ramosa | While not a direct comparison, profluorescent probes with a similar structure to GC242 were 1,000 to 10,000-fold less potent than GR24 in inducing germination.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of (±)-GC242 and GR24 are provided below.
Protocol 1: Arabidopsis thaliana Shoot Branching Assay
This protocol is adapted from studies investigating the inhibition of shoot branching in Arabidopsis mutants.
1. Plant Material and Growth Conditions:
- Arabidopsis thaliana seeds of the strigolactone-deficient mutant max4-1 are used.
- Seeds are surface-sterilized and sown on a hydroponic culture system.
- Plants are grown in a controlled environment under long-day conditions (16 hours light / 8 hours dark) at 22°C.
2. Treatment Application:
- (±)-GC242 and (±)-GR24 are dissolved in a suitable solvent (e.g., acetone) to create stock solutions.
- The compounds are added to the hydroponic medium to achieve the desired final concentration (e.g., 1 µM).
- A control group with the solvent alone is included.
3. Data Collection and Analysis:
- The number of rosette branches is counted after a defined period of growth (e.g., 4 weeks).
- Statistical analysis (e.g., Student's t-test or ANOVA) is performed to compare the effects of the treatments.
Protocol 2: Phelipanche ramosa (Broomrape) Seed Germination Assay
This protocol is a standard method for assessing the germination-stimulating activity of strigolactone analogs on parasitic plant seeds.
1. Seed Sterilization and Pre-conditioning:
- Seeds of Phelipanche ramosa are surface-sterilized using a solution of sodium hypochlorite followed by rinsing with sterile water.
- The sterilized seeds are placed on glass fiber filter paper in petri dishes containing sterile water.
- The seeds are pre-conditioned in the dark at a constant temperature (e.g., 21°C) for 7-10 days to become responsive to germination stimulants.
2. Application of Test Compounds:
- Stock solutions of (±)-GC242 and (±)-GR24 are prepared in a suitable solvent.
- Serial dilutions are made to prepare a range of concentrations to be tested.
- The pre-conditioned seeds are treated with the different concentrations of the test compounds. A solvent control is included.
3. Incubation and Germination Assessment:
- The treated seeds are incubated in the dark at a suitable temperature (e.g., 25°C).
- Germination is scored under a binocular microscope after a specific period (e.g., 5-7 days). A seed is considered germinated when the radicle protrudes through the seed coat.
- The germination percentage is calculated for each concentration, and the EC50 (half-maximal effective concentration) can be determined.
Mandatory Visualization
Diagram 1: Strigolactone Signaling Pathway
Caption: Simplified strigolactone signaling pathway.
Diagram 2: Experimental Workflow for Shoot Branching Assay
Caption: Workflow for Arabidopsis shoot branching assay.
Diagram 3: Experimental Workflow for Parasitic Seed Germination Assay
Caption: Workflow for parasitic seed germination assay.
References
- 1. An histidine covalent receptor/butenolide complex mediates strigolactone perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expansion of the Strigolactone Profluorescent Probes Repertory: The Right Probe for the Right Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
Independent Validation of (±)-GC242 Covalent Binding to D14: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the covalent binding of a small molecule to its protein target is a critical step in inhibitor design and validation. This guide provides a comprehensive comparison of experimental methods for the independent validation of the covalent binding of (±)-GC242 to the strigolactone receptor D14, a key protein in plant development.
(±)-GC242 is a pro-fluorescent probe that has been instrumental in studying the enzymatic activity of D14 and its orthologs.[1] The validation of its covalent interaction with D14 is paramount for its use as a reliable research tool. This guide outlines the primary experimental techniques employed for this purpose, presenting quantitative data, detailed protocols, and visual workflows to facilitate a clear understanding of the validation process.
Comparative Analysis of Validation Methodologies
Several orthogonal methods can be employed to confirm the covalent binding of (±)-GC242 to D14. The following table summarizes the key techniques, their principles, and the typical data they provide.
| Validation Method | Principle | Quantitative Data Obtained | Key Findings for (±)-GC242 and D14 |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the protein before and after incubation with the inhibitor. An increase in mass corresponding to the inhibitor (or a fragment) confirms covalent adduction. | Mass shift (Da) of the protein-inhibitor adduct. | Confirms a covalent bond between the D-ring of hydrolyzed (±)-GC242 and Histidine 247 of the D14 catalytic triad.[1][2] |
| Enzyme Kinetics | Measures the rate of enzyme activity over time in the presence of the inhibitor. Irreversible covalent inhibitors typically exhibit time-dependent inhibition. | Inhibition constant (Ki), rate of inactivation (kinact), and the ratio kinact/Ki. | Studies with the D14 ortholog RMS3 show that it acts as a single-turnover enzyme with (±)-GC242, consistent with irreversible binding.[1][3] |
| X-ray Crystallography | Provides a three-dimensional atomic-resolution structure of the protein-inhibitor complex, visually confirming the covalent bond and identifying the specific amino acid residue involved. | Atomic coordinates, bond lengths, and electron density maps. | While a crystal structure of the strigolactone-induced AtD14-D3-ASK1 complex exists, a specific structure with (±)-GC242 is not yet publicly available.[4] However, structures with other covalent inhibitors provide a framework for understanding the binding mode.[5] |
| Washout Experiments | Cells or proteins are treated with the inhibitor, which is then washed away. Sustained inhibition after washout indicates irreversible binding. | Percentage of remaining enzyme activity after washout. | A standard method for validating irreversible inhibitors, though specific data for (±)-GC242 and D14 is not extensively published.[6] |
| Competitive Binding Assays | A labeled ligand with known binding properties competes with the covalent inhibitor for binding to the target protein. A decrease in the signal from the labeled ligand indicates binding of the test compound. | IC50 (half-maximal inhibitory concentration) values. | Can be used to determine the potency of covalent inhibitors, though detailed competitive binding data for (±)-GC242 against other D14 ligands is limited.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.
Mass Spectrometry for Adduct Confirmation
-
Protein-Inhibitor Incubation: Incubate purified D14 protein with a molar excess of (±)-GC242 at a specified temperature and time to allow for the covalent reaction to occur. A control sample with D14 and vehicle (e.g., DMSO) should be run in parallel.
-
Sample Preparation: Remove excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography. The protein sample is then denatured and prepared for mass spectrometry analysis (e.g., by LC-MS/MS).
-
Intact Protein Analysis: Analyze the intact mass of the D14 protein in both the treated and control samples. A mass increase in the (±)-GC242-treated sample corresponding to the mass of the D-ring fragment confirms covalent binding.
-
Peptide Mapping (Bottom-up Proteomics): Digest the protein samples with a protease (e.g., trypsin). Analyze the resulting peptides by LC-MS/MS. Identify the peptide fragment containing the modified amino acid by searching for the expected mass shift. MS/MS fragmentation of the modified peptide will confirm the exact site of covalent attachment.
Enzyme Kinetic Assays
-
Continuous Assay: The hydrolysis of (±)-GC242 by D14 releases a fluorescent product, allowing for continuous monitoring of the reaction.
-
Time-Dependent Inhibition: Pre-incubate D14 with various concentrations of (±)-GC242 for different time intervals.
-
Activity Measurement: Initiate the enzymatic reaction by adding a suitable substrate (if different from the inhibitor) and measure the initial reaction rates.
-
Data Analysis: Plot the observed rate constants of inactivation (kobs) against the inhibitor concentration. Fit the data to the appropriate equation to determine the kinetic parameters Ki and kinact.[7][8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the strigolactone signaling pathway and the workflow for validating covalent binding.
Caption: Strigolactone signaling pathway initiated by covalent modification of D14.
Caption: Workflow for the independent validation of covalent binding.
Alternative Covalent Probes
While (±)-GC242 is a valuable tool, other covalent probes and strigolactone analogs are also used to study D14. Comparing the validation data from these different molecules can provide a more comprehensive understanding of the receptor's mechanism. Analogs with modifications to the D-ring have been synthesized to probe the structural requirements for covalent modification and biological activity.[9][10][11][12] For example, analogs lacking the methyl group on the D-ring are not able to form a covalent bond with His247.[1]
Conclusion
The independent validation of the covalent binding of (±)-GC242 to D14 relies on a multi-faceted approach, with mass spectrometry providing definitive evidence of the covalent adduct and enzyme kinetics confirming the irreversible nature of the interaction. While a crystal structure of the specific complex would provide the ultimate visual confirmation, the existing data from various methodologies strongly supports a covalent mechanism. This guide provides a framework for researchers to critically evaluate the evidence for covalent binding and to design further experiments to rigorously validate novel covalent inhibitors.
References
- 1. An histidine covalent receptor/butenolide complex mediates strigolactone perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of histidine covalent modification on strigolactone receptor activation and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DWARF14 is a non-canonical hormone receptor for strigolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 9. Stereochemical Assignment of Strigolactone Analogues Confirms Their Selective Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-function relations of strigolactone analogs: activity as plant hormones and plant interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution | Springer Nature Experiments [experiments.springernature.com]
- 12. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
No Comparative Studies of (±)-GC242 in Plant Species Found
Following a comprehensive review of available scientific literature, no studies concerning the effects or comparative analysis of the compound (±)-GC242 in any plant species have been identified. The existing body of research on (±)-GC242 is exclusively focused on its role as an inhibitor of the glycine transporter 1 (GlyT1) within the mammalian central nervous system.
(±)-GC242 belongs to a class of compounds investigated for their potential therapeutic applications in neurological and psychiatric disorders. GlyT1 inhibitors are known to modulate neurotransmission by increasing the levels of glycine in the synaptic cleft.[1][2][3][4] This modulation is of interest to researchers studying conditions such as schizophrenia, where the N-methyl-D-aspartate (NMDA) receptor, which is co-agonized by glycine, is implicated.[1][2][3][4]
The mechanism of action for GlyT1 inhibitors can vary, with different compounds exhibiting competitive or noncompetitive inhibition of glycine transport.[1][2] Research in this area has utilized techniques such as electrophysiological measurements in Xenopus laevis oocytes and radioligand binding assays to characterize the interaction of these inhibitors with the GlyT1 transporter.[1][2]
Given the complete absence of data on (±)-GC242 in the context of plant science, it is not possible to provide a comparative guide, experimental protocols, or data visualizations as requested. The current scientific understanding of this compound is confined to its effects and mechanisms within the field of neuroscience.
References
Validating Single-Turnover Enzyme Kinetics: A Comparative Guide
An In-depth Analysis of Methodologies for Researchers, Scientists, and Drug Development Professionals
Validating the kinetics of single-turnover enzymes is a critical step in understanding enzyme mechanisms and in the development of novel therapeutics. This guide provides a comprehensive comparison of established methods used for this purpose. While the specific compound (±)-GC242 was referenced, a thorough search of scientific literature and chemical databases did not yield any information regarding its use in single-turnover enzyme kinetics. Therefore, this guide will focus on widely accepted and validated techniques.
Single-turnover kinetics experiments are designed to measure the rate of the first round of catalysis, which can provide insights into substrate binding, the chemical step, and product release.[1] The validation of these kinetics is essential to ensure that the observed rates accurately reflect the intrinsic catalytic activity of the enzyme.
Comparison of Validation Techniques
The validation of single-turnover enzyme kinetics often involves a combination of experimental approaches to confirm the accuracy of the measured rate constants. Below is a comparison of common methodologies:
| Method | Principle | Advantages | Limitations | Typical Data Output |
| Enzyme Concentration Dependence | The observed rate constant (kobs) of the single-turnover reaction should be independent of the enzyme concentration, provided that the enzyme is in excess of the substrate.[1] | Simple to perform; directly tests a key assumption of single-turnover conditions. | May not be feasible for all enzymes, particularly those that are difficult to purify in large quantities or are prone to aggregation at high concentrations. | A plot of kobs versus enzyme concentration should yield a horizontal line. |
| Substrate Concentration Dependence | At a fixed, high concentration of enzyme, the amplitude of the product burst should be directly proportional to the substrate concentration. | Confirms that the reaction is limited by the amount of substrate and that the enzyme is in a saturating concentration. | The signal-to-noise ratio can be a limiting factor at very low substrate concentrations. | A linear plot of burst amplitude versus substrate concentration. |
| Chase Experiment (Pulse-Chase) | After the single turnover is initiated, a large excess of unlabeled ("cold") substrate or a potent inhibitor is added to trap the enzyme after the first turnover. This helps to ensure that only a single turnover is being observed. | Provides strong evidence for a single-turnover event; helps to distinguish between the first and subsequent turnovers. | Requires a chase agent with rapid binding kinetics; the timing of the chase addition is critical. | Comparison of reaction progress with and without the chase agent, showing a plateau at the single-turnover amplitude in the presence of the chase. |
| Rapid Quench-Flow | This technique allows for the rapid mixing of enzyme and substrate followed by quenching of the reaction at very short time intervals. It is used to directly measure the formation of the product in the pre-steady-state phase.[1] | Enables the measurement of very fast reaction rates; provides direct evidence of product formation. | Requires specialized and expensive instrumentation; can be technically challenging. | A time course of product formation, which can be fit to an exponential equation to determine kobs. |
Experimental Protocols
1. Enzyme Concentration Dependence Assay
-
Objective: To verify that the observed rate constant (kobs) is independent of the enzyme concentration.
-
Protocol:
-
Prepare a series of reaction mixtures with a fixed, low concentration of substrate and varying concentrations of the enzyme. Ensure that the enzyme concentration is always in excess of the substrate concentration (e.g., 2-fold, 5-fold, 10-fold excess).
-
Initiate the reactions simultaneously.
-
Monitor product formation over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Fit the data for each enzyme concentration to a single-exponential equation to determine the kobs.
-
Plot the obtained kobs values against the corresponding enzyme concentrations. The resulting plot should be a horizontal line, indicating that the rate is not limited by enzyme concentration.
-
2. Rapid Quench-Flow Protocol
-
Objective: To directly measure the rate of product formation in a single turnover.
-
Protocol:
-
Load the enzyme and substrate solutions into separate syringes of a rapid quench-flow instrument.
-
Program the instrument to rapidly mix the enzyme and substrate solutions and then quench the reaction with a suitable quenching agent (e.g., acid, base) at various time points (from milliseconds to seconds).
-
Collect the quenched samples.
-
Analyze the amount of product in each sample using an appropriate method (e.g., chromatography, electrophoresis).
-
Plot the product concentration as a function of time.
-
Fit the data to a single-exponential burst equation to obtain the rate constant (kobs) and the amplitude of the burst.
-
Visualizing Experimental Logic
The decision-making process for validating single-turnover kinetics can be represented by the following workflow:
Caption: A flowchart illustrating the logical progression of experiments to validate single-turnover enzyme kinetics.
This guide provides a foundational understanding of the principles and methodologies required to validate single-turnover enzyme kinetics. By employing these techniques, researchers can confidently determine the kinetic parameters that govern the fundamental steps of enzyme catalysis.
References
comparative effectiveness of (±)-GC242 and other fluorescent SL probes
Comparative Guide to Fluorescent Sphingolipid Probes
A comprehensive analysis of fluorescent probes for the study of sphingolipid metabolism and signaling.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for a fluorescent sphingolipid probe specifically named "(±)-GC242" did not yield any publicly available scientific literature or product information. Therefore, this guide provides a comparative analysis of other well-documented fluorescent sphingolipid (SL) probes.
This guide offers an objective comparison of the performance of various fluorescent SL probes, supported by experimental data and detailed protocols.
Overview of Fluorescent Sphingolipid Probes
Fluorescently labeled sphingolipids are indispensable tools for real-time visualization and analysis of SL metabolism, trafficking, and signaling in living cells.[1][2] These probes are typically analogs of natural sphingolipids (e.g., ceramide, sphingosine, sphingosine-1-phosphate) conjugated to a fluorescent dye. The choice of probe depends on the specific sphingolipid of interest, the experimental system, and the imaging modality.
The most commonly used fluorophores for labeling sphingolipids include:
-
BODIPY (Boron-dipyrromethene): Known for high fluorescence quantum yield, photostability, and environment-sensitive emission spectra.[3]
-
NBD (Nitrobenzoxadiazole): A smaller fluorophore, but often less bright and more prone to photobleaching than BODIPY.
-
Coumarin Derivatives (e.g., COUPY): Offer far-red to near-infrared emission, which minimizes cellular autofluorescence and phototoxicity.[4][5]
-
Fluorescein and other traditional dyes: Widely used, but may have limitations in terms of photostability and pH sensitivity.
The nature of the fluorophore can influence the subcellular distribution and metabolism of the SL probe.[4][5]
Sphingolipid Metabolism Pathway
The following diagram illustrates the central role of ceramide, sphingosine, and sphingosine-1-phosphate in sphingolipid metabolism.
References
- 1. Chemical synthesis of fluorescent glycero- and sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of (±)-GC242
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe and compliant disposal of the research compound (±)-GC242. Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance. This protocol is designed to be a primary resource for laboratory personnel, offering clear, step-by-step instructions for the proper handling and disposal of this compound.
I. Immediate Safety and Handling Precautions
Prior to handling (±)-GC242 for any purpose, including disposal, it is imperative to consult the material safety data sheet (MSDS) if available. In the absence of a specific MSDS, treat (±)-GC242 as a potentially hazardous substance.
Personal Protective Equipment (PPE):
A summary of required PPE for handling (±)-GC242 is provided below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
In case of inhalation: Move the individual to fresh air.
-
In case of ingestion: Do not induce vomiting. Seek immediate medical attention.
II. Step-by-Step Disposal Protocol for (±)-GC242
This protocol outlines the approved procedure for the disposal of pure (±)-GC242 and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid (±)-GC242 waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(±)-GC242".
-
-
Liquid Waste:
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with (±)-GC242 must be disposed of in a designated sharps container.
-
2. Container Management:
-
All hazardous waste containers must be kept closed except when adding waste.[1]
-
Ensure containers are stored in a designated satellite accumulation area within the laboratory.
-
Do not overfill containers; leave adequate headspace to prevent spills.[3]
3. Disposal of Empty Containers:
Empty containers that previously held (±)-GC242 must be decontaminated before disposal.
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.
-
Collect the rinsate from all three rinses as hazardous liquid waste.[3]
-
Allow the container to air dry completely in a fume hood.
-
-
Final Disposal:
-
Once triple-rinsed and dried, deface or remove the original label.[1]
-
The decontaminated container can then be disposed of in the appropriate recycling or solid waste stream, in accordance with institutional policies.
-
4. Requesting Waste Pickup:
-
Once a hazardous waste container is full, or if it has been in storage for a prolonged period, contact your institution's EHS department to schedule a waste pickup.[1][4]
-
Ensure all labeling is complete and accurate before the scheduled pickup.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of (±)-GC242 and associated materials.
Caption: Disposal workflow for (±)-GC242 waste streams.
This comprehensive guide ensures that all personnel handling (±)-GC242 are equipped with the necessary information for its safe and compliant disposal. By following these procedures, your laboratory can maintain a high standard of safety and environmental stewardship.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
